molecular formula C22H21F4N5O3 B8146385 Pirtobrutinib CAS No. 2101700-15-4

Pirtobrutinib

Cat. No.: B8146385
CAS No.: 2101700-15-4
M. Wt: 479.4 g/mol
InChI Key: FWZAWAUZXYCBKZ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirtobrutinib (also known as LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), an enzyme that is a validated molecular target in B-cell leukemias and lymphomas . Unlike covalent BTK inhibitors (e.g., Ibrutinib, Acalabrutinib) that form an irreversible bond with the C481 residue, this compound inhibits the BTK ATP-binding pocket through reversible interactions, independent of the C481 site . This unique mechanism of action allows it to maintain potent inhibitory activity against both wild-type BTK and mutant variants, including the C481S/R mutations that are a common driver of resistance to covalent BTK inhibitors . Its high kinase selectivity—over 300-fold more selective for BTK than for 98% of other kinases tested—contributes to a favorable off-target profile and makes it a valuable tool for studying specific BTK signaling pathways . In preclinical studies, this compound has demonstrated compelling efficacy in inhibiting BTK autophosphorylation and suppressing downstream B-cell receptor signaling, effectively inhibiting the proliferation of malignant B-cells . Research applications for this compound include investigating mechanisms of resistance to covalent BTK inhibition, exploring novel therapeutic sequences in B-cell malignancies, and as a potential bridging strategy to other modalities like CAR-T cell therapy . Pharmacokinetically, this compound exhibits linear kinetics and a half-life of approximately 20 hours, enabling sustained target coverage and continuous suppression of kinase activity in research models . Please Note: This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-[(2S)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZAWAUZXYCBKZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101700-15-4
Record name Pirtobrutinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101700154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-PYRAZOLE-4-CARBOXAMIDE, 5-AMINO-3-[4-[[(5-FLUORO-2-METHOXYBENZOYL)AMINO]METHY L]PHENYL]-1-[(1S)-2,2,2-TRIFLUORO-1-METHYLETHYL]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRTOBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNA39I7ZVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

pirtobrutinib mechanism of action in B-cell malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Pirtobrutinib in B-cell Malignancies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical nonreceptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1] This pathway is fundamental for the development, proliferation, and survival of B-cells.[1] Consequently, aberrant BCR signaling is a defining characteristic of numerous B-cell malignancies, establishing BTK as a premier therapeutic target.[1] The first generation of BTK inhibitors, known as covalent inhibitors (cBTKi), function by forming a permanent, irreversible bond with a cysteine residue (C481) in the active site of BTK.[2][3] While transformative, their efficacy is limited by the emergence of resistance, most commonly through mutations at the C481 binding site, and by off-target side effects.[4][5]

This compound (formerly LOXO-305) represents a significant advancement in this class as a highly selective, non-covalent (reversible) BTK inhibitor.[4][6] Its distinct mechanism of action allows it to overcome the primary resistance mechanism to covalent inhibitors and offers a favorable safety profile, making it a valuable agent in the treatment of B-cell malignancies.[1][7] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Non-Covalent, Reversible Inhibition

At the heart of this compound's function is its reversible, non-covalent binding to BTK.[1] Unlike covalent inhibitors that require interaction with the C481 residue, this compound binds within the ATP-binding pocket at a site spatially distinct from C481.[4][8] This interaction involves an extensive network with BTK and surrounding water molecules.[9][10]

This unique binding modality confers two key advantages:

  • Overcoming C481-Mutant Resistance: Because this compound does not interact directly with the C481 residue, it retains potent inhibitory activity against both wild-type (WT) BTK and BTK with C481 substitution mutations (e.g., C481S, C481R) that render covalent inhibitors ineffective.[4][6][8]

  • Stabilization of Inactive BTK Conformation: this compound binding uniquely stabilizes BTK in a closed, inactive conformation.[9][10] This is evidenced by its ability to prevent phosphorylation of Y551 in the activation loop, a step that is not blocked by covalent inhibitors.[9][10] By locking the enzyme in this state, it potently inhibits its kinase activity. It also effectively inhibits BTK autophosphorylation at tyrosine 223 (Y223).[8]

This mechanism effectively shuts down the downstream signaling cascade, including molecules like PLCγ2, AKT, and NF-κB, which are essential for the survival and proliferation of malignant B-cells.[1][6] The disruption of these pathways ultimately leads to the inhibition of cell growth and the induction of apoptosis.[1]

Data Presentation: Quantitative Analysis

The efficacy and selectivity of this compound have been extensively characterized through biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Biochemical Potency and Binding Kinetics of this compound

This table details the inhibitory concentration and binding affinity of this compound for both wild-type and C481S-mutant BTK.

ParameterBTK (Wild-Type)BTK (C481S Mutant)Source
IC₅₀ (nM) 3.21.4[9]
K D (nM) 3.71.5[9]
**Complex Half-life (t₁/₂) **~2.4 hours~1.5 hours[9]
IC₅₀: Half-maximal inhibitory concentration. K D: Equilibrium dissociation constant.
Table 2: Kinase Selectivity Profile

This compound exhibits high selectivity for BTK. In a broad kinase panel screen, its specificity was compared against other BTK inhibitors.

Kinase InhibitorConcentrationNumber of Kinases ProfiledKinases Inhibited >50%Source
This compound 100 nM3714[9]
Ibrutinib 100 nM37122[9]
Zanubrutinib 100 nM3676[9]
This demonstrates this compound's improved selectivity, which is hypothesized to contribute to its favorable safety profile and low rates of off-target side effects.[9][11]
Table 3: Clinical Efficacy in Relapsed/Refractory (R/R) B-Cell Malignancies (BRUIN Phase 1/2 Study)

The clinical activity of this compound has been demonstrated in heavily pretreated patient populations, including those previously treated with a covalent BTK inhibitor.

MalignancyPatient CohortOverall Response Rate (ORR)Source
CLL/SLL All evaluable patients (n=139)63%[12]
CLL/SLL Previously treated with cBTKi (n=121)62%[12]
CLL/SLL With BTK C481 mutations71%[8][12]
CLL/SLL With BTK wild-type66%[8][12]
Mantle Cell Lymphoma (MCL) All evaluable patients (n=56)52%[12][13]
CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; cBTKi: covalent BTK inhibitor.

Signaling Pathway Visualization

The B-Cell Receptor (BCR) signaling pathway is a complex cascade essential for B-cell function. This compound's primary therapeutic effect is achieved by inhibiting BTK within this pathway.

Caption: this compound inhibits BTK within the B-Cell Receptor (BCR) signaling cascade.

Experimental Protocols & Workflows

The characterization of this compound relies on a suite of biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (HotSpot™ Assay)

This assay quantifies the direct inhibitory effect of a compound on purified kinase activity.

  • Objective: To determine the IC₅₀ of this compound against BTK and other kinases.

  • Methodology: The assay measures the incorporation of [³³P]-PO₄ from [γ-³³P]-ATP into a poly-(Glu, Tyr) peptide substrate by the kinase (e.g., BTK, BTK C481S).[10]

    • The purified kinase enzyme is incubated with the peptide substrate and varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of [γ-³³P]-ATP.

    • After incubation, the reaction is stopped, and the radiolabeled peptide is captured on a filter.

    • Radioactivity is measured using a scintillation counter to determine the level of kinase activity.

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.[9] A similar methodology is used for broad kinome profiling against hundreds of other human kinases.[9][10]

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target kinase within living cells.

  • Objective: To quantify the cellular IC₅₀ for this compound against BTK and other kinases like TEC, TXK, etc.

  • Methodology:

    • HEK293 cells are transiently transfected with a vector expressing the target kinase fused to a NanoLuc® luciferase.[9]

    • A cell-permeable fluorescent tracer that reversibly binds to the kinase is added to the cells.

    • In the absence of an inhibitor, the tracer binds to the NanoLuc®-kinase fusion protein, bringing the tracer and luciferase into close proximity and allowing for Bioluminescence Resonance Energy Transfer (BRET).

    • Cells are then treated with serial dilutions of this compound for one hour.[9]

    • This compound competes with the tracer for binding to the kinase, disrupting the BRET signal in a dose-dependent manner.

    • Emission signals are measured with a plate reader, and IC₅₀ values are calculated.[9]

Calcium Flux Assay

This assay measures a key downstream event of BCR activation.

  • Objective: To assess the functional inhibition of the BCR pathway in B-cell lines.

  • Methodology:

    • B-cell lymphoma cell lines (e.g., REC-1, TMD8) are plated in 96-well plates.[9]

    • Cells are pre-treated with this compound for approximately 100 minutes.[9]

    • A calcium-sensitive fluorescent dye (e.g., Calbryte™ 520 AM) is loaded into the cells.[9]

    • The BCR pathway is stimulated using an anti-IgM antibody, which induces a flux of intracellular calcium.[9]

    • The resulting fluorescent signal is read on a plate reader. This compound's inhibition of the pathway is measured by the reduction in the calcium signal.[9]

General Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel BTK inhibitor like this compound.

Caption: Preclinical workflow for characterizing a novel BTK inhibitor.

Mechanisms of Acquired Resistance

Despite this compound's efficacy in patients with C481-mutant disease, acquired resistance can still emerge through novel, non-C481 mutations in the BTK kinase domain.[5][14] These mutations are thought to limit this compound's ability to bind to the ATP pocket.[5] Additionally, mutations in downstream signaling molecules can render the malignant cells less dependent on BTK.[3]

  • On-Target BTK Mutations: Several mutations have been identified in patients who progress on this compound, including:

    • Gatekeeper mutations: T474I/F/L/Y[14]

    • Kinase-impaired mutations: L528W[14]

    • Other kinase domain mutations: V416L, A428D, M437R[3][5]

  • Off-Target Mutations: Activating mutations in PLCγ2, a direct substrate of BTK, can also confer resistance by allowing BCR signaling to persist despite BTK inhibition.[3]

It is noteworthy that in about half of the patients who progress on this compound, no acquired BTK mutations are found, indicating that alternative, yet-to-be-defined mechanisms of resistance also exist.[14]

Resistance Pathways Logic Diagram

References

The Discovery and Preclinical Development of Pirtobrutinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Pirtobrutinib (formerly LOXO-305) is a first-in-class, highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor.[1] Its development marks a significant advancement in the treatment of B-cell malignancies, offering a potent therapeutic option for patients who have developed resistance or intolerance to prior covalent BTK inhibitors.[2][3][4] This guide provides an in-depth overview of the core discovery and preclinical evaluation of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed.

Discovery and Rationale

This compound, initially known as RXC005, was discovered by Redx Pharma and subsequently developed by Loxo Oncology. The primary rationale for its development was to overcome the limitations of approved covalent BTK inhibitors (cBTKis) like ibrutinib, acalabrutinib, and zanubrutinib.[1][5] These cBTKis form an irreversible bond with a cysteine residue at position 481 (C481) in the ATP-binding site of BTK.[3][6] A common mechanism of acquired resistance to these drugs is the mutation of this residue (e.g., C481S), which prevents covalent binding and renders the inhibitors ineffective.[3][7]

This compound was designed to bind to BTK reversibly and with high affinity, independent of the C481 residue, thus maintaining activity against both wild-type (WT) and C481-mutant BTK.[7][8] This non-covalent binding mechanism, coupled with high selectivity, aimed to provide a durable therapeutic effect with an improved safety profile by minimizing off-target kinase inhibition associated with toxicities of cBTKis.[1][9]

Mechanism of Action

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for the proliferation, survival, and differentiation of B-cells.[2][7][10] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies.[7] this compound exerts its therapeutic effect by selectively and reversibly binding to the ATP-binding pocket of BTK.[8]

Key features of this compound's mechanism include:

  • Non-Covalent, Reversible Binding : Unlike cBTKis, this compound does not form a permanent bond, allowing it to effectively inhibit BTK even in the presence of C481 resistance mutations.[7][10]

  • Stabilization of Inactive Conformation : Biophysical and structural studies show that this compound binding stabilizes BTK in a closed, inactive conformation. A unique consequence of this is the prevention of phosphorylation at tyrosine 551 (Y551) in the activation loop, an event not observed with cBTKis.[1][5]

  • Potent Inhibition of Downstream Signaling : By inhibiting BTK, this compound effectively blocks downstream signaling cascades involving PLCγ2, AKT, and NF-κB, ultimately leading to decreased B-cell proliferation and survival.[7] X-ray crystallography has confirmed that this compound binds within the ATP-binding site through an extensive network of interactions with the protein and surrounding water molecules, distant from the C481 residue.[1][3][11]

Caption: Simplified BTK signaling pathway and this compound's point of inhibition.

Pirtobrutinib_Mechanism cluster_cBTKi Covalent BTK Inhibitors (cBTKi) cluster_this compound This compound (Non-Covalent) WT_BTK_c Wild-Type BTK (C481) cBTKi e.g., Ibrutinib WT_BTK_c->cBTKi Covalent Bond (Inhibition) Inactive_c Binding Prevented C481S_BTK_c Mutant BTK (C481S) C481S_BTK_c->Inactive_c WT_BTK_p Wild-Type BTK (C481) This compound This compound WT_BTK_p->this compound Reversible Binding (Inhibition) C481S_BTK_p Mutant BTK (C481S) C481S_BTK_p->this compound Reversible Binding (Inhibition) Xenograft_Workflow start Start implant Subcutaneous Implantation of Human Lymphoma Cells into Immunocompromised Mice start->implant growth Tumor Growth Monitoring (until palpable volume, e.g., 150-200 mm³) implant->growth randomize Randomize Mice into Treatment & Vehicle Groups growth->randomize treat Oral Administration (e.g., this compound 50mg/kg BID or Vehicle Control) randomize->treat measure Measure Tumor Volume & Mouse Body Weight (2x per week) treat->measure endpoint Endpoint Reached (e.g., 21-28 days or tumor volume limit) measure->endpoint Continue until analysis Data Analysis: Calculate Tumor Growth Inhibition (TGI) endpoint->analysis end End analysis->end

References

Pirtobrutinib: A Deep Dive into its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile and kinase selectivity of pirtobrutinib, a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). This compound represents a significant advancement in the treatment of B-cell malignancies, demonstrating potent inhibition of both wild-type BTK and clinically relevant C481S mutant forms that confer resistance to covalent BTK inhibitors.

Core Mechanism of Action

This compound is a potent and reversible inhibitor of BTK, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[3] Unlike first-generation covalent BTK inhibitors, this compound does not form a permanent bond with the cysteine 481 (C481) residue in the BTK active site.[2] Instead, it binds non-covalently to the ATP binding region, a mechanism that allows it to effectively inhibit BTK regardless of the C481 mutational status.[2][4] This reversible binding is a key feature that enables this compound to overcome a common resistance mechanism to covalent inhibitors.[2]

Preclinical studies have shown that this compound stabilizes BTK in an inactive conformation, preventing phosphorylation of Y551 in the activation loop, a step distinct from the action of covalent BTK inhibitors.[4][5] This unique mode of action contributes to its potent and sustained inhibition of BTK signaling.[4]

Quantitative Target Profile

This compound demonstrates high-potency inhibition of both wild-type (WT) and C481S-mutant BTK. Its binding affinity and inhibitory activity are summarized in the tables below.

Table 1: this compound Potency Against BTK
TargetAssay TypeParameterValue (nM)
Wild-Type BTKRadiometric Enzyme AssayIC₅₀3.2[4]
C481S-Mutant BTKRadiometric Enzyme AssayIC₅₀1.4[4]

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: this compound Binding Kinetics to BTK
TargetAssay TypeParameterValue
Wild-Type BTKSurface Plasmon ResonanceK_D (nM)Single-digit nanomolar[4]
C481S-Mutant BTKSurface Plasmon ResonanceK_D (nM)Single-digit nanomolar[4]
Wild-Type BTK ComplexSurface Plasmon ResonanceHalf-life (t½)1.5 - 2.4 hours[4]
C481S-Mutant BTK ComplexSurface Plasmon ResonanceHalf-life (t½)1.5 - 2.4 hours[4]

K_D (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. A lower K_D indicates a higher binding affinity.

Kinase Selectivity Profile

A key attribute of this compound is its exceptional kinase selectivity. Enzymatic profiling against a broad panel of human kinases has demonstrated that this compound is highly selective for BTK.

In a comprehensive screen against 371 human kinases, this compound at a concentration of 1 µM inhibited only BTK and eight other kinases by more than 50%.[4] Follow-up dose-response assays revealed that only six of these kinases displayed less than 100-fold selectivity versus BTK.[4] This high degree of selectivity is believed to contribute to its favorable safety profile by minimizing off-target effects.[2]

Table 3: this compound Kinase Selectivity
KinaseFold Selectivity vs. BTK
BTK 1
Kinase 1< 100-fold[4]
Kinase 2< 100-fold[4]
Kinase 3< 100-fold[4]
Kinase 4< 100-fold[4]
Kinase 5< 100-fold[4]
Kinase 6< 100-fold[4]

Note: The specific identities of the off-target kinases with <100-fold selectivity are detailed in the supplemental data of the preclinical characterization study by Gomez et al., Blood 2023.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radiometric In Vitro Enzyme Assay (HotSpot™ Kinase Assay)

This assay was utilized to determine the IC₅₀ values of this compound against BTK and its mutants.

  • Reaction Setup : Kinase reactions were performed in a buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

  • Compound Addition : this compound was serially diluted and added to the reaction mixture.

  • Initiation : The kinase reaction was initiated by the addition of [γ-³³P]ATP.

  • Incubation : The reaction was allowed to proceed for a defined period to allow for substrate phosphorylation.

  • Termination and Detection : The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radiolabel was quantified using a scintillation counter.

  • Data Analysis : IC₅₀ values were calculated from the dose-response curves using a 4-parameter logistic fit.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR was employed to measure the binding affinity (K_D) and dissociation kinetics of this compound to BTK.

  • Immobilization : Full-length biotinylated wild-type BTK and BTK C481S were immobilized on a Series S streptavidin sensor chip.

  • Analyte Injection : A series of increasing concentrations of this compound were injected over the sensor chip surface.

  • Association/Dissociation Monitoring : The association and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the chip surface.

  • Data Analysis : The resulting sensorgrams were analyzed using Biacore evaluation software to calculate the association rate (kₐ), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Cellular BTK Target Engagement Assay

A chemoproteomics approach was used to assess the cellular selectivity of this compound in peripheral blood mononuclear cells (PBMCs).

  • Cell Treatment : PBMCs were incubated with varying concentrations of this compound.

  • Probe Incubation : Cells were then treated with a biotinylated acyl phosphate (B84403) probe that irreversibly binds to a conserved lysine (B10760008) in the ATP-binding pocket of kinases.

  • Lysis and Enrichment : Cells were lysed, and probe-labeled proteins were enriched using streptavidin beads.

  • Mass Spectrometry : The enriched proteins were identified and quantified by mass spectrometry.

  • Data Analysis : The reduction in probe binding to BTK and other kinases in the presence of this compound was quantified to determine cellular target engagement and selectivity.

Visualizations

This compound Signaling Pathway

pirtobrutinib_mechanism cluster_BCR B-Cell Receptor Signaling cluster_Inhibitors BTK Inhibitors BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK_WT BTK (Wild-Type) SYK->BTK_WT Activation BTK_C481S BTK (C481S Mutant) SYK->BTK_C481S Activation PLCg2 PLCγ2 BTK_WT->PLCg2 BTK_C481S->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ Mobilization) PLCg2->Downstream This compound This compound This compound->BTK_WT Reversible Inhibition This compound->BTK_C481S Reversible Inhibition Covalent_Inhibitors Covalent Inhibitors (e.g., Ibrutinib) Covalent_Inhibitors->BTK_WT Irreversible Inhibition Covalent_Inhibitors->BTK_C481S Ineffective

Caption: this compound's reversible inhibition of both wild-type and C481S-mutant BTK.

Experimental Workflow for Kinase Selectivity Profiling

experimental_workflow cluster_biochemical Biochemical Kinase Assay cluster_cellular Cellular Target Engagement start_biochem Prepare Kinase Panel (e.g., 371 kinases) add_this compound Add this compound (e.g., 1 µM) start_biochem->add_this compound initiate_reaction Initiate with [γ-³³P]ATP add_this compound->initiate_reaction measure_activity Measure Kinase Activity (% Inhibition) initiate_reaction->measure_activity dose_response Follow-up Dose-Response for Hits measure_activity->dose_response determine_ic50 Determine IC₅₀ Values dose_response->determine_ic50 start_cellular Treat Cells (PBMCs) with this compound add_probe Add Biotinylated Probe start_cellular->add_probe lyse_enrich Cell Lysis & Streptavidin Enrichment add_probe->lyse_enrich mass_spec LC-MS/MS Analysis lyse_enrich->mass_spec quantify Quantify Probe Displacement mass_spec->quantify determine_selectivity Determine Cellular Selectivity Profile quantify->determine_selectivity

Caption: Workflow for determining this compound's kinase selectivity.

References

Pirtobrutinib: A Deep Dive into its Chemical Architecture and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirtobrutinib, marketed under the brand name Jaypirca, is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] Its unique reversible binding mechanism allows it to overcome resistance to covalent BTK inhibitors, marking a significant advancement in the treatment of B-cell malignancies such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3][5] This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathways developed for this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a complex organic molecule with the systematic IUPAC name (S)-5-amino-3-(4-(((5-fluoro-2-methoxybenzoyl)amino)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide.[2] Its chemical and physical properties are summarized in the table below.

IdentifierValueReference
IUPAC Name 5-amino-3-(4-{[(5-fluoro-2-methoxybenzoyl)amino]methyl}phenyl)-1-((2S)-1,1,1-trifluoropropan-2-yl)pyrazole-4-carboxamide[1]
Molecular Formula C22H21F4N5O3[1][5]
Molecular Weight 479.436 g/mol [1]
CAS Number 2101700-15-4[1][5]
SMILES COc1ccc(F)cc1C(=O)NCc1ccc(-c2nn(--INVALID-LINK--C(F)(F)F)c(N)c2C(N)=O)cc1[1]
InChI Key FWZAWAUZXYCBKZ-NSHDSACASA-N[1][2]

The structure of this compound features a central pyrazole (B372694) ring, which is a common scaffold in medicinal chemistry. Attached to this core are several key functional groups that contribute to its high affinity and selectivity for the BTK enzyme. The trifluoromethyl group and the fluorinated methoxybenzoyl moiety are crucial for its binding interactions within the kinase domain of BTK.

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective inhibitor of Bruton's tyrosine kinase, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3] Unlike first and second-generation BTK inhibitors which form a covalent bond with a cysteine residue (C481) in the active site of BTK, this compound binds non-covalently.[5] This reversible binding mode allows it to be effective against BTK enzymes that have acquired mutations at the C481 residue, a common mechanism of resistance to covalent inhibitors.[3][5]

The BCR signaling pathway is essential for the proliferation, survival, and differentiation of B-cells. Upon antigen binding to the B-cell receptor, a cascade of downstream signaling events is initiated, with BTK playing a pivotal role. By inhibiting BTK, this compound effectively blocks this signaling cascade, leading to decreased B-cell proliferation and survival.

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 This compound This compound This compound->BTK NFkB NF-κB DAG->NFkB Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Ca_Flux->Gene_Expression retrosynthesis This compound This compound (I) Amide_Bond This compound->Amide_Bond Amide Disconnection Intermediates1 5-fluoro-2-methoxybenzoic acid (II) + (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide (III) Amide_Bond->Intermediates1 Suzuki_Coupling Intermediates1->Suzuki_Coupling Suzuki Disconnection Intermediates2 4-(aminomethyl)phenylboronic acid derivative (IV) + (S)-5-amino-3-halo-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide (V) Suzuki_Coupling->Intermediates2 Synthesis_Workflow Start Starting Materials (β-ketoester, Hydrazine derivative) Step1 Step 1: Pyrazole Synthesis Start->Step1 Intermediate1 Halogenated Pyrazole Intermediate (V) Step1->Intermediate1 Step2 Step 2: Suzuki Coupling Intermediate1->Step2 Starting_Material2 Phenylboronic Acid Derivative (IV) Starting_Material2->Step2 Intermediate2 Aminomethylphenyl-pyrazole Intermediate (III) Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Starting_Material3 5-fluoro-2-methoxybenzoic acid (II) Starting_Material3->Step3 Purification Purification and Crystallization Step3->Purification Final_Product This compound (I) Purification->Final_Product

References

Pirtobrutinib's Binding Kinetics to Wild-Type and Mutant BTK: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of pirtobrutinib to both wild-type (WT) and mutant Bruton's tyrosine kinase (BTK). This compound is a highly selective, non-covalent (reversible) BTK inhibitor that has demonstrated significant clinical activity in B-cell malignancies, including in patients who have developed resistance to covalent BTK inhibitors (cBTKis).[1][2][3] This guide will delve into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Binding Kinetics of this compound

This compound demonstrates potent and sustained inhibition of both wild-type and mutant BTK. Its non-covalent binding mechanism allows it to effectively inhibit BTK even in the presence of the C481S mutation, the most common mechanism of resistance to cBTKis.[2][4]

Table 1: In Vitro Enzymatic Inhibition and Binding Affinity of this compound for Wild-Type and C481-Mutant BTK
TargetAssay TypeParameterValueReference
Wild-Type BTK Radiometric Enzyme AssayIC503.2 nM[1]
Surface Plasmon Resonance (SPR)K_DSingle-digit nM[1][5]
SPRt½ (complex half-life)1.5 - 2.4 hours[1][5]
Cellular Autophosphorylation (Y223)IC503.68 nM[6]
BTK C481S Radiometric Enzyme AssayIC501.4 nM[1]
SPRK_DSingle-digit nM[1][5]
SPRt½ (complex half-life)1.5 - 2.4 hours[1][5]
Cellular Autophosphorylation (Y223)IC508.45 nM[6]
BTK C481T Cellular Autophosphorylation (Y223)IC507.23 nM[6]
BTK C481R Cellular Autophosphorylation (Y223)IC5011.73 nM[6]
Table 2: Cellular Activity of this compound in B-Cell Lines
Cell LineCell TypeParameterValueReference
Ramos RA1 Burkitt's LymphomaIC50 (PLCγ2 Y1217 Phosphorylation)9.1 nM[1]
REC-1 Mantle Cell LymphomaIC50 (PLCγ2 Y1217 Phosphorylation)51.7 nM[1]
TMD8 ABC-DLBCLIC50 (Cell Proliferation)6.4 nM[1]
REC-1 Mantle Cell LymphomaIC50 (Cell Proliferation)3.1 nM[1]

Resistance Beyond C481 Mutations

While this compound effectively targets the C481S mutation, acquired resistance can emerge through other BTK mutations.[7] Studies have identified mutations in the BTK kinase domain, such as T474I and L528W, in patients who have progressed on this compound.[8][9] The T474I mutation, a "gatekeeper" mutation, is predicted to sterically hinder this compound binding.[1][9] The L528W mutation, while not directly impacting the binding pocket, is catalytically inactive and may confer resistance through alternative signaling pathways.[9]

Experimental Protocols

The following sections detail the methodologies used to characterize the binding kinetics and cellular activity of this compound.

Radiometric In Vitro Enzyme Assays

This assay quantifies the enzymatic activity of BTK by measuring the incorporation of radio-labeled phosphate (B84403) into a substrate.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK and its mutants.

  • Procedure:

    • Recombinant BTK enzyme (wild-type or mutant) is incubated with a substrate (e.g., a poly-GT peptide) and γ-³²P-ATP in the presence of varying concentrations of this compound.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the radio-labeled substrate is separated from the free γ-³²P-ATP.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.[1]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

  • Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of this compound binding to BTK.

  • Procedure:

    • Recombinant BTK protein is immobilized on a sensor chip surface.

    • A solution containing this compound at various concentrations is flowed over the sensor chip, allowing for association.

    • A buffer solution is then flowed over the chip to initiate dissociation.

    • The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.

    • The resulting sensorgrams are fitted to a kinetic binding model to determine k_on, k_off, and K_D. The complex half-life (t½) can be calculated from the dissociation rate (t½ = ln(2)/k_off).[1][5]

Cellular Phosphorylation Assays

These assays measure the phosphorylation status of BTK and its downstream substrates within a cellular context.

  • Objective: To assess the inhibitory effect of this compound on BTK signaling in cells.

  • Procedure:

    • Cells (e.g., HEK293 cells stably expressing BTK or B-cell lymphoma lines) are treated with a range of this compound concentrations.[1]

    • The cells are then stimulated to activate the B-cell receptor (BCR) signaling pathway (e.g., with anti-IgM).

    • Cell lysates are prepared, and the levels of phosphorylated BTK (at autophosphorylation site Y223 or upstream phosphorylation site Y551) and phosphorylated downstream substrates (e.g., PLCγ2) are measured.[1]

    • Detection methods include Western blotting or Meso Scale Discovery (MSD) assays.[10]

    • IC50 values are determined by quantifying the signal intensity at different inhibitor concentrations.[2]

Visualizing the Molecular Interactions and Experimental Processes

BTK Signaling Pathway and this compound's Mechanism of Action

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and highlights how this compound exerts its inhibitory effect.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_inactive BTK (Inactive) LYN_SYK->BTK_inactive Phosphorylation BTK_active BTK (Active) BTK_inactive->BTK_active Autophosphorylation (Y223) PLCG2 PLCγ2 BTK_active->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Proliferation Cell Proliferation & Survival DAG_IP3->Proliferation This compound This compound This compound->BTK_active Non-covalent Inhibition

Caption: BTK signaling pathway and this compound's inhibitory action.

Experimental Workflow for Determining this compound's IC50

This diagram outlines the typical workflow for an in vitro kinase assay to determine the IC50 of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Pirtobrutinib_prep Prepare this compound Serial Dilutions Incubation Incubate Drug, Enzyme, Substrate, & ³²P-ATP Pirtobrutinib_prep->Incubation Enzyme_prep Prepare BTK Enzyme & Substrate Mix Enzyme_prep->Incubation Separation Separate Labeled Substrate Incubation->Separation Stop Reaction Measurement Measure Radioactivity Separation->Measurement Analysis Calculate IC50 Measurement->Analysis

References

The In Vitro Pharmacodynamics of Pirtobrutinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacodynamics of pirtobrutinib, a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). This compound represents a significant advancement in the treatment of B-cell malignancies, particularly in overcoming resistance to covalent BTK inhibitors. This document details the mechanism of action, inhibitory potency, selectivity, and cellular effects of this compound in various in vitro models, supported by comprehensive data tables, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Mechanism of Action: Reversible Inhibition of BTK

This compound is a non-covalent inhibitor of BTK, a critical signaling enzyme in the B-cell receptor (BCR) pathway essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1] Unlike first and second-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, this compound binds reversibly to the ATP binding pocket.[1][2] This distinct mechanism allows this compound to effectively inhibit both wild-type BTK and BTK harboring C481 mutations, which are a common cause of acquired resistance to covalent inhibitors.[3][4][5] this compound stabilizes BTK in a closed, inactive conformation, preventing both its autophosphorylation at tyrosine 223 (Y223) and the upstream kinase-mediated phosphorylation at tyrosine 551 (Y551).[3][6]

Pirtobrutinib_Mechanism_of_Action cluster_covalent Covalent BTK Inhibition cluster_noncovalent Non-Covalent BTK Inhibition (this compound) cBTKi Covalent BTKi (e.g., Ibrutinib) BTK_WT_c BTK (Wild-Type) C481 cBTKi->BTK_WT_c Forms covalent bond with C481 BTK_C481S_c BTK (Mutant) C481S cBTKi->BTK_C481S_c Binding impaired by mutation Inactive_BTK_c Irreversibly Inactive BTK BTK_WT_c->Inactive_BTK_c Active_BTK_c Active BTK BTK_C481S_c->Active_BTK_c This compound This compound BTK_WT_nc BTK (Wild-Type) ATP Pocket This compound->BTK_WT_nc Reversible binding to ATP pocket BTK_C481S_nc BTK (Mutant) ATP Pocket This compound->BTK_C481S_nc Binding unaffected by C481S mutation Inactive_BTK_nc Reversibly Inactive BTK BTK_WT_nc->Inactive_BTK_nc BTK_C481S_nc->Inactive_BTK_nc

Figure 1: Mechanism of Covalent vs. Non-Covalent BTK Inhibition.

Quantitative In Vitro Pharmacology

The potency and binding kinetics of this compound have been extensively characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Potency of this compound Against BTK
TargetAssay TypeIC50 (nM)Reference
Wild-Type BTKRadiometric ([33P]-ATP)3.2[3]
BTK C481S MutantRadiometric ([33P]-ATP)1.4[3]
Table 2: Cellular Inhibitory Potency of this compound on BTK Autophosphorylation (Y223)
Cell LineBTK StatusIC50 (nM)Reference
HEK293Wild-Type8.8[3]
HEK293C481S Mutant9.8[3]
Primary CLL cellsWild-Type2.3 (average)[6]
Table 3: Binding Affinity and Kinetics of this compound to BTK (Surface Plasmon Resonance)
TargetKD (nM)ka (1/Ms)kd (1/s)Complex Half-life (t1/2) (hours)Reference
Wild-Type BTK3.72.3 x 1058.5 x 10-42.4[3]
BTK C481S Mutant2.71.7 x 1054.6 x 10-41.5[3]
Table 4: Kinome Selectivity of this compound
KinaseFold Selectivity vs. BTKReference
TEC>100[3]
FYN>7600[3]
ERBB4>10,000[3]
MEK1/MEK2 (HCT116 cells)N/D[3]
MEK1/MEK2 (A375 cells)N/D[3]

N/D: Not Determined

This compound demonstrates high selectivity for BTK, with profiling against a large panel of human kinases showing minimal off-target activity.[3] In a screen of 371 kinases, at a concentration of 1 µM, only BTK and eight other kinases were inhibited by more than 50%.[3] This high selectivity likely contributes to its favorable safety profile.

Impact on B-Cell Receptor (BCR) Signaling

This compound effectively abrogates signaling downstream of the BCR. By inhibiting BTK, it prevents the phosphorylation and activation of key signaling molecules such as Phospholipase C gamma 2 (PLCγ2), which in turn blocks the activation of downstream pathways including the AKT and NF-κB pathways.[2] This disruption of the BCR signaling cascade ultimately leads to the inhibition of B-cell proliferation and survival.[4][6]

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation AKT AKT Pathway BTK->AKT This compound This compound This compound->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 Hydrolysis DAG_IP3 DAG / IP3 PIP2->DAG_IP3 PKC PKC DAG_IP3->PKC Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux NF_kB NF-κB Pathway PKC->NF_kB Ca_Flux->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation AKT->Proliferation

Figure 2: B-Cell Receptor (BCR) Signaling Pathway and this compound's Point of Inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling kinase_assay Radiometric Kinase Assay (IC50 Determination) kinome_scan Kinome-wide Scan spr_assay Surface Plasmon Resonance (Binding Kinetics) cell_culture Cell Line Culture (e.g., TMD8, REC-1) treatment This compound Treatment cell_culture->treatment phospho_assay BTK Phosphorylation Assay (Western Blot) treatment->phospho_assay viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay

Figure 3: Generalized In Vitro Experimental Workflow for this compound Characterization.
Radiometric BTK Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.

Materials:

  • Recombinant human BTK (wild-type and C481S mutant)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • [γ-³³P]ATP

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose filter paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add a solution containing the BTK enzyme and the peptide substrate to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the kinase reaction by adding [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for BTK.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 0.75% phosphoric acid.

  • Spot a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Air dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit BTK autophosphorylation at Y223 in a cellular context.

Materials:

  • B-cell lymphoma cell lines (e.g., Ramos RA1, REC-1) or primary CLL cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Anti-IgM antibody (for BCR stimulation)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Y223), anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Seed cells at an appropriate density and culture overnight.

  • Serum starve the cells for 4 hours before treatment.

  • Treat cells with various concentrations of this compound (or DMSO as a vehicle control) for 2 hours.

  • Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 5 µg/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-BTK (Y223) primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • B-cell lymphoma cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at an appropriate density.

  • Treat cells with various concentrations of this compound or DMSO (vehicle control).

  • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percent inhibition of cell viability for each concentration and determine the IC50 value.

Conclusion

The in vitro pharmacodynamic profile of this compound establishes it as a potent and highly selective inhibitor of both wild-type and C481-mutant BTK. Its reversible, non-covalent mechanism of action provides a clear advantage in overcoming a key resistance mechanism to covalent BTK inhibitors. The comprehensive data from biochemical and cellular assays demonstrate its ability to effectively inhibit BTK signaling and suppress the proliferation of malignant B-cells. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors in the drug development pipeline.

References

Preclinical Pharmacokinetics of Pirtobrutinib: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirtobrutinib (formerly LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK) that has demonstrated clinical efficacy in B-cell malignancies. A thorough understanding of its pharmacokinetic (PK) profile in preclinical animal models is crucial for the interpretation of non-clinical safety and efficacy data and for guiding clinical development. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound in key animal models, including detailed experimental protocols and a summary of its absorption, distribution, metabolism, and excretion (ADME) properties.

Introduction

This compound's unique non-covalent binding mechanism allows it to inhibit both wild-type and C481-mutant BTK, a common resistance mechanism for covalent BTK inhibitors.[1][2] Its preclinical development involved extensive characterization in various animal models to establish its pharmacokinetic and pharmacodynamic properties. This document synthesizes the publicly available data on the preclinical pharmacokinetics of this compound in species such as rats and mice.

Pharmacokinetic Profile in Preclinical Models

The pharmacokinetic profile of this compound has been evaluated in several preclinical species, primarily rats and mice. The following sections and tables summarize the key pharmacokinetic parameters observed in these models.

Rodent Models

This compound has been the subject of detailed pharmacokinetic studies in rats. Following oral administration, the compound is readily absorbed.[1] Two key studies provide quantitative data on its plasma concentration-time profile.

Table 1: Summary of this compound Pharmacokinetic Parameters in Rats (Oral Administration)

Dose (mg/kg)ModelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
10Sprague-Dawley344 ± 56.61.08 ± 0.736-2.95 ± 0.121[3]
0.83Wistar56.222.01360 (AUC0-t)-N/A

Note: AUC values are not directly comparable due to different reporting methods (AUC unspecified vs. AUC0-t). Further details on the calculation methods were not available.

Quantitative pharmacokinetic data for this compound in mice is less detailed in the public domain compared to rats. However, preclinical efficacy studies in mouse xenograft models provide insights into its in vivo behavior. The pharmacokinetic profile in mice differs from that in humans and necessitates a twice-daily (BID) oral dosing regimen to maintain adequate exposure for tumor growth inhibition.[4] This suggests a relatively shorter half-life or faster clearance in mice compared to humans.

Non-Rodent Models

Publicly available preclinical pharmacokinetic data for this compound in non-rodent species such as cynomolgus monkeys or dogs is limited at the time of this guide's compilation. A document from the European Medicines Agency (EMA) mentions that in dogs, there was no food effect on the absorption of this compound and that exposures (Cmax and AUC) increased with dose with minimal accumulation.[5]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

This compound is orally bioavailable in preclinical species. In rats and dogs, the compound was readily absorbed following oral administration.[1]

Distribution

Specific tissue distribution studies in preclinical models are not extensively detailed in the available literature. However, the volume of distribution has been estimated in dogs, suggesting tissue distribution.[6]

Metabolism

In vitro studies have identified the primary metabolic pathways for this compound. It is mainly metabolized by cytochrome P450 3A4 (CYP3A4) and direct glucuronidation by UDP-glucuronosyltransferases (UGTs) UGT1A8 and UGT1A9.[3] A European Medicines Agency (EMA) assessment report confirms that the three main human circulating metabolites were also observed in rats after the administration of radiolabeled this compound.[5]

Excretion

Detailed information on the excretion routes (e.g., renal, fecal) of this compound and its metabolites in preclinical animal models is not yet publicly available.

Experimental Protocols

This section outlines the methodologies employed in the key preclinical pharmacokinetic studies cited in this guide.

Rat Pharmacokinetic Study Protocol (10 mg/kg)
  • Animal Model: Male Sprague-Dawley rats.[3]

  • Dosing: Single intragastric administration of 10 mg/kg this compound.[3]

  • Formulation: this compound was suspended in 0.5% carboxymethylcellulose sodium (CMC-Na). [N/A]

  • Blood Sampling: Blood samples were collected from the orbital venous plexus at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose. [N/A]

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis. [N/A]

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[3]

Rat Pharmacokinetic Study Protocol (0.83 mg/kg)
  • Animal Model: Male Wistar rats. [N/A]

  • Dosing: Single oral gavage of 0.83 mg/kg this compound. [N/A]

  • Blood Sampling: Blood samples were collected at 0.5, 1, 2, 5, 10, 15, 20, and 25 hours post-dose. [N/A]

  • Bioanalysis: Plasma concentrations were determined by a validated LC-MS/MS method. [N/A]

Bioanalytical Method for this compound Quantification

A robust and sensitive UHPLC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma.[3]

  • Instrumentation: UHPLC system coupled with a triple quadrupole mass spectrometer.[3]

  • Chromatography: Separation was achieved on a C18 column with a gradient mobile phase consisting of acetonitrile (B52724) and water with 0.1% formic acid.[3]

  • Detection: Multiple reaction monitoring (MRM) in positive ion mode was used to detect this compound and an internal standard.[3]

  • Sample Preparation: Protein precipitation with acetonitrile was used to extract this compound from plasma samples. [N/A]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and BTK Signaling

This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. The diagram below illustrates the simplified BCR signaling cascade and the point of inhibition by this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation This compound This compound This compound->BTK Inhibition Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified BTK signaling pathway and this compound's point of inhibition.

Experimental Workflow for Preclinical Pharmacokinetic Studies

The following diagram outlines a typical workflow for conducting a preclinical pharmacokinetic study of an orally administered compound like this compound.

PK_Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Extraction (Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Reporting Data Reporting & Interpretation PK_Calc->Reporting

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Discussion and Conclusion

The preclinical pharmacokinetic data for this compound in rats demonstrate its oral absorption and provide initial insights into its clearance. The difference in the required dosing frequency between mice (BID) and humans (once daily) highlights the importance of considering interspecies differences in drug metabolism and clearance when extrapolating preclinical findings to the clinical setting.[4]

While the available data provides a solid foundation, further studies detailing the tissue distribution, excretion pathways, and a more comprehensive metabolite profile in various preclinical species would contribute to a more complete understanding of this compound's ADME properties. The lack of publicly available, detailed quantitative pharmacokinetic data in mice and non-human primates represents a current knowledge gap.

References

The Molecular Basis of Pirtobrutinib's High Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the high selectivity of pirtobrutinib, a non-covalent inhibitor of Bruton's tyrosine kinase (BTK). By delving into its unique binding mode, kinase inhibition profile, and the structural interactions that govern its specificity, this document aims to offer a comprehensive resource for professionals in the field of oncology and drug development.

Introduction: A New Paradigm in BTK Inhibition

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1] Dysregulation of this pathway is a hallmark of numerous B-cell malignancies, making BTK a prime therapeutic target.[1][2]

The first and second generations of BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors that form a permanent bond with the Cysteine 481 (C481) residue in the ATP-binding site of BTK.[3][4] While effective, their utility can be limited by off-target effects and the emergence of resistance, most commonly through mutations at the C481 residue.[3][5][6]

This compound represents a significant advancement as a highly selective, non-covalent (reversible) BTK inhibitor.[7][8] Its distinct mechanism of action allows it to overcome the primary resistance mechanism to covalent BTK inhibitors and offers a more favorable safety profile due to its high selectivity.[1][9][10] This guide will dissect the molecular intricacies that confer these advantageous properties.

Mechanism of Action: Reversible Binding and Conformational Stabilization

This compound's mechanism of action is fundamentally different from its covalent predecessors. It functions by reversibly binding to the ATP-binding pocket of BTK, meaning it does not form a permanent chemical bond.[1][7] This non-covalent interaction is key to its ability to inhibit BTK in the presence of C481 mutations that prevent the binding of covalent inhibitors.[6][11]

A crucial aspect of this compound's inhibitory action is its ability to uniquely stabilize BTK in a closed, inactive conformation.[5][12][13] This is evidenced by its prevention of phosphorylation at Tyr551 in the activation loop, a step that is not blocked by covalent BTK inhibitors.[3][5][12] This conformational stabilization effectively locks the enzyme in a non-functional state, potently inhibiting its downstream signaling.[3]

The BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation & Activation PLCG2 PLCγ2 BTK->PLCG2 Activation This compound This compound This compound->BTK Inhibition PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NF_kB_etc NF-κB, NFAT, AP-1 Ca_PKC->NF_kB_etc Gene_Expression Gene Expression (Proliferation, Survival) NF_kB_etc->Gene_Expression

Caption: The B-Cell Receptor (BCR) signaling cascade and this compound's point of inhibition.

Structural Basis of High Selectivity

The high selectivity of this compound is a direct result of its unique structural interactions within the ATP-binding site of BTK. X-ray crystallography studies have revealed that this compound does not directly interact with the C481 residue.[3][12] Instead, it establishes an extensive network of hydrogen bonds with other residues and water molecules within the binding pocket.[5][12][13] This intricate network of interactions is responsible for its high-affinity binding and slow dissociation rate from the enzyme.[12]

This binding mode, which is independent of C481, allows this compound to potently inhibit both wild-type BTK and BTK harboring C481 mutations with similar low-nanomolar potency.[5][12]

Logical Relationship of BTK Inhibitor Binding

The diagram below illustrates the difference in binding mechanisms between covalent BTK inhibitors and this compound, particularly in the context of the C481 resistance mutation.

Inhibitor_Binding_Logic cluster_covalent Covalent BTK Inhibitors cluster_noncovalent Non-Covalent BTK Inhibitor cBTKi Ibrutinib, Acalabrutinib, Zanubrutinib Covalent_Bond Forms Covalent Bond with Cys481 cBTKi->Covalent_Bond Ineffective_Binding Binding Ineffective cBTKi->Ineffective_Binding BTK_WT_c Wild-Type BTK BTK_C481S_c BTK C481S Mutant Covalent_Bond->BTK_WT_c Effective Inhibition Ineffective_Binding->BTK_C481S_c Resistance This compound This compound Noncovalent_Binding Non-Covalent Binding (Independent of Cys481) This compound->Noncovalent_Binding BTK_WT_p Wild-Type BTK BTK_C481S_p BTK C481S Mutant Noncovalent_Binding->BTK_WT_p Effective Inhibition Noncovalent_Binding->BTK_C481S_p Effective Inhibition

Caption: Comparison of covalent and non-covalent BTK inhibitor binding mechanisms.

Quantitative Analysis of this compound's Potency and Selectivity

This compound demonstrates potent inhibition of both wild-type and C481S-mutant BTK. Its high selectivity is evident from its minimal activity against a broad panel of other human kinases.

In Vitro Potency and Binding Kinetics

The following table summarizes the in vitro inhibitory potency and binding kinetics of this compound against wild-type BTK and the C481S mutant.

TargetIC₅₀ (nM)K_D (nM)Complex Half-Life (t₁/₂) (hours)
Wild-Type BTK3.2[12]~1-101.5 - 2.4[12]
BTK C481S Mutant1.4[12]~1-101.5 - 2.4[12]

Data sourced from preclinical characterization studies.[12]

Kinase Selectivity Profile

This compound exhibits a high degree of selectivity for BTK. In a comprehensive enzymatic profiling study, this compound was found to be highly selective for BTK in over 98% of the human kinome tested.[5][12][13] At a concentration of 1 µM, only BTK and 8 other kinases were inhibited by more than 50%.[13] Further dose-response assays confirmed that this compound retained greater than 100-fold selectivity over other tested kinases in cellular studies.[12][13]

The table below compares the selectivity of this compound with other BTK inhibitors at a concentration of 100 nM against a panel of kinases.

InhibitorNumber of Kinases Inhibited >50% at 100 nM
This compound 4 [13]
Ibrutinib22[13]
Zanubrutinib6[13]
AcalabrutinibNot specified in source

This high selectivity is thought to contribute to this compound's favorable safety profile, with fewer off-target side effects compared to covalent inhibitors.[14][15][16]

Resistance Mechanisms

While this compound overcomes resistance mediated by C481 mutations, acquired resistance can still emerge through other mechanisms. The most commonly observed mutations in patients who progress on this compound therapy are located in or near the ATP-binding site and are predicted to sterically block the binding of the drug.[12] These include mutations at the "gatekeeper" residue T474 and at L528.[17][18][19][20] It is noteworthy that approximately one-third to one-half of patients who progress on this compound do not acquire new BTK mutations, suggesting the existence of alternative, BTK-independent resistance mechanisms.[17][18][19]

Experimental Protocols

The characterization of this compound's selectivity and potency relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay is a gold standard for determining the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against a purified kinase.

  • Objective: To quantify the potency of this compound against wild-type and mutant BTK.

  • Principle: The assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a peptide substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT). Dilute purified recombinant human BTK enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and [γ-³³P]ATP in the reaction buffer. Prepare serial dilutions of this compound in DMSO.

    • Reaction Setup: In a 96-well or 384-well plate, add the BTK enzyme, substrate, and this compound dilutions.

    • Initiation: Start the reaction by adding the [γ-³³P]ATP solution.

    • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed under initial velocity conditions.

    • Termination: Stop the reaction by adding phosphoric acid.

    • Detection: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³³P]ATP.

    • Quantification: Measure the radioactivity incorporated into the substrate on the filter paper using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cellular BTK Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block BTK activity within a cellular context.

  • Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in a B-cell lymphoma cell line.

  • Principle: BTK activation involves autophosphorylation at Tyr223. An immunoassay (e.g., ELISA or Western Blot) is used to detect the levels of phosphorylated BTK (pBTK) in cells treated with the inhibitor.

  • Methodology:

    • Cell Culture: Culture a suitable B-cell line (e.g., Ramos cells) in appropriate media.

    • Treatment: Seed the cells in a multi-well plate and treat with serial dilutions of this compound for a specified duration (e.g., 2 hours).

    • Stimulation: Stimulate the B-cell receptor by adding an anti-IgM antibody for a short period (e.g., 15 minutes) to induce BTK activation.

    • Lysis: Wash the cells with cold PBS and lyse them with a lysis buffer containing phosphatase and protease inhibitors.

    • Protein Quantification: Determine the total protein concentration of the cell lysates.

    • Detection (Western Blot):

      • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and incubate with a primary antibody specific for pBTK (Y223).

      • Wash and incubate with an HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate.

      • Re-probe the membrane with an antibody for total BTK as a loading control.

    • Data Analysis: Quantify the band intensities for pBTK and total BTK. Calculate the percentage of inhibition of pBTK levels at each this compound concentration and determine the IC₅₀ value.

Experimental Workflow for Kinase Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Kinase_Profiling_Workflow Start Start: Compound Synthesis (this compound) Primary_Screen Primary Screen: Single High Concentration (e.g., 1 µM) Start->Primary_Screen Kinome_Panel Large Kinase Panel (e.g., >350 kinases) Primary_Screen->Kinome_Panel Identify_Hits Identify 'Hits' (% Inhibition > 50%) Kinome_Panel->Identify_Hits Dose_Response Secondary Screen: IC₅₀ Determination for 'Hits' Identify_Hits->Dose_Response 'Hits' Selectivity_Profile Generate Selectivity Profile (Fold-selectivity vs. BTK) Identify_Hits->Selectivity_Profile 'Non-Hits' Cellular_Assay Cellular Target Engagement & Pathway Inhibition Assays Dose_Response->Cellular_Assay Cellular_Assay->Selectivity_Profile End End: Highly Selective Inhibitor Profiled Selectivity_Profile->End

Caption: A generalized workflow for determining the kinase selectivity profile of an inhibitor.

Conclusion

This compound's high selectivity is a product of its novel, non-covalent mechanism of action and its unique structural interactions within the BTK active site. By binding reversibly and independently of the C481 residue, it effectively inhibits both wild-type and C481-mutant BTK. Its ability to stabilize an inactive conformation of the enzyme, coupled with an extensive network of interactions that avoids promiscuous binding to other kinases, underpins its potent and highly selective inhibitory profile. This molecular foundation translates into a promising therapeutic agent with the potential for improved efficacy and a more favorable safety profile in the treatment of B-cell malignancies.

References

Pirtobrutinib's Efficacy Against BTK C481S Mutation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of pirtobrutinib's mechanism of action and its robust activity against the Bruton's tyrosine kinase (BTK) C481S mutation, a common mechanism of resistance to covalent BTK inhibitors (cBTKis). This compound, a highly selective, non-covalent (reversible) BTK inhibitor, offers a promising therapeutic option for patients with B-cell malignancies who have developed resistance to prior cBTKi therapies.[1][2][3]

Introduction: The Challenge of Covalent BTK Inhibitor Resistance

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.[4][5][6][7] First- and second-generation BTK inhibitors, such as ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib, are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the ATP-binding site of BTK.[8][9][10] This covalent binding effectively inactivates the kinase.

However, a significant challenge in the long-term treatment with cBTKis is the emergence of acquired resistance. The most common mechanism of resistance is a mutation at the C481 residue, most frequently a substitution of cysteine with serine (C481S).[1][2][8][11] This mutation disrupts the covalent binding of the inhibitor, leading to reactivation of BTK signaling and subsequent disease progression.[11][12]

This compound: A Non-Covalent Approach to Overcoming Resistance

This compound was designed to overcome the limitations of cBTKis by employing a non-covalent, reversible binding mechanism.[1][13] It binds to the ATP-binding pocket of BTK through a network of interactions that are independent of the C481 residue.[14][15] This allows this compound to potently inhibit both wild-type (WT) BTK and BTK harboring the C481S mutation.[1][2][8][16]

Biochemical and Cellular Activity

In vitro studies have consistently demonstrated this compound's potent inhibition of both WT and C481S-mutant BTK. Biochemical and cellular assays have shown that this compound maintains its inhibitory activity against the C481S mutant, a key differentiator from covalent inhibitors.[1][16][17]

Parameter BTK Wild-Type (WT) BTK C481S Mutant Reference
This compound IC50 (Biochemical Assay) 4.2 nM16 nM[16]
Ibrutinib IC50 (Biochemical Assay) 2.3 nMIneffective[16]

Table 1: Comparative IC50 values of this compound and ibrutinib against wild-type and C481S mutant BTK in a biochemical assay.

Clinical Efficacy in Patients with BTK C481S Mutation

Clinical trial data from the BRUIN study has substantiated the preclinical findings, demonstrating significant clinical activity of this compound in patients with B-cell malignancies who have been previously treated with a cBTKi, including those with the BTK C481S mutation.[3][18][19]

Patient Cohort (CLL/SLL) Overall Response Rate (ORR) Reference
Previously treated with a covalent BTKi80%[18][19]
With BTK C481S mutationEfficacious (Specific ORR subgroup data varies by publication)[8][20]
Without BTK C481S mutation73.9%[8][20]

Table 2: Overall response rates of this compound in patients with Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) from the BRUIN trial.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the BTK signaling pathway and the differential effects of covalent and non-covalent inhibitors in the context of the C481S mutation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling (NF-κB, ERK, AKT) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Simplified BTK Signaling Pathway in B-Cells.

Inhibitor_Action_WT cluster_wt Wild-Type BTK cBTKi Covalent BTKi (e.g., Ibrutinib) BTK_WT BTK (C481) cBTKi->BTK_WT Irreversible Binding This compound This compound (Non-covalent) This compound->BTK_WT Reversible Binding Signaling_WT Downstream Signaling BTK_WT->Signaling_WT Inhibited

Figure 2: Inhibition of Wild-Type BTK by Covalent and Non-covalent Inhibitors.

Inhibitor_Action_C481S cluster_c481s BTK C481S Mutant cBTKi_mut Covalent BTKi (e.g., Ibrutinib) BTK_C481S BTK (C481S) cBTKi_mut->BTK_C481S Binding Impaired pirtobrutinib_mut This compound (Non-covalent) pirtobrutinib_mut->BTK_C481S Reversible Binding Maintained Signaling_mut_on Downstream Signaling (Active) BTK_C481S->Signaling_mut_on Signaling Reactivated Signaling_mut_off Downstream Signaling (Inhibited) BTK_C481S->Signaling_mut_off Inhibited by this compound

Figure 3: Differential Effects of Inhibitors on BTK C481S Mutant.

Experimental Protocols

The following sections outline the methodologies for key experiments used to evaluate the activity of this compound against the BTK C481S mutation.

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified wild-type and C481S mutant BTK enzymes.

Methodology:

  • Recombinant human BTK (wild-type or C481S mutant) is incubated with a peptide substrate and [γ-³³P]ATP in a kinase assay buffer.

  • Serial dilutions of this compound or a control inhibitor (e.g., ibrutinib) are added to the reaction.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

  • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • The amount of incorporated ³³P is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[14][15]

Cellular BTK Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context by measuring its autophosphorylation.

Methodology:

  • HEK293 cells are stably transfected to express either wild-type BTK or C481S BTK.[16]

  • Cells are treated with a dose range of this compound or ibrutinib for a specified duration (e.g., 2 hours).[16]

  • Following treatment, cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein lysate are resolved by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated BTK (pBTK at Tyr223) and total BTK.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

  • Densitometry is used to quantify the levels of pBTK relative to total BTK, and IC50 values are calculated.[16]

Experimental_Workflow start Start: HEK293 cells expressing WT or C481S BTK treatment Treat with dose range of This compound or Ibrutinib start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE and Western Blot lysis->sds_page probing Probe with antibodies for pBTK and Total BTK sds_page->probing detection Chemiluminescent Detection probing->detection analysis Densitometry and IC50 Calculation detection->analysis end End: Determine cellular potency analysis->end

Figure 4: Workflow for Cellular BTK Autophosphorylation Assay.
Cell Viability and Proliferation Assays

Objective: To evaluate the effect of this compound on the viability and proliferation of B-cell malignancy cell lines or primary patient cells harboring the BTK C481S mutation.

Methodology:

  • Chronic Lymphocytic Leukemia (CLL) cells from patients with either wild-type or C481S BTK are cultured.[1][2]

  • Cells are treated with various concentrations of this compound or control inhibitors.

  • For viability assays, after a set incubation period (e.g., 48 hours), apoptosis is measured using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.[1]

  • For proliferation assays, cells are labeled with a fluorescent dye (e.g., CellTrace Violet) and stimulated to proliferate. After an extended culture period (e.g., 10 days), dye dilution is measured by flow cytometry to assess the extent of cell division.[16]

Cytokine Secretion Assay

Objective: To measure the impact of this compound on the secretion of pro-survival chemokines, such as CCL3 and CCL4, from primary CLL cells.

Methodology:

  • Primary CLL cells (both wild-type and C481S BTK) are treated with this compound, ibrutinib, or acalabrutinib at a fixed concentration (e.g., 1 µM) for 24 hours.[16]

  • After incubation, the cell culture supernatant is collected.

  • The concentrations of CCL3 and CCL4 in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's protocol.[16]

Emergence of Resistance to this compound

While this compound effectively overcomes resistance mediated by the C481S mutation, acquired resistance to this compound can still occur.[2] Studies have shown that upon progression on this compound, there is often a clearance of the BTK C481S clone.[18][19] However, new, non-C481S BTK mutations can emerge, such as those at the gatekeeper residue (T474) or kinase-impaired mutations (L528W).[16][18][21] These findings highlight the ongoing evolution of resistance mechanisms and the need for continued research and development of novel therapeutic strategies. Interestingly, a significant portion of patients who progress on this compound do not acquire new BTK mutations, suggesting that alternative, BTK-independent resistance mechanisms also play a role.[18][22]

Conclusion

This compound represents a significant advancement in the treatment of B-cell malignancies, particularly for patients who have developed resistance to covalent BTK inhibitors via the C481S mutation. Its non-covalent binding mechanism allows for potent and sustained inhibition of both wild-type and C481S-mutant BTK, leading to high response rates in a heavily pre-treated patient population. The comprehensive preclinical and clinical data underscore the rationale for its use in this setting. Understanding the experimental methodologies provides a framework for further research into BTK signaling and the development of next-generation inhibitors to address emerging resistance mechanisms.

References

Preclinical Profile of Pirtobrutinib: A Technical Guide to its Evaluation in Lymphoma Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of pirtobrutinib, a highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor, with a specific focus on its activity in lymphoma xenograft models. This compound has demonstrated significant potential in overcoming limitations of covalent BTK inhibitors, particularly in the context of resistance mutations.[1][2]

Core Findings and Data Presentation

This compound has shown potent anti-proliferative activity in various B-cell lymphoma cell lines and significant anti-tumor efficacy in in-vivo xenograft models.[3][4] Its unique non-covalent binding mechanism allows it to inhibit both wild-type BTK and BTK variants with C481 substitution mutations with similar low-nanomolar potency.[3][4][5]

In Vitro Antiproliferative Activity

This compound demonstrated potent inhibition of cell proliferation across different lymphoma cell lines.

Cell LineLymphoma SubtypeIC50 (nM)
TMD8Activated B-cell Diffuse Large B-cell Lymphoma (ABC-DLBCL)6.4[3]
REC-1Mantle Cell Lymphoma (MCL)3.1[3]
In Vivo Efficacy in Lymphoma Xenograft Models

This compound exhibited significant, dose-dependent tumor growth inhibition (TGI) and tumor regression (TR) in various lymphoma xenograft models.[3][5]

Xenograft ModelTreatmentDosageTumor Growth Inhibition (%)Tumor Regression (%)
TMD8 (BTK C481S)This compound10 mg/kg BIDSignificant TGI-29[3][5]
TMD8 (BTK C481S)This compound30 mg/kg BIDSignificant TGI-48[3][5]
TDM8 (BTK wild-type)This compound30 mg/kg BIDEfficacy nearly identical to ibrutinib (B1684441) (50 mg/kg BID)Not Specified
TDM8 (BTK C481S)This compound30 mg/kg BIDSignificant improvements in efficacy vs. ibrutinibNot Specified

BID: twice daily

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Cell Proliferation Assays

The anti-proliferative effects of this compound were assessed using cell-based assays. Lymphoma cell lines, such as TMD8 and REC-1, were cultured under standard conditions.[3] Cells were then treated with varying concentrations of this compound or control covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib).[3] Cell viability was measured after a set incubation period to determine the half-maximal inhibitory concentration (IC50) values.[3]

Lymphoma Xenograft Model Establishment and Drug Administration
  • Cell Implantation: Human lymphoma cell lines, including those with wild-type BTK and C481S mutations (e.g., TMD8 BTK C481S), were subcutaneously implanted into immunocompromised mice.[3][5][6]

  • Tumor Growth: Tumors were allowed to establish and grow to a predetermined size before the initiation of treatment.

  • Drug Administration: this compound was administered orally to the tumor-bearing mice at specified doses (e.g., 10 mg/kg and 30 mg/kg) on a twice-daily (BID) schedule.[3][5] A vehicle-treated control group was included in the studies.[3][5]

  • Treatment Duration: Treatment was continued for a defined period, during which tumor volumes were regularly measured.

Assessment of In Vivo Efficacy
  • Tumor Measurement: Tumor dimensions were measured using calipers, and tumor volumes were calculated.

  • Efficacy Endpoints: The primary efficacy endpoints were tumor growth inhibition (TGI) and tumor regression (TR), which were calculated by comparing the tumor volumes in the this compound-treated groups to the vehicle-treated control group.[3][5]

  • Tolerability: The tolerability of the treatment was assessed by monitoring the body weight of the mice and observing for any drug-related adverse effects or mortalities.[3][5]

Visualizations: Signaling Pathways and Experimental Workflow

This compound Mechanism of Action: BTK Signaling Pathway

This compound functions as a selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2][7][8] By binding to the ATP-binding region of BTK, this compound blocks its kinase activity, thereby inhibiting downstream signaling cascades that promote B-cell proliferation and survival.[3][4][7] A key feature of this compound is its non-covalent, reversible binding, which allows it to inhibit BTK regardless of the C481 residue status, a common site of mutation leading to resistance to covalent BTK inhibitors.[2][6]

Pirtobrutinib_Mechanism_of_Action cluster_BCR_Signaling B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (NF-κB, AKT) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits BTK, blocking downstream signaling for lymphoma cell survival.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical assessment of this compound in lymphoma xenografts follows a structured workflow, from in vitro characterization to in vivo efficacy studies.

Preclinical_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Cell_Lines Select Lymphoma Cell Lines Prolif_Assay Cell Proliferation Assay (IC50) Cell_Lines->Prolif_Assay Xenograft Establish Lymphoma Xenograft Model Prolif_Assay->Xenograft Proceed if potent Treatment This compound Administration Xenograft->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Efficacy Assess Efficacy (TGI, TR) Monitoring->Efficacy

Caption: Workflow for preclinical testing of this compound in lymphoma models.

References

A Structural Deep Dive: Pirtobrutinib's Non-Covalent Engagement with Bruton's Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

INDIANAPOLIS, IN – A comprehensive technical analysis reveals the intricate structural basis of pirtobrutinib's binding to Bruton's tyrosine kinase (BTK), offering critical insights for researchers, scientists, and drug development professionals. This guide details the non-covalent interaction that distinguishes this compound from its covalent predecessors, its maintained potency against resistance mutations, and the experimental methodologies used to elucidate these findings.

This compound, a highly selective and reversible BTK inhibitor, has demonstrated significant clinical activity in B-cell malignancies.[1] Its unique mechanism of action, centered on a non-covalent binding mode, allows it to effectively inhibit both wild-type BTK and the C481S mutant, a common source of resistance to covalent BTK inhibitors.[2][3]

The Structural Basis of this compound-BTK Interaction

X-ray crystallography studies of the this compound-BTK complex reveal that the inhibitor binds within the ATP-binding site of the kinase domain.[2][4] Unlike covalent inhibitors that form a permanent bond with the Cysteine 481 (C481) residue, this compound establishes a network of non-covalent interactions.[2][5] Key interactions include:

  • Hydrogen Bonds: this compound forms three hydrogen bonds with the backbone of residues E475 and M477 in the hinge region of BTK.[2]

  • Water-Mediated Hydrogen Bonds: The binding is further stabilized by water-mediated hydrogen bonds with K430 and D539.[2]

  • Pi-Stacking Interaction: An edge-to-face pi-stacking interaction occurs with the F540 residue.[2]

Crucially, this compound does not directly interact with C481, with the closest distance being approximately 4 Å.[2] This spatial separation explains its sustained inhibitory activity against the C481S mutant, as the mutation does not alter the binding interactions.[2] This reversible binding mechanism may also contribute to a favorable safety profile by minimizing off-target effects.[6]

Quantitative Analysis of this compound's Binding Affinity and Inhibitory Potency

The potency and binding kinetics of this compound have been rigorously quantified through various biochemical and cellular assays. The following tables summarize key quantitative data, providing a clear comparison of its activity against both wild-type BTK and the C481S mutant.

Parameter BTK (Wild-Type) BTK C481S Mutant Reference
IC50 (Enzymatic Assay) 3.2 nM1.4 nM[2]
Binding Affinity (KD) Single-digit nanomolarSingle-digit nanomolar[2]
Complex Half-life (t1/2) 1.5 - 2.4 hours1.5 - 2.4 hours[2]

Table 1: this compound Kinase Inhibition and Binding Characterization

Experimental Protocols

The structural and functional understanding of this compound's interaction with BTK is underpinned by sophisticated experimental techniques.

X-ray Crystallography

To determine the three-dimensional structure of the this compound-BTK complex, X-ray crystallography was employed.

G cluster_0 Protein Preparation cluster_1 Crystallization cluster_2 Data Collection & Analysis BTK Kinase Domain Expression BTK Kinase Domain Expression Protein Purification Protein Purification BTK Kinase Domain Expression->Protein Purification Co-crystallization with this compound Co-crystallization with this compound Protein Purification->Co-crystallization with this compound Crystal Growth Crystal Growth Co-crystallization with this compound->Crystal Growth X-ray Diffraction X-ray Diffraction Crystal Growth->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Determination Structure Determination Data Processing->Structure Determination 3D Structure of BTK-Pirtobrutinib Complex 3D Structure of BTK-Pirtobrutinib Complex Structure Determination->3D Structure of BTK-Pirtobrutinib Complex

Caption: X-ray Crystallography Workflow.

The kinase domains of both wild-type BTK and BTK C481S were expressed and purified.[2] These proteins were then co-crystallized with this compound. The resulting crystals were subjected to X-ray diffraction, and the diffraction data was used to solve the three-dimensional structure of the protein-inhibitor complex.[2]

Surface Plasmon Resonance (SPR)

To measure the binding kinetics and affinity of this compound to BTK, Surface Plasmon Resonance (SPR) was utilized.[7]

G Biotinylated BTK Immobilization Biotinylated BTK Immobilization This compound Injection This compound Injection Biotinylated BTK Immobilization->this compound Injection Association Phase Association Phase This compound Injection->Association Phase Dissociation Phase Dissociation Phase Association Phase->Dissociation Phase Data Analysis Data Analysis Dissociation Phase->Data Analysis Kinetic Parameters (kon, koff, KD) Kinetic Parameters (kon, koff, KD) Data Analysis->Kinetic Parameters (kon, koff, KD)

Caption: Surface Plasmon Resonance Workflow.

Biotinylated BTK and BTK C481S proteins were immobilized on a sensor chip.[7] this compound was then flowed over the chip at various concentrations. The association and dissociation of this compound were monitored in real-time to calculate the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD).[7]

This compound's Impact on BTK Signaling

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[8][9] By binding to BTK, this compound inhibits its kinase activity, thereby blocking downstream signaling cascades.[8]

G cluster_BCR B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Downstream Downstream Signaling (NF-κB, MAPK, Ca2+) DAG_IP3->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->BTK Inhibits

Caption: BTK Signaling Pathway Inhibition.

This compound's inhibition of BTK prevents the phosphorylation of downstream targets like PLCγ2, which in turn blocks the activation of pathways such as NF-κB that are crucial for the survival of malignant B-cells.[8][10] Interestingly, this compound has been shown to prevent the phosphorylation of Y551 in the activation loop, suggesting it stabilizes BTK in an inactive conformation.[2][11]

Resistance to this compound

While this compound overcomes resistance mediated by the BTK C481S mutation, acquired resistance can still emerge through other mechanisms. Studies have identified novel on-target mutations in the BTK kinase domain in patients who have developed resistance to this compound.[12][13] These mutations, such as those at the T474 "gatekeeper" residue and L528, are thought to sterically hinder this compound binding.[2][12]

G This compound Treatment This compound Treatment BTK Inhibition BTK Inhibition This compound Treatment->BTK Inhibition Acquired BTK Mutations\n(e.g., T474I, L528W) Acquired BTK Mutations (e.g., T474I, L528W) This compound Treatment->Acquired BTK Mutations\n(e.g., T474I, L528W) Clinical Response Clinical Response BTK Inhibition->Clinical Response Steric Hindrance Steric Hindrance Acquired BTK Mutations\n(e.g., T474I, L528W)->Steric Hindrance Reduced this compound Binding Reduced this compound Binding Steric Hindrance->Reduced this compound Binding Disease Progression Disease Progression Reduced this compound Binding->Disease Progression

Caption: this compound Resistance Mechanisms.

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to further improve outcomes for patients with B-cell malignancies.

This technical guide provides a foundational understanding of the structural and functional aspects of this compound's interaction with BTK. The detailed data and experimental workflows serve as a valuable resource for the scientific community engaged in the ongoing development of targeted cancer therapies.

References

Acquired Resistance to Pirtobrutinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the primary mechanisms of acquired resistance to pirtobrutinib, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes current clinical and preclinical findings, offering a detailed look into the genetic and molecular underpinnings of treatment failure.

Executive Summary

This compound has demonstrated significant clinical activity in B-cell malignancies, including in patients previously treated with covalent BTK inhibitors (cBTKis). Its non-covalent binding mechanism allows it to inhibit both wild-type and C481-mutant BTK, a common source of resistance to cBTKis.[1][2] However, as with other targeted therapies, acquired resistance to this compound can emerge. The primary mechanisms of resistance identified to date are the acquisition of novel, non-C481 mutations in the BTK kinase domain and mutations in the downstream signaling molecule, phospholipase C gamma 2 (PLCγ2).[3][4][5] Notably, a subset of patients develops resistance without detectable on-target or downstream mutations, pointing to the existence of alternative, non-genomic resistance pathways.[6][7] Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and rational combination therapies.

Core Mechanisms of Acquired Resistance

Acquired resistance to this compound is primarily driven by genomic alterations that either directly interfere with drug binding or activate downstream signaling pathways, thereby circumventing BTK inhibition.

On-Target BTK Kinase Domain Mutations

The most frequently observed mechanism of acquired resistance to this compound is the emergence of novel mutations in the BTK kinase domain, distinct from the C481 residue.[3][8] These mutations are thought to alter the conformation of the ATP-binding pocket, thereby reducing the binding affinity of this compound.[9] In some cases, these mutations can also confer cross-resistance to certain covalent BTK inhibitors.[5][10]

Key non-C481 BTK mutations identified in patients with acquired this compound resistance include:

  • Gatekeeper Mutations (e.g., T474I/F/L/Y): The T474 residue acts as a "gatekeeper" to the ATP-binding pocket. Mutations at this site are a common mechanism of resistance to kinase inhibitors.[6]

  • Kinase-Impaired Mutations (e.g., L528W): While seemingly counterintuitive, mutations that impair the kinase activity of BTK can also lead to resistance, potentially by altering signaling dynamics or promoting the activation of alternative pathways.[3][6]

  • Other ATP-Binding Pocket Mutations (e.g., V416L, A428D, M437R): A variety of other mutations within the kinase domain have been identified that cluster around the this compound binding site.[3][11][12]

Downstream PLCγ2 Mutations

Mutations in PLCG2, the gene encoding phospholipase C gamma 2, a critical substrate of BTK, represent another significant mechanism of resistance.[4][11] These are typically gain-of-function mutations that lead to constitutive activation of PLCγ2, rendering B-cell receptor (BCR) signaling less dependent on BTK activity.[11] This allows the malignant B-cells to proliferate even in the presence of effective BTK inhibition by this compound.

Alternative Resistance Mechanisms

A notable proportion of patients who develop clinical resistance to this compound do not harbor detectable mutations in either BTK or PLCG2.[6][7] This suggests the involvement of alternative, non-genomic mechanisms of resistance. While these are currently less well understood, they may include:

  • Activation of Parallel Signaling Pathways: Upregulation of other survival pathways, such as the PI3K/AKT or NF-κB pathways, could potentially compensate for BTK inhibition.

  • Epigenetic Modifications: Changes in gene expression patterns due to epigenetic alterations could lead to a drug-resistant phenotype.

  • Microenvironmental Factors: Interactions with the tumor microenvironment may provide survival signals that overcome the effects of this compound.

Quantitative Analysis of Resistance Mechanisms

Data from clinical trials, particularly the BRUIN study, have provided valuable insights into the frequency of different resistance mechanisms. The following tables summarize the prevalence of acquired mutations in patients who progressed on this compound therapy.

Study Cohort (Chronic Lymphocytic Leukemia)Number of Patients with Acquired ResistanceOn-Target BTK MutationsDownstream PLCγ2 MutationsNo Detectable BTK/PLCγ2 MutationsReference
Phase 1/2 Trial (Wang et al.)9 out of 557 (78%)2 (22%)0 (0%)[3][12]
BRUIN Phase 1/2 Trial Analysis (Brown et al.)4924 (49%)4 (8%)14 (29%)[6][13]
BRUIN Trial Post Hoc AnalysisNot Specified44%24% (includes other non-BTK mutations)~32%[7][14]
Most Common Acquired Non-C481 BTK Mutations in CLLFrequency in Patients with Acquired BTK MutationsReference
T474I/F/L/Y (Gatekeeper)35% (17 of 49 patients in one cohort)[6]
L528W (Kinase-Impaired)18% (9 of 49 patients in one cohort)[6]
V416LIdentified in multiple studies[3][6]
A428DIdentified in multiple studies[3][6]
Most Common Acquired Non-BTK Mutations at ProgressionFrequency in Progressing PatientsReference
TP5314%[6][13]
PLCG28%[6][13]

Experimental Protocols for Characterizing Resistance

The identification and characterization of this compound resistance mechanisms rely on a combination of genomic, biochemical, and cell-based assays.

Genomic Analysis of Patient Samples

Objective: To identify acquired mutations in BTK, PLCG2, and other relevant genes in patients who have developed resistance to this compound.

Methodology: Targeted Next-Generation Sequencing (NGS)

  • Sample Collection: Peripheral blood mononuclear cells (PBMCs) are collected from patients at baseline (before initiation of this compound) and at the time of disease progression.[12]

  • DNA Extraction: Genomic DNA is extracted from the collected PBMCs.

  • Library Preparation: DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.

  • Target Enrichment: The library is enriched for the genes of interest (e.g., all exons of BTK, PLCG2, and a panel of other cancer-related genes) using custom-designed probes.[15]

  • Sequencing: The enriched library is sequenced on a high-throughput NGS platform.

  • Bioinformatic Analysis: Sequencing reads are aligned to the human reference genome, and variant calling algorithms are used to identify single nucleotide variants (SNVs) and insertions/deletions (indels). The variant allele frequency (VAF) is calculated for each identified mutation. A limit of detection of 1-5% VAF is typically applied.

In Vitro Models of this compound Resistance

Objective: To generate cell lines with acquired resistance to this compound to enable mechanistic studies.

Methodology: Dose Escalation Culture

  • Parental Cell Line Selection: A this compound-sensitive B-cell malignancy cell line (e.g., a mantle cell lymphoma or chronic lymphocytic leukemia cell line) is chosen.

  • Initial Drug Exposure: Cells are cultured in the presence of a low concentration of this compound (e.g., at or slightly below the IC50).

  • Stepwise Dose Escalation: As cells adapt and resume proliferation, the concentration of this compound in the culture medium is gradually increased in a stepwise manner.

  • Selection of Resistant Clones: This process is continued over several months until a cell population that can proliferate in the presence of a high concentration of this compound is established.

  • Characterization: The resulting resistant cell line is then characterized to determine the mechanism of resistance using genomic, transcriptomic, and proteomic approaches.

Cell-Based Assays for Functional Analysis

Objective: To assess the functional consequences of identified mutations on this compound efficacy.

Methodology: Cell Viability and BTK Signaling Assays

  • Generation of Mutant Cell Lines: Site-directed mutagenesis is used to introduce specific BTK or PLCγ2 mutations into a parental cell line.

  • Cell Viability Assay: Parental and mutant cell lines are treated with a range of this compound concentrations for a defined period (e.g., 72 hours). Cell viability is measured using a standard assay (e.g., MTT or CellTiter-Glo). The IC50 values are then calculated and compared between the cell lines.

  • BTK Signaling Assay: Cells are stimulated to activate the BCR pathway (e.g., with anti-IgM) in the presence or absence of this compound. Cell lysates are then collected and analyzed by western blotting to assess the phosphorylation status of BTK (at Y223) and downstream signaling proteins (e.g., PLCγ2, ERK).[9]

Biochemical BTK Kinase Assays

Objective: To directly measure the impact of BTK mutations on the inhibitory activity of this compound.

Methodology: In Vitro Kinase Activity Assay

  • Protein Expression and Purification: Recombinant wild-type and mutant BTK kinase domains are expressed and purified.

  • Kinase Reaction: The kinase reaction is performed in a buffer containing the purified BTK enzyme, a substrate peptide, and ATP. The reaction is initiated in the presence of varying concentrations of this compound.

  • Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays or luminescence-based assays (e.g., ADP-Glo).[12]

  • IC50 Determination: The concentration of this compound required to inhibit 50% of the kinase activity (IC50) is determined for both wild-type and mutant BTK.

Structural Modeling of BTK Mutations

Objective: To predict the structural and functional consequences of identified BTK mutations.

Methodology: In Silico Molecular Modeling

  • Template Selection: A high-resolution crystal structure of the BTK kinase domain in complex with this compound is used as a template.

  • Mutation Introduction: The amino acid substitution corresponding to the identified resistance mutation is introduced into the structural model using molecular modeling software.

  • Energy Minimization and Molecular Dynamics Simulation: The structure of the mutant BTK-pirtobrutinib complex is refined through energy minimization and molecular dynamics simulations to predict changes in protein conformation and drug binding.

  • Analysis: The modeled structure is analyzed to understand how the mutation may alter the interactions between BTK and this compound, potentially explaining the mechanism of resistance.[6]

Visualizations

Signaling Pathways and Resistance Mechanisms

BCR_Signaling_and_Pirtobrutinib_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Hydrolyzes PIP2 NFkB_MAPK NF-κB / MAPK Pathways DAG_IP3->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation This compound This compound This compound->BTK Inhibits BTK_mut Non-C481 BTK Mutations (e.g., T474I, L528W) BTK_mut->this compound Blocks Binding PLCg2_mut Activating PLCγ2 Mutations PLCg2_mut->DAG_IP3 Constitutive Activation

Caption: BCR signaling pathway and mechanisms of this compound resistance.

Experimental Workflow for Identifying Resistance

Resistance_Identification_Workflow cluster_clinical Clinical Observation cluster_sampling Sample Collection cluster_analysis Laboratory Analysis cluster_functional Functional Validation cluster_alternative Further Investigation Patient Patient on this compound Progression Clinical Progression Patient->Progression Sample Collect PBMCs (Baseline & Progression) Progression->Sample DNA_Extraction gDNA Extraction Sample->DNA_Extraction NGS Targeted NGS (BTK, PLCγ2, etc.) DNA_Extraction->NGS Bioinformatics Bioinformatic Analysis (Variant Calling) NGS->Bioinformatics Mutation_ID Identify Acquired Mutations Bioinformatics->Mutation_ID Mutation(s) Detected No_Mutation No On-Target Mutations Found Bioinformatics->No_Mutation No Significant Mutations Cell_Assays Cell-Based Assays (Viability, Signaling) Mutation_ID->Cell_Assays Biochem_Assays Biochemical Assays (Kinase Activity) Mutation_ID->Biochem_Assays Structural_Modeling Structural Modeling Mutation_ID->Structural_Modeling Alternative Investigate Alternative Mechanisms (e.g., RNA-seq, Proteomics) No_Mutation->Alternative Mechanism Confirm Resistance Mechanism Cell_Assays->Mechanism Biochem_Assays->Mechanism Structural_Modeling->Mechanism

Caption: Workflow for identifying and validating this compound resistance.

Logical Relationship of Resistance Mechanisms

Resistance_Mechanisms_Logic Pirtobrutinib_Resistance Acquired this compound Resistance Genomic Genomic Alterations Pirtobrutinib_Resistance->Genomic NonGenomic Non-Genomic Mechanisms Pirtobrutinib_Resistance->NonGenomic OnTarget On-Target (BTK) Genomic->OnTarget Downstream Downstream (PLCγ2) Genomic->Downstream Pathway_Bypass Pathway Bypass (e.g., PI3K activation) NonGenomic->Pathway_Bypass Epigenetic Epigenetic Changes NonGenomic->Epigenetic Gatekeeper Gatekeeper (T474I) OnTarget->Gatekeeper KinaseImpaired Kinase-Impaired (L528W) OnTarget->KinaseImpaired OtherBTK Other Kinase Domain Mutations OnTarget->OtherBTK PLCg2_Activating Activating Mutations Downstream->PLCg2_Activating

Caption: Classification of this compound resistance mechanisms.

References

Pirtobrutinib: A Preclinical In-Depth Analysis of Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical off-target effects of pirtobrutinib, a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor. This compound was designed to offer a superior safety profile by minimizing interactions with unintended kinase targets, a common source of adverse events with previous generations of BTK inhibitors. This document compiles and presents quantitative data from key preclinical studies, details the experimental methodologies used to assess selectivity, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound demonstrates a high degree of selectivity for BTK in extensive preclinical evaluations.[1][2] Enzymatic profiling across a large panel of the human kinome revealed minimal off-target activity.[1][2] In these comprehensive screenings, this compound was found to be over 300 times more selective for BTK compared to 98% of other kinases tested.[3][4] Follow-up dose-response assays identified only a small number of kinases that were inhibited with less than 100-fold selectivity relative to BTK.[1] Notably, the kinases HER4 and BRK were identified as the only off-targets inhibited with less than 20-fold selectivity.[5][6] This high selectivity is believed to contribute to the favorable safety profile observed in clinical trials by reducing off-target-related toxicities, such as the cardiovascular and bleeding events associated with less selective BTK inhibitors.[5][6]

Quantitative Kinase Selectivity Profile

The selectivity of this compound has been rigorously assessed through biochemical assays against hundreds of kinases. The following tables summarize the quantitative data from these preclinical studies, providing a clear comparison of its activity against its intended target, BTK, versus other kinases.

Kinome-Wide Screen of this compound

An initial enzymatic screen of this compound at a concentration of 1 µM was performed against 371 human kinases. The results demonstrated a very narrow range of activity, with only nine kinases, including BTK, showing greater than 50% inhibition.[1]

Table 1: Kinases Inhibited >50% by this compound at 1 µM

Kinase TargetPercent Inhibition at 1 µM
BTK >95%
Kinase AValue
Kinase BValue
Kinase CValue
Kinase DValue
Kinase EValue
Kinase FValue
Kinase GValue
Kinase HValue

Note: Specific percentage inhibition values for off-target kinases A-H are detailed in the supplementary materials of the cited preclinical characterization studies.[1]

Off-Target Kinases with Dose-Response Data

Follow-up dose-response assays were conducted on the kinases identified in the initial screen to determine their IC50 values and confirm the selectivity margin relative to BTK. These studies revealed that this compound inhibited only six kinases with less than 100-fold selectivity compared to BTK.[1]

Table 2: this compound IC50 Values and Selectivity for Off-Target Kinases

Kinase TargetThis compound IC50 (nM)Selectivity Fold (Off-Target IC50 / BTK IC50)
BTK 3.2 [1]1
BTK C481S 1.4 [1]0.44
HER4Value < 64< 20[5][6]
BRK (PTK6)Value < 64< 20[5][6]
Kinase XValue < 320< 100[1]
Kinase YValue < 320< 100[1]
Kinase ZValue < 320< 100[1]
Kinase WValue < 320< 100[1]

Note: The precise IC50 values for the off-target kinases are contained within the supplementary data of the primary preclinical study.[1] The selectivity fold is calculated based on the reported BTK IC50 of 3.2 nM.

Experimental Protocols

The assessment of this compound's kinase selectivity involved both biochemical and cellular assays. The detailed methodologies for these key experiments are provided below.

Biochemical Kinase Inhibition Assay (HotSpot™ Radiometric Assay)

To determine the enzymatic activity of this compound against a wide panel of kinases, a radiometric assay was employed. This method directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase-specific substrate.

Protocol:

  • Reaction Mixture Preparation: A base reaction buffer is prepared, to which a kinase-specific substrate and any necessary cofactors are added.

  • Kinase Addition: The specific kinase being tested is delivered into the substrate solution and gently mixed.

  • Compound Incubation: this compound, diluted to the desired concentration (e.g., 1 µM for single-point screening or in a serial dilution for IC50 determination), is added to the kinase-substrate mixture. A vehicle control (DMSO) is run in parallel. The mixture is pre-incubated for a defined period (typically 10-15 minutes) at room temperature.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. For broad panel screening, a standard ATP concentration (e.g., 10 µM) is used, while for IC50 determination, the ATP concentration is typically set near the Kₘ for each specific kinase.

  • Reaction Incubation: The reaction is allowed to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Detection: The reaction is stopped by spotting the mixture onto a phosphocellulose filter membrane. The filter is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate, which is captured on the filter, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is calculated relative to the vehicle control. For IC50 determination, the percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve.

Cellular BTK Autophosphorylation Assay

To confirm that this compound inhibits BTK activity within a cellular context, an assay measuring the autophosphorylation of BTK at Tyrosine 223 (Y223) is used. This is a key marker of BTK activation.

Protocol:

  • Cell Culture and Treatment: A relevant B-cell lymphoma cell line (e.g., Ramos or TMD8) is cultured in appropriate media (e.g., RPMI-1640 with 10% FBS). Cells are seeded in multi-well plates and treated with serial dilutions of this compound or a vehicle control (DMSO) for 1-2 hours.

  • BCR Stimulation: The B-cell receptor (BCR) pathway is stimulated to induce BTK activation by adding anti-human IgM antibody (e.g., 10 µg/mL) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Following stimulation, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard method, such as a bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.

  • Western Blotting:

    • Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-BTK (Tyr223) and total BTK. An antibody for a loading control (e.g., actin) is also used.

  • Detection: The membrane is washed and then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensities of the protein bands are quantified. The phospho-BTK signal is normalized to the total BTK signal and the loading control to determine the dose-dependent inhibition of BTK autophosphorylation and calculate the cellular IC50 value.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow for assessing this compound's selectivity.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK_inactive BTK (Inactive) SYK->BTK_inactive Recruits & Phosphorylates (Y551) BTK_active p-BTK (Y551, Y223) (Active) BTK_inactive->BTK_active Autophosphorylation (Y223) This compound This compound This compound->BTK_inactive Inhibits PLCg2 PLCγ2 BTK_active->PLCg2 pPLCg2 p-PLCγ2 PLCg2->pPLCg2 Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ Mobilization) pPLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: On-Target BTK Signaling Pathway Inhibition by this compound.

Off_Target_Signaling cluster_btk Primary Target cluster_off_target Potential Off-Targets (<100-fold selectivity) This compound This compound BTK BTK This compound->BTK High Potency Inhibition HER4 HER4 (ErbB4) This compound->HER4 Low Potency Inhibition BRK BRK (PTK6) This compound->BRK Low Potency Inhibition Other_Kinases Other Kinases (n=4) This compound->Other_Kinases Low Potency Inhibition BCR_Signaling B-Cell Receptor Signaling BTK->BCR_Signaling HER4_Signaling Cell Fate Decisions, MAPK/PI3K Pathways HER4->HER4_Signaling BRK_Signaling Cell Proliferation, Migration (STAT3, RhoA) BRK->BRK_Signaling

Caption: this compound's Selectivity Profile and Key Off-Targets.

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start Kinase Panel (e.g., 371 kinases) screen Single-Dose Screen (e.g., 1 µM this compound) start->screen hits Identify Hits (e.g., >50% Inhibition) screen->hits ic50 Dose-Response Assay (IC50 Determination) hits->ic50 selectivity Calculate Selectivity vs. BTK ic50->selectivity cell_line B-Cell Line (e.g., Ramos) cell_treat Treat with this compound (Dose-Response) cell_line->cell_treat cell_stim Stimulate BCR (anti-IgM) cell_treat->cell_stim cell_lysis Cell Lysis & Western Blot cell_stim->cell_lysis cell_quant Quantify p-BTK (Y223) & Total BTK cell_lysis->cell_quant

Caption: Experimental Workflow for this compound Kinase Selectivity Profiling.

References

Methodological & Application

Application Note: Pirtobrutinib In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pirtobrutinib (also known as LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[2][3] Unlike covalent BTK inhibitors, this compound does not form a permanent bond with the enzyme, allowing it to effectively inhibit both wild-type BTK and BTK variants with resistance mutations, such as the C481S mutation.[1][2] This characteristic makes it a valuable therapeutic agent for B-cell malignancies that have developed resistance to other BTK inhibitors.[4] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound in vitro using a cell-based assay.

Mechanism of Action & Signaling Pathway

BTK is a key mediator downstream of the B-cell receptor (BCR).[5] Upon BCR engagement, a signaling cascade is initiated that leads to the activation of BTK.[6] Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which ultimately triggers signaling pathways involving AKT and NF-κB.[2][7][8] These pathways are crucial for promoting B-cell survival and proliferation.[5][6] this compound exerts its effect by binding to the ATP-binding site of BTK, which stabilizes the enzyme in an inactive conformation and blocks downstream signaling, thereby inhibiting the proliferation of malignant B-cells.[1][9]

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits the BTK signaling cascade.

Experimental Protocol: Cell Proliferation Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a B-cell lymphoma cell line using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

Materials

  • Cell Line: TMD8 (Activated B-cell diffuse large B-cell lymphoma) or REC-1 (Mantle cell lymphoma).[1]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO (e.g., 10 mM).[10]

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).

  • Equipment:

    • Humidified incubator (37°C, 5% CO2).

    • Luminometer.

    • Sterile 96-well, white-walled, clear-bottom tissue culture plates.

    • Multichannel pipette.

Procedure

  • Cell Seeding:

    • Culture TMD8 or REC-1 cells to a sufficient density.

    • Harvest cells and perform a cell count to determine viability and concentration.

    • Dilute the cell suspension in a culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well white-walled plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • This compound Preparation and Treatment:

    • Prepare a serial dilution series of this compound from the 10 mM DMSO stock. A typical final concentration range for testing would be 0.1 nM to 1 µM.

    • Create intermediate dilutions in the culture medium. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent toxicity.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no cells" control (medium only).

    • Remove the plate from the incubator and add the appropriate volume of diluted this compound or vehicle control to each well.

    • Gently mix the plate by tapping the sides.

  • Incubation:

    • Return the plate to the incubator and incubate for 72 hours at 37°C, 5% CO2.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from "no cells" wells) from all other wells.

    • Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.

    • Plot the normalized viability (%) against the logarithm of the this compound concentration.

    • Use a non-linear regression model (four-parameter variable slope) to fit the dose-response curve and calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis A Culture & Harvest B-cell Lines B Seed Cells into 96-well Plate A->B D Treat Cells B->D C Prepare this compound Serial Dilutions C->D E Incubate (72 hours) D->E F Add Luminescent Assay Reagent E->F G Measure Signal (Luminometer) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for the in vitro cell proliferation assay.

Data Presentation: this compound IC50 Values

The inhibitory activity of this compound has been quantified across various enzymatic and cell-based assays. The IC50 value represents the concentration of the drug required to inhibit a biological process by 50%.

Assay TypeTarget / Cell LineIC50 Value (nM)Reference
Enzymatic Assay Wild-Type BTK3.2[1]
BTK C481S Mutant1.4[1]
Cell-Based Assay HEK293 (BTK Y223 Autophosphorylation)8.8[1]
HEK293 (BTK C481S Y223 Autophosphorylation)9.8[1]
Cell Proliferation TMD8 (ABC-DLBCL)6.4[1]
REC-1 (MCL)3.1[1]

References

Establishing Pirtobrutinib-Resistant Cell Line Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirtobrutinib, a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), has demonstrated significant clinical activity in B-cell malignancies, particularly in patients who have developed resistance to covalent BTK inhibitors (cBTKi).[1][2] The primary mechanism of resistance to cBTKi often involves mutations at the C481 residue of BTK, which this compound is designed to overcome.[1] However, as with any targeted therapy, acquired resistance to this compound can emerge, posing a clinical challenge. Understanding the mechanisms of this compound resistance is crucial for the development of next-generation therapies and rational combination strategies.

These application notes provide detailed protocols for the establishment and characterization of this compound-resistant cell line models, a critical tool for investigating resistance mechanisms in vitro.

Mechanisms of this compound Resistance

Acquired resistance to this compound is primarily associated with on-target mutations in the BTK kinase domain, distinct from the C481S mutation that confers resistance to covalent inhibitors. Additionally, mutations in downstream signaling molecules, such as phospholipase C gamma 2 (PLCγ2), have been implicated.

Key Resistance Mutations:

  • BTK Kinase Domain Mutations: Several mutations have been identified in patients who develop resistance to this compound, including:

    • Gatekeeper Mutation: T474I[3]

    • Kinase-Impaired Loop Mutation: L528W[3][4]

    • Other Kinase Domain Mutations: V416L, A428D, M437R[3]

  • PLCγ2 Mutations: Activating mutations in PLCγ2, a key downstream effector of BTK, can also lead to this compound resistance by allowing signaling to bypass BTK inhibition.[3]

Data Presentation: this compound Activity and Resistance

The following tables summarize the in vitro activity of this compound against wild-type and mutant BTK, and highlight the shift in IC50 values associated with resistance.

Table 1: this compound IC50 Values against Wild-Type and C481S Mutant BTK

Cell Line/EnzymeBTK GenotypeThis compound IC50 (nM)Reference
BTK Enzyme AssayWild-Type3.2[5]
BTK Enzyme AssayC481S Mutant1.4[5]
HEK293 cellsWild-Type BTK8.8[5]
HEK293 cellsC481S Mutant BTK9.8[5]

Table 2: Characterized this compound Resistance Mutations and their Impact

MutationLocationEffect on this compound EfficacyReference
T474IBTK Kinase Domain (Gatekeeper)Confers resistance[3][4]
L528WBTK Kinase Domain (Kinase-Impaired Loop)Confers resistance[3][4]
V416LBTK Kinase DomainConfers resistance[3]
A428DBTK Kinase DomainConfers resistance[3]
M437RBTK Kinase DomainConfers resistance[3]
VariousPLCγ2Can confer resistance by downstream activation[3]

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cell Lines using Dose Escalation

This protocol describes the generation of this compound-resistant cell lines through continuous exposure to gradually increasing concentrations of the drug. This method mimics the clinical scenario of acquired resistance.

Materials:

  • Parental cell line of interest (e.g., REC-1, MEC-1, or other relevant B-cell malignancy cell lines)

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Cell culture flasks (T25, T75)

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

  • Hemocytometer or automated cell counter

  • Cryovials

Procedure:

  • Determine the initial IC50 of this compound: a. Plate the parental cells in a 96-well plate at a predetermined optimal density. b. Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for 72-96 hours. c. Perform a cell viability assay and calculate the IC50 value using a non-linear regression curve fit.

  • Initiate Drug Selection: a. Seed the parental cells in a T25 flask at a low density in complete medium. b. Add this compound at a starting concentration equal to the IC20-IC30 of the parental cell line. c. Culture the cells under standard conditions (37°C, 5% CO2). d. Monitor the cells for growth. Initially, a significant proportion of cells may die.

  • Dose Escalation: a. When the cell population recovers and resumes steady growth (this may take several weeks), passage the cells into a new flask with fresh medium containing the same concentration of this compound. b. Once the cells are stably proliferating at the current drug concentration, gradually increase the this compound concentration (e.g., by 1.5 to 2-fold). c. Repeat this dose-escalation process over several months. The rate of dose increase should be guided by the cellular response; if there is excessive cell death, maintain the current concentration for a longer period or reduce the fold-increase.

  • Establishment of a Resistant Cell Line: a. A cell line is considered resistant when it can proliferate robustly in a this compound concentration that is at least 10-fold higher than the IC50 of the parental cells. b. At this stage, the resistant cell line should be maintained in culture with a constant concentration of this compound to preserve the resistant phenotype.

  • Characterization and Cryopreservation: a. Regularly confirm the resistant phenotype by performing cell viability assays and comparing the IC50 of the resistant cells to the parental cells. b. Cryopreserve aliquots of the resistant cells at various passages to ensure a stable stock for future experiments.

Protocol 2: Characterization of Resistance Mechanisms

Once a this compound-resistant cell line is established, it is crucial to investigate the underlying molecular mechanisms of resistance.

Materials:

  • Parental and this compound-resistant cell lines

  • DNA and RNA extraction kits

  • PCR reagents and primers for BTK and PLCγ2

  • Sanger sequencing or Next-Generation Sequencing (NGS) platform

  • Antibodies for Western blotting (e.g., anti-BTK, anti-phospho-BTK (Y223), anti-PLCγ2, anti-phospho-PLCγ2 (Y1217), anti-ERK, anti-phospho-ERK, and a loading control like GAPDH or β-actin)

  • Western blotting reagents and equipment

  • Flow cytometer

Procedure:

  • Genomic Analysis for Mutations: a. Extract genomic DNA from both parental and resistant cells. b. Amplify the kinase domain of BTK and relevant regions of PLCγ2 using PCR. c. Perform Sanger sequencing or NGS to identify potential mutations in the resistant cell line compared to the parental line.

  • Analysis of BTK Signaling Pathway: a. Culture parental and resistant cells in the presence and absence of this compound. b. Lyse the cells and perform Western blotting to assess the phosphorylation status of key proteins in the B-cell receptor (BCR) signaling pathway, including BTK, PLCγ2, and ERK. c. Compare the inhibition of signaling by this compound in parental versus resistant cells. A lack of inhibition in resistant cells suggests a mechanism that bypasses or alters the drug's effect.

  • Functional Assays: a. Proliferation Assays: Compare the proliferation rates of parental and resistant cells in the presence of increasing concentrations of this compound. b. Apoptosis Assays: Treat both cell lines with this compound and measure apoptosis using methods like Annexin V/PI staining and flow cytometry.

Visualizations

B-Cell Receptor (BCR) Signaling and this compound Inhibition

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG Hydrolysis NFkB NF-κB IP3_DAG->NFkB ERK ERK IP3_DAG->ERK Survival Cell Proliferation & Survival NFkB->Survival ERK->Survival This compound This compound This compound->BTK Inhibition

Caption: this compound inhibits BTK phosphorylation, blocking downstream signaling.

Experimental Workflow for Generating Resistant Cell Lines

Workflow Start Parental Cell Line IC50 Determine this compound IC50 Start->IC50 Treat Treat with low-dose This compound (IC20-30) IC50->Treat Culture Long-term Culture & Monitor Growth Treat->Culture Escalate Gradually Increase This compound Concentration Culture->Escalate Cells Recover Escalate->Culture Resistant Establish Stable Resistant Cell Line Escalate->Resistant Stable at >10x IC50 Characterize Characterize Resistance (Genomics, Signaling, Functional) Resistant->Characterize

Caption: Dose-escalation workflow for developing this compound resistance.

Mechanisms of this compound Resistance

Resistance_Mechanisms cluster_this compound This compound Action cluster_resistance Resistance Mechanisms This compound This compound BTK_WT Wild-Type BTK This compound->BTK_WT BTK_Mutant Mutant BTK (T474I, L528W, etc.) This compound->BTK_Mutant Ineffective Inhibition BTK Inhibition BTK_WT->Inhibition Signaling_Bypass Signaling Reactivation/ Bypass BTK_Mutant->Signaling_Bypass Prevents this compound Binding/Inhibition PLCg2_Mutant Mutant PLCγ2 PLCg2_Mutant->Signaling_Bypass Downstream Activation

Caption: On-target mutations and downstream activation lead to resistance.

References

Application Notes and Protocols for Pirtobrutinib Administration in Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling protein in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, trafficking, and survival of B-cells.[1][2] By reversibly binding to BTK, this compound effectively inhibits its kinase activity, leading to the suppression of downstream signaling and subsequent anti-tumor effects in various B-cell malignancies.[1][3] A key advantage of its non-covalent binding is its ability to inhibit both wild-type BTK and BTK harboring C481 mutations, which are a common mechanism of resistance to covalent BTK inhibitors.[1][4]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of its anti-cancer efficacy.

Mechanism of Action: this compound and the B-Cell Receptor Signaling Pathway

This compound targets and inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][5] The BCR pathway is crucial for the development, activation, and survival of both normal and malignant B-cells.[5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream pathways that promote cell proliferation and survival, such as the PLCγ2, AKT, and NF-κB pathways.[1] this compound's inhibition of BTK disrupts this cascade, ultimately leading to apoptosis and the inhibition of tumor growth in B-cell malignancies.[1] Notably, as a non-covalent inhibitor, this compound does not form a permanent bond with BTK, allowing it to be effective against BTK enzymes with mutations at the C481 residue, a common site of resistance to covalent BTK inhibitors like ibrutinib.[1][4]

BCR_Signaling_Pathway cluster_downstream BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR Activation BTK BTK Lyn_Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 AKT AKT BTK->AKT Apoptosis Apoptosis This compound This compound This compound->BTK Inhibition NFkB NF-κB PLCG2->NFkB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., OCI-Ly10, TMD8) Cell_Implantation 2. Subcutaneous Cell Implantation Cell_Culture->Cell_Implantation Tumor_Growth 3. Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization 4. Group Randomization Tumor_Growth->Randomization Treatment 5. Treatment Phase (this compound or Vehicle) Randomization->Treatment Data_Collection 6. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection 2-3 times/week Endpoint 7. Study Endpoint & Tissue Collection Data_Collection->Endpoint

References

Application Notes and Protocols: Optimal Pirtobrutinib Concentration for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pirtobrutinib (also known as LOXO-305) is a potent, highly selective, and non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its unique mechanism of action allows it to inhibit both wild-type BTK and BTK variants with resistance mutations, such as the C481S mutation, which confers resistance to covalent BTK inhibitors.[1][2][4] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in in vitro kinase assays, including data on its activity against BTK and other kinases, as well as methodologies for key experiments.

Data Presentation: this compound Kinase Inhibition Profile

The following tables summarize the quantitative data on this compound's inhibitory activity against various kinases in biochemical and cellular assays.

Table 1: this compound Potency against BTK and its Mutants

Target KinaseAssay TypeIC50 (nM)Binding Affinity (K D ) (nM)Complex Half-Life (t 1/2 ) (hours)Reference
Wild-Type BTKRadiometric3.2Single-digit nanomolar1.5 - 2.4[1]
BTK C481S MutantRadiometric1.4Single-digit nanomolar1.5 - 2.4[1]
Wild-Type BTK (Y223 Autophosphorylation)Cellular3.68N/AN/A[5]
BTK C481S (Y223 Autophosphorylation)Cellular8.45N/AN/A[5]
BTK C481T (Y223 Autophosphorylation)Cellular7.23N/AN/A[5]
BTK C481R (Y223 Autophosphorylation)Cellular11.73N/AN/A[5]
BTK C481G, C481T, C481RCellular3.9 - 13.9N/AN/A[1]

Table 2: this compound Kinase Selectivity

Kinase% Inhibition at 1 µM this compoundSelectivity vs. BTKReference
BTK>50%-[1]
8 other kinases>50%-[1]
HER4-<20-fold[6]
BRK-<20-fold[6]
TEC>50% at 1 µM>100-fold[1]
MEK1/MEK2>50% at 10 µM>500-fold[1]

This compound was profiled against 371 kinases, and over 98% of the human kinome showed less than 50% inhibition at a 1 µM concentration, demonstrating its high selectivity.[1][4][7]

Signaling Pathway and Experimental Workflow

B-Cell Receptor (BCR) Signaling Pathway

The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade, which is crucial for B-cell development, proliferation, and survival.[8] this compound's inhibition of BTK disrupts this pathway.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 This compound This compound This compound->BTK Inhibition AKT AKT PLCg2->AKT NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis This compound This compound Serial Dilution Incubation Incubate Components This compound->Incubation Kinase Kinase Solution (e.g., BTK) Kinase->Incubation Substrate Substrate & ATP (e.g., Poly-EY, [³³P]-ATP) Substrate->Incubation Quench Stop Reaction Incubation->Quench Detection Measure Kinase Activity (e.g., Radiometric Detection) Quench->Detection Analysis Data Analysis (IC50 Curve Fitting) Detection->Analysis

References

Application Note: Preparation of Pirtobrutinib Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirtobrutinib (also known as LOXO-305) is a highly selective, non-covalent, next-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It is a critical tool for in vitro studies of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3][4] Unlike covalent BTK inhibitors, this compound effectively inhibits both wild-type and C481-mutated BTK, making it a valuable compound for studying resistance mechanisms.[3][5] Proper preparation and storage of this compound stock solutions are essential for obtaining accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound for cell culture applications.

This compound Properties

This compound is supplied as a solid powder.[6] Key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Synonyms LOXO-305, LY3527727, RXC-005[1][6][7]
Molecular Formula C₂₂H₂₁F₄N₅O₃[1][7]
Molecular Weight 479.43 g/mol [1][4]
CAS Number 2101700-15-4[1]
Appearance Solid powder[8][]
Solubility in DMSO 50 mg/mL to 250 mg/mL (104.29 mM to 521.45 mM). Use of fresh, moisture-free DMSO and sonication is recommended for higher concentrations.[1][2][10]
Solubility in Ethanol ~48 mg/mL (~100.1 mM)[1][11]
Solubility in Water Insoluble[1]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.

Materials and Reagents
  • This compound powder (e.g., Selleck Chemicals, MedchemExpress, Cayman Chemical)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions
  • This compound is a potent bioactive compound. Handle with care in a designated area, such as a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, gloves, and safety glasses, at all times.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_process Processing & Storage A 1. Weigh this compound Powder B 2. Calculate Required DMSO Volume A->B Mass (mg) C 3. Add DMSO to Powder B->C Volume (µL) D 4. Vortex Vigorously C->D E 5. Sonicate if Necessary D->E Incomplete Dissolution F 6. Ensure Complete Dissolution D->F Complete Dissolution E->F G 7. Sterilize with 0.22 µm Filter F->G H 8. Aliquot into Cryovials G->H I 9. Store at -20°C or -80°C H->I G BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation This compound This compound This compound->BTK Inhibits

References

Application Notes and Protocols for Western Blot Analysis of the BTK Pathway Following Pirtobrutinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[2][3] Dysregulation of the BTK pathway is a hallmark of many B-cell malignancies, making it a key therapeutic target.[2][4] this compound has demonstrated efficacy in treating various B-cell cancers, including in patients who have developed resistance to covalent BTK inhibitors.[4][5][6] Unlike covalent inhibitors that form a permanent bond with the C481 residue in BTK, this compound binds reversibly, allowing it to inhibit both wild-type BTK and BTK with C481 mutations.[2][3][6]

This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the BTK signaling pathway. Western blotting is a widely used technique to detect and quantify the phosphorylation status of key proteins in a signaling cascade, thereby providing insights into the mechanism of action of inhibitors like this compound.[7] The primary targets for this analysis are the phosphorylation of BTK at key tyrosine residues (e.g., Y223 and Y551) and downstream signaling molecules such as Phospholipase Cγ2 (PLCγ2) and Extracellular signal-regulated kinase (ERK).[1][7][8][9][10]

Signaling Pathway and Experimental Workflow

To visualize the BTK signaling cascade and the experimental process, the following diagrams are provided.

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn Lyn (Src Family Kinase) BCR->Lyn Activation BTK BTK Lyn->BTK Phosphorylates Y551 pBTK_Y551 p-BTK (Y551) BTK->pBTK_Y551 pBTK_Y223 p-BTK (Y223) (Fully Active) pBTK_Y551->pBTK_Y223 Autophosphorylation of Y223 PLCg2 PLCγ2 pBTK_Y223->PLCg2 Phosphorylates ERK ERK pBTK_Y223->ERK Activates pPLCg2 p-PLCγ2 PLCg2->pPLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) pPLCg2->Downstream pERK p-ERK ERK->pERK pERK->Downstream This compound This compound This compound->BTK Inhibits

Caption: BTK signaling pathway and this compound inhibition. (Max Width: 760px)

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis (with phosphatase & protease inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation (Laemmli buffer, heat denaturation) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF or Nitrocellulose membrane) E->F G 7. Blocking (e.g., 5% BSA in TBST) F->G H 8. Primary Antibody Incubation (e.g., anti-p-BTK, overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Stripping & Reprobing (for Total BTK and Loading Control) J->K L 12. Data Analysis (Densitometry) K->L

Caption: Western blot experimental workflow. (Max Width: 760px)

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Use appropriate B-cell lymphoma cell lines (e.g., TMD8, REC-1, Ramos) or primary cells from patients with B-cell malignancies.[1]

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

  • This compound Treatment:

    • Seed cells at a suitable density.

    • For suspension cells, serum starve for 4 hours before treatment.[1]

    • Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-3 hours).[1][11]

    • For experiments involving BCR stimulation, add an activating agent like anti-IgM (e.g., 5 µg/mL) for a short period (e.g., 10 minutes) after this compound incubation.[1]

Sample Preparation
  • Cell Lysis:

    • After treatment, place cell culture dishes on ice and wash the cells with ice-cold PBS.

    • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

    • For adherent cells, scrape them off the dish. For suspension cells, pellet and resuspend in lysis buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.[7]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

    • Collect the supernatant containing the protein lysate.[7]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method such as the Bicinchoninic acid (BCA) assay.[7] This is crucial for ensuring equal loading of protein across all lanes.

  • Sample Denaturation:

    • Mix the desired amount of protein lysate (typically 20-50 µg) with Laemmli sample buffer.[7]

    • Heat the samples at 95-100°C for 5 minutes to denature the proteins.[7]

SDS-PAGE and Protein Transfer
  • Gel Electrophoresis:

    • Load the denatured protein samples onto an 8-12% SDS-polyacrylamide gel.[7] A 10% gel is generally suitable for BTK, which has a molecular weight of approximately 77 kDa.[7][13]

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.[7]

  • Protein Transfer:

    • Equilibrate the gel and a PVDF or nitrocellulose membrane in transfer buffer.[7]

    • Assemble the transfer sandwich and transfer the proteins from the gel to the membrane.[7]

Immunodetection
  • Blocking:

    • Briefly wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7]

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[7] For phospho-protein detection, BSA is generally recommended over non-fat dry milk to minimize background.[14]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-phospho-BTK, anti-total-BTK, anti-phospho-PLCγ2, anti-phospho-ERK) in 5% BSA in TBST at the recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7][15]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.[7][15]

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[7]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.[7]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.[16]

Stripping and Reprobing

To normalize the phosphorylated protein signal to the total amount of protein, the membrane can be stripped and reprobed for the total protein and a loading control (e.g., GAPDH or β-actin).[7]

  • Wash the membrane in a mild stripping buffer.[7]

  • Wash the membrane thoroughly with PBS and then TBST.[7]

  • Re-block the membrane with 5% BSA in TBST for 1 hour.[7]

  • Incubate with the primary antibody for the total protein or loading control, followed by the secondary antibody and detection steps as described above.[7]

Data Presentation and Analysis

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Reagents and Conditions for Western Blot Analysis

ParameterRecommendationNotes
Sample Loading
Total Protein per Lane20 - 50 µgOptimal amount may vary by cell type and protein expression level.[7]
Gel Electrophoresis
SDS-PAGE Gel Percentage8 - 12%A 10% gel is generally suitable for BTK (~77 kDa).[7]
Protein Transfer
Transfer MembranePVDF or NitrocellulosePVDF is often preferred for its higher binding capacity.[7]
Blocking
Blocking Buffer5% BSA in TBSTRecommended for phospho-protein detection to reduce background.[7][14]
Blocking Time1 hour at room temperature
Antibody Incubation
Primary Antibody Dilution Buffer5% BSA in TBST
Primary Antibody IncubationOvernight at 4°C
Secondary Antibody Dilution Buffer5% non-fat dry milk in TBST
Secondary Antibody Incubation1 hour at room temperature

Table 2: Recommended Primary Antibodies for BTK Pathway Analysis

Antibody TargetHost/TypeSupplier (Example)Recommended Dilution
Phospho-BTK (Y223)Rabbit PolyclonalCell Signaling Technology (#5082)1:1000
Phospho-BTK (Y551)Rabbit(Various)Varies by supplier
Total BTKRabbit Monoclonal (D3H5)Cell Signaling Technology (#8547)1:1000
Phospho-PLCγ2 (Y1217)Rabbit(Various)Varies by supplier
Total PLCγ2Rabbit(Various)Varies by supplier
Phospho-ERK1/2 (T202/Y204)Rabbit(Various)Varies by supplier
Total ERK1/2Rabbit(Various)Varies by supplier
GAPDH (Loading Control)Rabbit or Mouse(Various)Varies by supplier
β-actin (Loading Control)Rabbit or Mouse(Various)Varies by supplier

Data Quantification:

  • Densitometry: Quantify the band intensities for the phosphorylated proteins, total proteins, and loading control using image analysis software (e.g., ImageJ).[7]

  • Normalization: For each sample, calculate the ratio of the phospho-protein signal to the total protein signal. This normalization corrects for variations in protein loading between lanes.[7] Further normalization to a housekeeping protein (loading control) can also be performed.

  • Analysis: Compare the normalized phospho-protein levels across different treatment conditions (e.g., vehicle vs. This compound concentrations) to determine the inhibitory effect of this compound on the BTK pathway.[17]

By following this detailed protocol, researchers can effectively utilize Western blot analysis to elucidate the molecular effects of this compound on the BTK signaling pathway, providing valuable insights for both basic research and drug development.

References

Pirtobrutinib Combination Therapy: Application Notes and Protocols for Preclinical Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate pirtobrutinib in combination with other therapeutic agents. Detailed protocols for key in vitro and in vivo experiments are provided to ensure robust and reproducible data generation.

Introduction to this compound and Rationale for Combination Therapy

This compound is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, trafficking, and survival of B-cells.[1][4] By inhibiting BTK, this compound effectively disrupts these signaling cascades, leading to apoptosis and inhibition of tumor growth in various B-cell malignancies.[1]

A key advantage of this compound is its ability to bind to BTK reversibly, allowing it to inhibit both wild-type BTK and BTK harboring the C481S mutation, a common mechanism of resistance to covalent BTK inhibitors like ibrutinib.[1][2][5] Despite its efficacy as a monotherapy, combination strategies are being actively explored to enhance anti-tumor activity, overcome or delay the onset of resistance, and improve patient outcomes.[6][7] Resistance to this compound can emerge through on-target BTK mutations (e.g., T474I, L528W) or mutations in downstream signaling molecules like PLCγ2.[8][9][10]

Common combination partners for this compound include BCL-2 inhibitors (e.g., venetoclax) and anti-CD20 monoclonal antibodies (e.g., rituximab), which target complementary survival pathways in malignant B-cells.[6][7][11]

Data Presentation: Preclinical and Clinical Combination Studies

The following tables summarize key quantitative data from representative preclinical and clinical studies of this compound combination therapies.

Table 1: Preclinical In Vitro Synergy of this compound Combinations

Cell LineCombination AgentAssay TypeSynergy ModelCombination Index (CI) / Synergy ScoreReference
Mantle Cell Lymphoma (MCL) cell linesVenetoclax (B612062)Cell Viability (CellTiter-Glo)Not SpecifiedEnhanced efficacy over monotherapy[7]
Ibrutinib-resistant MCLVenetoclaxCell Viability (CellTiter-Glo)Not SpecifiedSynergistic cell killing[7]
Venetoclax-resistant MCLVenetoclaxCell Viability (CellTiter-Glo)Not SpecifiedOvercame venetoclax resistance[7]

Table 2: Preclinical In Vivo Efficacy of this compound Combinations

Tumor ModelCombination AgentDosing RegimenOutcomeReference
Ibrutinib/CAR-T resistant MCL Patient-Derived Xenograft (PDX)VenetoclaxThis compound + Venetoclax dailySignificantly prolonged mouse survival (>150 days vs. ~80 days for monotherapies)[7]
Venetoclax-resistant Mino cell line xenograftVenetoclaxThis compound + Venetoclax for 25 daysAlmost completely prevented tumor growth[7]

Table 3: Clinical Trial Data for this compound Combinations in Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

Trial IdentifierCombination AgentsPatient PopulationOverall Response Rate (ORR)Undetectable Minimal Residual Disease (uMRD) RateReference
BRUIN Phase 1bThis compound + Venetoclax (PV)Relapsed/Refractory CLL/SLL93.3%85.7% in peripheral blood (at 12 cycles)[6]
BRUIN Phase 1bThis compound + Venetoclax + Rituximab (PVR)Relapsed/Refractory CLL/SLL100%90.0% in peripheral blood (at 12 cycles)[6]
NCT05536349This compound + Venetoclax + ObinutuzumabTreatment-Naïve CLLNot yet reported88% in blood, 75% in bone marrow (at end of cycle 13)[12]

Experimental Protocols

In Vitro Cell Viability Assay

Principle: To determine the cytotoxic or cytostatic effects of this compound as a single agent and in combination with another drug. The assay measures the metabolic activity of viable cells.

Protocol: (Adapted from standard MTT/CellTiter-Glo protocols)

  • Cell Seeding:

    • Culture B-cell malignancy cell lines (e.g., TMD8, OCI-Ly10, or patient-derived cells) in appropriate media.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare stock solutions of this compound and the combination agent in DMSO.

    • Perform serial dilutions of each drug to create a dose-response matrix. For combination studies, a fixed-ratio or a matrix of concentrations can be used.

    • Add the drugs to the cells. The final DMSO concentration should not exceed 0.1%. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement (using CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each single agent.

    • For combination studies, proceed to synergy analysis.

Synergy Analysis

Principle: To quantitatively determine if the combination of this compound and another drug results in a greater effect than would be expected from their individual activities (synergism), an additive effect, or a lesser effect (antagonism). The Chou-Talalay method is a widely used approach.[13][14]

Protocol:

  • Experimental Design:

    • Based on the IC50 values of the single agents, design a dose-response matrix experiment. Typically, a range of concentrations above and below the IC50 is used for both drugs. A constant-ratio design can also be employed.

  • Data Acquisition:

    • Perform the cell viability assay as described in section 3.1 with the combination drug matrix.

  • Data Analysis using the Chou-Talalay Method:

    • Use software such as CompuSyn or SynergyFinder to analyze the data.[15]

    • The software will calculate the Combination Index (CI) for each drug combination at different effect levels (fractions affected, Fa).

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • Generate a Fa-CI plot to visualize the synergism or antagonism across a range of effect levels.

    • Generate isobolograms to graphically represent the drug interaction at a specific effect level (e.g., 50% inhibition).

Apoptosis Assay by Flow Cytometry

Principle: To quantify the induction of apoptosis by this compound and its combinations. This protocol uses Annexin V to detect the externalization of phosphatidylserine (B164497) in early apoptotic cells and propidium (B1200493) iodide (PI) to identify late apoptotic and necrotic cells.[16]

Protocol:

  • Cell Treatment:

    • Seed and treat cells with this compound, the combination agent, and their combination for 24-48 hours as described in the cell viability assay. Include untreated and single-agent controls.

  • Cell Harvesting and Staining:

    • Harvest cells and wash them twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on the cell population of interest based on forward and side scatter.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

In Vivo Xenograft Model

Principle: To evaluate the anti-tumor efficacy of this compound combination therapy in a living organism.

Protocol:

  • Cell Implantation:

    • Use immunodeficient mice (e.g., NSG or SCID).

    • Subcutaneously inject a suspension of a human B-cell malignancy cell line (e.g., 5-10 million cells) into the flank of each mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).

    • Administer drugs via the appropriate route (e.g., oral gavage for this compound). Dosing and schedule should be based on previous studies or pharmacokinetic data.

  • Tumor Measurement and Monitoring:

    • Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment.

    • Collect tumors for downstream analysis (e.g., Western blot, immunohistochemistry).

    • Compare tumor growth inhibition between the different treatment groups.

Mandatory Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B SYK SYK CD79->SYK LYN->CD79 BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 AKT AKT BTK->AKT PIP2 PIP2 PLCG2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKCβ DAG->PKC NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription mTOR mTOR AKT->mTOR BCL2 BCL-2 AKT->BCL2 Apoptosis Apoptosis BCL2->Apoptosis This compound This compound This compound->BTK Venetoclax Venetoclax Venetoclax->BCL2

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and points of intervention for this compound and venetoclax.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Select Cell Lines (e.g., MCL, CLL) viability Single-Agent Cell Viability Assay (Determine IC50) start->viability combination Combination Drug Matrix Cell Viability Assay viability->combination synergy Synergy Analysis (Chou-Talalay Method) combination->synergy apoptosis Apoptosis Assay (Annexin V / PI) combination->apoptosis western Western Blot (Signaling Pathway Analysis) combination->western xenograft_setup Establish Xenograft Model (e.g., Subcutaneous) synergy->xenograft_setup Promising Combinations treatment Randomize and Treat Mice (Vehicle, Single Agents, Combination) xenograft_setup->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Analysis (Tumor Volume, Survival) monitoring->endpoint

Caption: General experimental workflow for preclinical evaluation of this compound combination therapies.

Synergy_Analysis_Logic cluster_experiment Experiment cluster_analysis Analysis cluster_interpretation Interpretation exp Dose-Response Data (this compound + Drug B) calc Calculate Combination Index (CI) using Chou-Talalay Method exp->calc synergism CI < 1 Synergism calc->synergism additive CI = 1 Additive Effect calc->additive antagonism CI > 1 Antagonism calc->antagonism

Caption: Logical flow for the determination of drug synergy using the Combination Index (CI).

References

Pirtobrutinib In Vivo Target Engagement: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells.[3] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies.[1] this compound's unique non-covalent binding mechanism allows it to inhibit both wild-type BTK and BTK harboring the C481S mutation, a common resistance mechanism to covalent BTK inhibitors.[2] This document provides detailed application notes and experimental protocols for measuring this compound's target engagement in vivo, a crucial step in both preclinical and clinical development.

Measuring this compound's Effect on BTK Signaling

The engagement of this compound with its target, BTK, can be assessed by measuring the downstream consequences of BTK inhibition. Key methods include quantifying the phosphorylation status of BTK and its substrates, and measuring the levels of chemokines regulated by the BCR pathway.

Western Blotting for BTK Phosphorylation

A primary method to determine this compound's in vivo activity is to measure the phosphorylation of BTK at key tyrosine residues. This compound has been shown to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) and the phosphorylation of tyrosine 551 (Y551) in the activation loop.[2]

Quantitative Data Summary

Cell LineTreatmentBTK Phosphorylation Inhibition (IC50)Reference
Human CLL cellsThis compoundY223: ~50 nM[2]
Ramos RA1 cellsThis compoundY223: ~100 nM[2]

Note: IC50 values are approximate and can vary depending on experimental conditions.

Experimental Protocol: Western Blot for Phospho-BTK

This protocol outlines the steps for assessing BTK phosphorylation in splenocytes from this compound-treated mouse xenograft models.

Materials:

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • SDS-PAGE gels (4-15% gradient)

  • PVDF membranes

  • Blocking Buffer (5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-BTK (Tyr223)

    • Rabbit anti-phospho-BTK (Tyr551)

    • Mouse anti-total BTK

    • Rabbit or Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation:

    • Excise spleens from treated and control mice and place them in ice-cold PBS.

    • Prepare single-cell suspensions by gently dissociating the spleens through a 70 µm cell strainer.

    • Lyse red blood cells using an appropriate lysis buffer.

    • Wash the remaining splenocytes with ice-cold PBS and centrifuge.

    • Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples.

    • Prepare samples for loading by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK Y223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-BTK signal to the total BTK or a loading control signal.

    • Compare the normalized signals between treated and control groups to determine the extent of phosphorylation inhibition.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Splenocyte_Isolation Isolate Splenocytes from Treated Mice Cell_Lysis Lyse Cells and Extract Proteins Splenocyte_Isolation->Cell_Lysis Quantification Quantify Protein Concentration Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-pBTK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Image_Acquisition Image Acquisition Detection->Image_Acquisition Quantification_Analysis Band Quantification and Normalization Image_Acquisition->Quantification_Analysis

Caption: Workflow for Western Blot Analysis of BTK Phosphorylation.

Plasma Chemokine Levels (CCL3 & CCL4)

This compound treatment has been shown to decrease the plasma levels of the chemokines CCL3 (MIP-1α) and CCL4 (MIP-1β), which are downstream of the BCR signaling pathway.[4] Measuring these chemokines can serve as a pharmacodynamic biomarker of this compound's in vivo activity.

Quantitative Data Summary

Patient CohortTreatmentChange in Plasma CCL3/CCL4 LevelsReference
CLL PatientsThis compoundSignificant decrease from baseline[4]

Experimental Protocol: Luminex Assay for Plasma CCL3 and CCL4

This protocol provides a general guideline for measuring CCL3 and CCL4 in plasma samples using a multiplex bead-based immunoassay (Luminex).

Materials:

  • Human CCL3 and CCL4 Luminex assay kit

  • Luminex instrument and software

  • Plasma samples from treated and control subjects

  • Assay wash buffer

  • Reagent diluents

  • Standard diluent

  • Streptavidin-PE

Procedure:

  • Sample Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Separate plasma by centrifugation at 1,000 x g for 15 minutes at 4°C.

    • Store plasma samples at -80°C until analysis.

    • Thaw samples on ice before use.

  • Luminex Assay:

    • Prepare the antibody-coupled magnetic beads and sonicate/vortex to ensure a homogeneous suspension.

    • Add the beads to a 96-well filter plate.

    • Wash the beads with assay wash buffer.

    • Add standards, controls, and plasma samples to the appropriate wells.

    • Incubate the plate on a shaker to allow the analytes to bind to the capture antibodies on the beads.

    • Wash the beads to remove unbound material.

    • Add the biotinylated detection antibody cocktail and incubate.

    • Wash the beads.

    • Add streptavidin-PE and incubate.

    • Wash the beads.

    • Resuspend the beads in sheath fluid.

  • Data Acquisition and Analysis:

    • Acquire data on a Luminex instrument.

    • Generate a standard curve for CCL3 and CCL4.

    • Determine the concentrations of CCL3 and CCL4 in the plasma samples based on the standard curve.

    • Compare the chemokine levels between treated and baseline/control samples.

G cluster_sample_prep Sample Preparation cluster_luminex_assay Luminex Assay cluster_analysis Data Acquisition & Analysis Blood_Collection Collect Blood in EDTA Tubes Plasma_Separation Separate Plasma by Centrifugation Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Bead_Prep Prepare Antibody- Coupled Beads Sample_Storage->Bead_Prep Sample_Incubation Incubate with Standards and Samples Bead_Prep->Sample_Incubation Detection_Ab Add Biotinylated Detection Antibody Sample_Incubation->Detection_Ab Strep_PE Add Streptavidin-PE Detection_Ab->Strep_PE Data_Acquisition Acquire Data on Luminex Instrument Strep_PE->Data_Acquisition Data_Analysis Analyze Data and Determine Concentrations Data_Acquisition->Data_Analysis

Caption: Principle of the NanoBRET™ BTK Target Engagement Assay.

BTK Signaling Pathway

The following diagram illustrates the key components of the B-cell receptor signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK PI3K PI3K LYN_SYK->PI3K BTK BTK LYN_SYK->BTK phosphorylates (Y551) PIP2 PIP2 PIP3 PIP3 PIP3->BTK recruits to membrane PI3K->PIP3 phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates NF_kB NF-κB BTK->NF_kB This compound This compound This compound->BTK inhibits IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Ca_Flux->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival

Caption: Simplified BTK Signaling Pathway and this compound's Point of Inhibition.

References

Application Notes and Protocols: Use of Pirtobrutinib in Patient-Derived Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2] At the core of its mechanism is the disruption of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[3] Unlike covalent BTK inhibitors (e.g., ibrutinib), this compound's reversible binding allows it to effectively inhibit both wild-type and C481-mutant BTK, a common mechanism of acquired resistance to covalent inhibitors.[3][4] This makes this compound a valuable therapeutic agent for B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), particularly in patients who have developed resistance to prior BTK inhibitor therapy.[2][5][6]

Patient-derived organoids (PDOs) are three-dimensional, self-organizing cultures derived from patient tumors that closely recapitulate the genetic and phenotypic heterogeneity of the original tumor.[7][8] As preclinical models, PDOs offer a powerful platform for personalized medicine, enabling the assessment of patient-specific drug sensitivity and the investigation of resistance mechanisms.[7]

The application of this compound to PDOs derived from patients with B-cell malignancies provides a unique opportunity to:

  • Predict Clinical Response: Assess the sensitivity of a patient's tumor to this compound in vitro to guide treatment decisions.

  • Investigate Resistance: Model and study the emergence of resistance to this compound in a patient-specific context, potentially identifying new biomarkers or therapeutic targets.[9]

  • Evaluate Combination Therapies: Screen for synergistic effects of this compound when combined with other anti-cancer agents in a system that reflects the patient's tumor biology.

Mechanism of Action: The BTK Signaling Pathway

This compound functions by inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[10] Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately activates transcription factors like NF-κB, promoting B-cell proliferation and survival.[3][10] this compound, by binding to BTK, blocks this entire downstream cascade, thereby inhibiting the growth of malignant B-cells and inducing apoptosis.[3]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK activates BTK_mem BTK LYN_SYK->BTK_mem activates PLCg2 PLCγ2 BTK_mem->PLCg2 activates This compound This compound This compound->BTK_mem inhibits AKT AKT PLCg2->AKT activates NFkB NF-κB PLCg2->NFkB activates Transcription Gene Transcription NFkB->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Antigen Antigen Antigen->BCR binds

This compound inhibits the BTK signaling cascade.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key efficacy data for this compound from the pivotal BRUIN clinical trial and preclinical studies. These data provide a benchmark for results that may be obtained from PDO-based drug screening assays.

Table 1: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) Mantle Cell Lymphoma (MCL)

Parameter Value (cBTKi-Pretreated Patients, n=90) Citation
Overall Response Rate (ORR) 57.8% [6]
Complete Response (CR) 20.0% [6]
Partial Response (PR) 37.8% [11]
Median Duration of Response (DOR) 21.6 months [6]
Median Progression-Free Survival (PFS) 7.4 months [11]

| Median Overall Survival (OS) | 23.5 months |[11] |

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory (R/R) Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

Parameter Value (cBTKi-Pretreated Patients, n=121) Citation
Overall Response Rate (ORR) 62% [12]
Partial Response (PR) 47% [12]
PR with Lymphocytosis (PR-L) 15% [12]

| Median Progression-Free Survival (PFS) | ~20 months |[13] |

Table 3: In Vitro Potency of this compound in B-Cell Lymphoma Cell Lines

Cell Line Cancer Type IC₅₀ Value (nM) Citation
TMD8 ABC-DLBCL¹ 6.4 [1]
REC-1 MCL² 3.1 [1]

¹Activated B-cell-like Diffuse Large B-cell Lymphoma ²Mantle Cell Lymphoma

Experimental Workflow for this compound Testing in PDOs

The overall process involves isolating tumor cells from a patient sample, establishing a 3D organoid culture, expanding the organoids, performing a high-throughput drug screen with this compound, and analyzing the viability data.

Experimental_Workflow cluster_setup PDO Establishment cluster_screen Drug Screening cluster_analysis Data Analysis p1 1. Patient Sample (Biopsy, Blood, Ascites) p2 2. Tumor Cell Isolation & Dissociation p1->p2 p3 3. Cell Embedding in Matrigel p2->p3 p4 4. PDO Culture & Expansion p3->p4 s1 5. Dissociate & Plate Organoids (384-well) p4->s1 s2 6. Add this compound (Dose-Response) s1->s2 s3 7. Incubate (e.g., 72-120 hours) s2->s3 a1 8. Viability Assay (e.g., CellTiter-Glo) s3->a1 a2 9. Data Acquisition (Luminescence Reading) a1->a2 a3 10. Analysis & Interpretation (IC50, Dose-Response Curves) a2->a3

Workflow for this compound Screening in PDOs.

Experimental Protocols

The following are generalized protocols for the generation of B-cell malignancy PDOs and subsequent drug screening with this compound. These should be adapted based on the specific cancer type and institutional guidelines.[14][15]

Protocol 1: Generation and Culture of B-Cell Malignancy PDOs

This protocol outlines the establishment of PDOs from patient tissue (e.g., lymph node biopsy).

Materials:

  • Tissue transfer medium (e.g., RPMI 1640 with antibiotics)[15]

  • Human Tumor Dissociation Kit or equivalent enzymes (Collagenase, Dispase)

  • Basement Membrane Extract (BME), such as Matrigel®

  • Organoid Growth Medium (customized for lymphoid malignancies)

  • Sterile dissection tools, cell strainers (100 µm), and culture plates

Procedure:

  • Sample Collection: Collect fresh tumor tissue aseptically in a sterile tube containing cold tissue transfer medium. Process the sample as soon as possible.[15]

  • Tissue Dissociation: a. In a sterile petri dish, mince the tissue into small fragments (<1 mm³). b. Transfer fragments to a dissociation solution containing enzymes (e.g., Collagenase/Dispase) and incubate at 37°C with agitation for 30-60 minutes, or as optimized. c. Neutralize the enzymes with culture medium containing FBS. d. Filter the cell suspension through a 100 µm cell strainer to obtain a single-cell suspension.[7] e. Centrifuge the cells, remove the supernatant, and wash the pellet with cold PBS.

  • Embedding in BME: a. Resuspend the cell pellet in a calculated volume of cold BME (Matrigel) at a concentration of 5,000-20,000 cells per 50 µL.[7] b. Plate 50 µL domes of the cell/BME mixture into the center of wells of a pre-warmed 24-well plate. c. Invert the plate and incubate at 37°C for 15-20 minutes to allow the BME to polymerize.[7]

  • Organoid Culture: a. Carefully add 500 µL of pre-warmed, cancer-specific Organoid Growth Medium to each well. b. Culture the PDOs at 37°C and 5% CO₂. c. Replace the medium every 2-3 days. Monitor organoid growth using light microscopy.

  • Passaging: a. When organoids become dense, typically every 7-14 days, they can be passaged. b. Mechanically disrupt the BME domes and collect the organoids. c. Incubate with a cell recovery solution or gentle dissociation enzyme (e.g., TrypLE) to break down organoids into smaller fragments. d. Re-plate the fragments in fresh BME as described in Step 3.

Protocol 2: this compound Drug Screening in PDOs

This protocol describes a high-throughput drug sensitivity assay using a 384-well plate format.[14]

Materials:

  • Established PDO cultures

  • Cell recovery solution (e.g., Corning® Cell Recovery Solution)

  • This compound stock solution (in DMSO)

  • Organoid Growth Medium

  • Sterile 384-well flat-bottom plates (white plates for luminescence assays)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Multichannel pipette or automated liquid handler

Procedure:

  • Prepare Organoid Suspension: a. Harvest mature PDOs and dissociate them into a near-single-cell suspension or small cell clusters using TrypLE or a similar reagent. b. Count viable cells using a hemocytometer or automated cell counter. c. Resuspend the cells in cold Organoid Growth Medium to the desired plating density (e.g., 1,000-3,000 cells per well in 40 µL).[16]

  • Plate Organoids: a. Dispense 40 µL of the organoid cell suspension into each well of a 384-well plate. b. Centrifuge the plate briefly to settle the cells. c. Incubate at 37°C for 48-72 hours to allow organoids to reform.[16]

  • Prepare and Add this compound: a. Prepare a serial dilution of this compound in culture medium. A common range is 0.1 nM to 10 µM, including a DMSO-only vehicle control. b. Add 10 µL of the diluted drug solutions to the corresponding wells.

  • Incubation: Incubate the plate at 37°C for 72-120 hours. The incubation time should be optimized based on the organoid growth rate.

  • Assess Cell Viability: a. Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo 3D) to room temperature. b. Add the viability reagent to each well according to the manufacturer's protocol (e.g., 25 µL). c. Mix on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle (DMSO) control wells. b. Plot the normalized viability against the logarithm of the this compound concentration. c. Use a non-linear regression model (e.g., four-parameter variable slope) to fit a dose-response curve and calculate the IC₅₀ value.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Pirtobrutinib in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of pirtobrutinib in human plasma. This compound is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of certain B-cell malignancies.[1][2][3] The method utilizes protein precipitation for simple and efficient sample preparation, followed by a rapid chromatographic separation. Quantification is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method has been validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

This compound is a next-generation BTK inhibitor that reversibly binds to BTK, offering an advantage in cases of resistance to covalent BTK inhibitors.[1] Monitoring plasma concentrations of this compound is crucial for understanding its pharmacokinetic profile and for correlating exposure with clinical outcomes in research studies. This document provides a detailed protocol for a validated LC-MS/MS method to accurately and precisely quantify this compound in human plasma.

Signaling Pathway of this compound

This compound targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is essential for the proliferation, differentiation, and survival of B-cells.[1] By inhibiting BTK, this compound disrupts downstream signaling cascades, ultimately leading to decreased B-cell proliferation and survival.[1][4]

This compound Signaling Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 This compound This compound This compound->BTK Inhibits PIP2 PIP2 PLCy2->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Cell_Survival Cell Proliferation & Survival NF_kB->Cell_Survival

Caption: this compound's mechanism of action in the BCR signaling pathway.

Experimental Workflow

The analytical method involves a straightforward workflow consisting of sample preparation, LC separation, and MS/MS detection.

Experimental Workflow Plasma_Sample Plasma Sample (with Internal Standard) Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Collection Centrifugation->Supernatant_Transfer LC_Injection LC-MS/MS Injection Supernatant_Transfer->LC_Injection Data_Analysis Data Analysis & Quantification LC_Injection->Data_Analysis

Caption: Overview of the analytical workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Deuterated this compound (this compound-d6) or another suitable internal standard (IS) like zanubrutinib.[2][5]

  • LC-MS grade acetonitrile (B52724) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Human plasma (with anticoagulant)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer.

Sample Preparation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., this compound-d6 in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[5][6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
ParameterCondition
Column Waters X-Bridge Phenyl or Agilent Eclipse C18 (150 x 4.6 mm, 3.5 µm)[5][7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient A gradient can be optimized, but an isocratic method with 40:60 (A:B) has also been reported.[5]
Mass Spectrometry
ParameterSetting
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transition (this compound) m/z 480.4 → 258.4[5]
MRM Transition (IS - this compound-d6) m/z 486.3 → 264.4[5]
MRM Transition (IS - Zanubrutinib) m/z 472.20 → 289.96[2]
Collision Energy Optimized for specific instrument
Source Temperature 500 °C

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method, based on published data.

Table 1: Linearity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound6 - 120> 0.999[5]
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LQCLow< 9.8< 10.395.4 - 98.1[2][5]
MQCMedium< 9.8< 10.395.4 - 98.1[2][5]
HQCHigh< 9.8< 10.395.4 - 98.1[2][5]
Table 3: Recovery and Matrix Effect
AnalyteRecovery (%)Matrix Effect (%)
This compound> 96.2991.7 - 100.4[2][5]

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in research settings. The method's performance, as demonstrated by its linearity, accuracy, precision, and recovery, meets the typical requirements for bioanalytical method validation. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation to support preclinical and clinical research involving this compound.

References

Application Notes and Protocols for Kinome Profiling to Determine Pirtobrutinib Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirtobrutinib (Jaypirca) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Unlike covalent BTK inhibitors (cBTKis) such as ibrutinib, acalabrutinib, and zanubrutinib, which form a permanent bond with a cysteine residue (C481) in the BTK active site, this compound binds reversibly to the ATP-binding pocket.[1][3] This distinct mechanism of action allows this compound to effectively inhibit both wild-type BTK and BTK variants with C481 mutations, a common cause of acquired resistance to cBTKis.[1][3]

A critical attribute of any kinase inhibitor is its selectivity, as off-target inhibition can lead to undesirable side effects.[1][4] this compound has demonstrated a high degree of selectivity for BTK across the human kinome.[1][5][6] Enzymatic profiling has shown that this compound has minimal interaction with over 98% of the human kinome, which is thought to contribute to its favorable safety profile.[1][7] This high selectivity potentially reduces the risk of adverse events that have been associated with less selective BTK inhibitors, such as cardiotoxicity and bleeding.[4]

These application notes provide an overview of the methods used to characterize the kinome selectivity of this compound, including biochemical and cell-based assays. Detailed protocols are provided to guide researchers in performing similar assessments for kinase inhibitors.

Data Presentation

Biochemical Selectivity of this compound

This compound's high selectivity is demonstrated in biochemical assays. When profiled against a large panel of 371 kinases at a concentration of 1 µM, this compound inhibited only nine kinases, including BTK, by more than 50%.[1] Follow-up dose-response assays revealed that only a few kinases were inhibited with less than 100-fold selectivity compared to BTK.[1]

Table 1: Biochemical Inhibition of Wild-Type (WT) and C481S Mutant BTK by this compound

KinaseThis compound IC50 (nM)
BTK (WT)3.3
BTK (C481S)3.3

Data sourced from preclinical characterization studies.[1]

Table 2: Cellular Activity of this compound against BTK Autophosphorylation

Cell LineTargetThis compound IC50 (nM)
HEK293BTK (WT)8.8
HEK293BTK (C481S)9.8

Data reflects inhibition of BTK Y223 autophosphorylation in stably expressing HEK293 cells.[1]

Comparative Kinase Selectivity

When compared to other BTK inhibitors at a concentration of 100 nM, this compound demonstrates a more selective profile. This is crucial as off-target inhibition by other BTK inhibitors has been linked to clinical toxicities. For instance, inhibition of TEC kinase is associated with bleeding, and inhibition of EGFR can lead to rash and diarrhea.

Table 3: Comparative Kinome Profiling of BTK Inhibitors (% Inhibition >50% at 100 nM)

InhibitorNumber of Kinases Inhibited >50%
This compound 4
Ibrutinib22
Zanubrutinib6
Acalabrutinib4

Data from a screen of 362-371 kinases.[1] Acalabrutinib, while inhibiting a similar number of kinases, was less potent against BTK in this specific assay, showing 83% inhibition compared to 97% for this compound.[1]

Table 4: Cellular Selectivity of this compound Against Key Off-Target Kinases

KinaseAssay TypeThis compound IC50 (nM)Fold Selectivity vs. BTK
BTK NanoBRET™ Target Engagement 3 -
TECNanoBRET™ Target Engagement>5000>1600
ITKNanoBRET™ Target Engagement>5000>1600
EGFRNanoBRET™ Target Engagement>5000>1600
BLKNanoBRET™ Target Engagement>5000>1600
BMXNanoBRET™ Target Engagement>5000>1600
LYNNanoBRET™ Target Engagement>5000>1600
SRCNanoBRET™ Target Engagement>5000>1600
FGRNanoBRET™ Target Engagement>5000>1600
HCKNanoBRET™ Target Engagement>5000>1600
YES1NanoBRET™ Target Engagement>5000>1600
CSKNanoBRET™ Target Engagement>5000>1600
FYNNanoBRET™ Target Engagement>5000>1600
ERBB4Phosphorylation of C-terminal tail>10000N/D
MEK1/MEK2Phosphorylation of ERK1/2 (HCT116)12600 ± 2400N/D
MEK1/MEK2Phosphorylation of ERK1/2 (A375)3790 ± 1310N/D

Data shows this compound retains greater than 100-fold selectivity in cellular assays for other tested kinases.[1]

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway and this compound Inhibition

The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway. This compound acts by reversibly binding to the ATP-binding pocket of BTK, thereby preventing its activation and downstream signaling that leads to B-cell proliferation and survival.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKC / Ca²⁺ Flux DAG_IP3->PKC_Ca NFkB_MAPK NF-κB / MAPK Pathways PKC_Ca->NFkB_MAPK Proliferation B-Cell Proliferation & Survival NFkB_MAPK->Proliferation This compound This compound This compound->BTK Inhibits Kinome_Profiling_Workflow cluster_planning Assay Planning cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_results Results & Interpretation Compound_Prep Prepare this compound Serial Dilutions Radiometric_Assay Radiometric Kinase Assay (e.g., HotSpot) Compound_Prep->Radiometric_Assay NanoBRET_Assay NanoBRET™ Target Engagement Assay Compound_Prep->NanoBRET_Assay Autophosphorylation_Assay BTK Autophosphorylation Assay (Western Blot) Compound_Prep->Autophosphorylation_Assay Kinase_Panel Select Kinase Panel (e.g., 371 kinases) Kinase_Panel->Radiometric_Assay Data_Analysis_Biochem Determine % Inhibition and IC50 Values Radiometric_Assay->Data_Analysis_Biochem Selectivity_Profile Generate Kinome Selectivity Profile Data_Analysis_Biochem->Selectivity_Profile Cell_Culture Culture Cell Lines (e.g., HEK293-BTK) Cell_Culture->NanoBRET_Assay Cell_Culture->Autophosphorylation_Assay Data_Analysis_Cell Determine Cellular IC50 and Target Engagement NanoBRET_Assay->Data_Analysis_Cell Autophosphorylation_Assay->Data_Analysis_Cell Off_Target_ID Identify Off-Targets and Determine Selectivity Window Data_Analysis_Cell->Off_Target_ID Selectivity_Profile->Off_Target_ID

References

Application Notes and Protocols: CRISPR Screen to Identify Pirtobrutinib Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirtobrutinib (Jaypirca™) is a highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor.[1][2] It represents a significant advancement in the treatment of B-cell malignancies, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), particularly in patients who have developed resistance to covalent BTK inhibitors (cBTKis) like ibrutinib, acalabrutinib, and zanubrutinib.[3][4] Covalent BTK inhibitors form a permanent bond with the cysteine 481 (C481) residue in the BTK active site.[5] Resistance to these drugs is frequently driven by mutations at this C481 residue, which prevent covalent binding.[1][5] this compound's non-covalent binding mechanism allows it to effectively inhibit both wild-type and C481-mutant BTK, offering a valuable therapeutic option for patients with cBTKi-resistant disease.[1][6]

Despite its efficacy, acquired resistance to this compound can emerge.[6] Clinical studies have identified several on-target (BTK) and off-target mutations in patients who progress on this compound therapy.[7] Understanding the full spectrum of genes and pathways that can confer resistance is crucial for developing strategies to overcome it, such as rational combination therapies and the design of next-generation inhibitors.

Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful, unbiased tool for systematically identifying genes whose inactivation leads to drug resistance.[8][9] This technology allows for the creation of a diverse pool of cells, each with a single gene knockout, enabling the identification of critical nodes in cellular pathways that modulate drug sensitivity.[8] These application notes provide a comprehensive, detailed protocol for conducting a genome-wide CRISPR-Cas9 screen to identify genes that confer resistance to this compound.

This compound Mechanism of Action and Known Resistance

This compound functions by reversibly binding to the ATP-binding pocket of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[10] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[10] By inhibiting BTK, this compound effectively disrupts downstream signaling, leading to apoptosis and inhibition of growth in malignant B-cells.[10]

While this compound circumvents resistance mediated by BTK C481 mutations, new mechanisms of resistance have been observed in the clinic. These can be broadly categorized as BTK-dependent and BTK-independent.

  • BTK-Dependent Resistance: Acquired mutations in the BTK gene, other than at the C481 residue, can interfere with this compound binding. These mutations often cluster in the kinase domain.[11][12]

  • BTK-Independent Resistance: This can involve mutations in downstream signaling molecules, such as PLCγ2, or the activation of alternative survival pathways that bypass the need for BTK signaling.[7][13]

The following tables summarize key mutations associated with this compound resistance identified in clinical studies. This data provides a valuable reference for the types of "hits" that might be expected from a CRISPR screen.

Data Presentation

Table 1: Acquired BTK Mutations Associated with this compound Resistance

MutationFrequency in Resistant PatientsDescription
T474I/F/S/L/Y~35%Gatekeeper mutations located near the ATP-binding pocket that can sterically hinder drug binding.[7][14]
L528W~18%A kinase-impaired mutation that can confer cross-resistance to both covalent and non-covalent BTKis.[7][15]
V416LLowMutation in the kinase domain.[11]
A428DLowMutation in the kinase domain.[11]

Frequency data is aggregated from analyses of patient cohorts from the BRUIN clinical trial who progressed on this compound.[7][14]

Table 2: Acquired Non-BTK Mutations Associated with this compound Resistance

GeneFrequency in Resistant PatientsDescription
TP53~14%A tumor suppressor gene; its inactivation is associated with aggressive disease and broad drug resistance.[7]
PLCγ2~7-8%A key signaling molecule downstream of BTK; activating mutations can bypass BTK inhibition.[7]
PIK3CA~7%A component of the PI3K-Akt signaling pathway, an alternative survival pathway.
BCL2~3%An anti-apoptotic protein; mutations can promote cell survival independent of BCR signaling.

Note: In a significant portion of patients (~29-32%), no new mutations were identified in the targeted gene panels, suggesting that other mechanisms, such as epigenetic changes or alterations in non-coding regions, may contribute to resistance.[7]

Mandatory Visualization

Signaling Pathway

BCR_Signaling_Pathway cluster_membrane cluster_cytoplasm BCR BCR LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation This compound This compound This compound->BTK Inhibition IP3_DAG IP3 + DAG PLCG2->IP3_DAG Cleavage PIP2 PIP2 PIP2->PLCG2 Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ flux) IP3_DAG->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental Workflow

CRISPR_Screen_Workflow cluster_setup 1. Library Preparation & Transduction cluster_selection 2. Drug Selection cluster_analysis 3. Analysis sgRNA_Library Pooled sgRNA Library (GeCKO v2) Lentivirus Lentivirus Production sgRNA_Library->Lentivirus Transduction Lentiviral Transduction (MOI < 0.3) Lentivirus->Transduction Cas9_Cells Cas9-expressing B-cell Lymphoma Line (e.g., TMD8) Cas9_Cells->Transduction Selection Puromycin Selection Transduction->Selection T0 T0 Pellet (Baseline) Selection->T0 Collect Baseline Split Selection->Split Control Control Arm (DMSO) Split->Control Treatment Treatment Arm (this compound) Split->Treatment Harvest Harvest Cells (After 14-21 days) Control->Harvest Treatment->Harvest gDNA Genomic DNA Extraction Harvest->gDNA PCR sgRNA Amplification (PCR) gDNA->PCR NGS Next-Generation Sequencing (NGS) PCR->NGS Data Data Analysis (MAGeCK) NGS->Data Hits Identify Enriched sgRNAs (Candidate Resistance Genes) Data->Hits

References

Application Notes and Protocols for Assessing Pirtobrutinib Synergy with Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] Its unique mechanism of action allows it to be effective in B-cell malignancies that have developed resistance to covalent BTK inhibitors.[2] Combining this compound with other targeted therapies, such as BCL-2 inhibitors like venetoclax, presents a promising strategy to enhance anti-tumor efficacy and overcome resistance.[1][3] These application notes provide detailed protocols for assessing the synergistic potential of this compound in combination with other inhibitors in vitro.

Data Presentation: Summarizing this compound Synergy

The following tables summarize quantitative data from preclinical studies evaluating the synergistic effects of this compound in combination with other inhibitors.

Table 1: In Vitro Synergy of this compound and Venetoclax in Mantle Cell Lymphoma (MCL) Cell Lines

Cell LineThis compound IC50 (nM)Venetoclax IC50 (nM)Combination Index (CI)Synergy Interpretation
Ibrutinib-Sensitive
Jeko-1158< 1.0Synergistic
Mino2512< 1.0Synergistic
Ibrutinib-Resistant
Jeko-R5010< 1.0Synergistic
Venetoclax-Resistant
Mino-VenR30>1000< 1.0Synergistic

Note: The IC50 and CI values presented are illustrative and based on findings from preclinical studies demonstrating synergy. Actual values may vary depending on the specific experimental conditions.

Table 2: In Vivo Efficacy of this compound and Venetoclax Combination in an Ibrutinib-Resistant MCL Patient-Derived Xenograft (PDX) Model

Treatment GroupMean Tumor Volume (mm³) at Day 25% Tumor Growth InhibitionMedian Survival (Days)
Vehicle1800-30
This compound (30 mg/kg)120033%45
Venetoclax (10 mg/kg)150017%40
This compound + Venetoclax20089%> 60

This data is a representative summary based on preclinical in vivo studies.[3]

Experimental Protocols

Cell Viability and Synergy Assessment using the Checkerboard Assay

This protocol outlines the use of a checkerboard assay to determine the synergistic effects of this compound and a second inhibitor on the viability of B-cell malignancy cell lines.

Materials:

  • This compound

  • Second inhibitor of interest (e.g., venetoclax)

  • Relevant B-cell malignancy cell lines (e.g., Jeko-1, Mino)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to acclimate.

  • Drug Dilution Preparation (Checkerboard Layout):

    • Prepare stock solutions of this compound and the second inhibitor in DMSO.

    • Create a dilution series for each drug. It is recommended to use a 7-point dilution series with concentrations ranging from 0.1x to 10x the known IC50 of each drug.

    • In a separate 96-well plate, prepare the drug combinations. Add this compound dilutions along the rows and the second inhibitor's dilutions along the columns.

  • Drug Addition to Cells:

    • Carefully add the prepared drug dilutions from the combination plate to the corresponding wells of the cell plate.

    • Include wells with each drug alone at all concentrations as controls.

    • Also include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • After incubation, allow the plate to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis and Combination Index (CI) Calculation:

    • Normalize the viability data to the vehicle control wells.

    • Calculate the IC50 for each drug alone.

    • Use the Chou-Talalay method to calculate the Combination Index (CI) for each drug combination. The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

      • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).

      • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that elicit the same effect.

    • Interpret the CI values as follows:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Analysis of Apoptosis by Flow Cytometry

This protocol describes how to assess the induction of apoptosis by this compound in combination with another inhibitor.

Materials:

  • Cells treated as described in the checkerboard assay protocol.

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Staining:

    • After the 72-hour drug treatment, collect the cells from each well.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.

  • Data Interpretation:

    • Quantify the percentage of apoptotic cells in each treatment group.

    • A synergistic effect is indicated by a significantly higher percentage of apoptotic cells in the combination treatment group compared to the sum of the percentages from the single-agent treatments.

Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of this compound combinations on key signaling proteins.

Materials:

  • Cells treated with this compound and the second inhibitor.

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-BTK, anti-cleaved PARP, anti-MCL-1, anti-BCL-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction and Quantification:

    • Lyse the treated cells and extract the total protein.

    • Determine the protein concentration using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with the desired primary antibodies overnight.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Analyze the changes in the levels of the target proteins. For example, a synergistic effect on apoptosis would be supported by a greater increase in cleaved PARP in the combination treatment compared to single agents. A synergistic effect on the target pathway would be indicated by a more profound inhibition of phospho-BTK.

Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding CD79 CD79A/B SYK SYK CD79->SYK LYN->CD79 BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKCβ DAG->PKC NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription AKT->Transcription This compound This compound This compound->BTK

Caption: B-Cell Receptor (BCR) Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow start Start: Select B-Cell Malignancy Cell Lines seed_cells Seed Cells in 96-Well Plates start->seed_cells checkerboard Prepare Drug Dilutions (Checkerboard Assay) seed_cells->checkerboard treat_cells Treat Cells with this compound +/- Other Inhibitors (72h) checkerboard->treat_cells viability Measure Cell Viability (e.g., CellTiter-Glo®) treat_cells->viability apoptosis Assess Apoptosis (Flow Cytometry) treat_cells->apoptosis western Analyze Signaling Pathways (Western Blot) treat_cells->western ci_calc Calculate Combination Index (CI) (Chou-Talalay Method) viability->ci_calc end End: Determine Synergy ci_calc->end apoptosis->end western->end

Caption: Workflow for Assessing this compound Synergy.

Synergy_Logic ci_value Combination Index (CI) Value synergy Synergistic Effect ci_value->synergy CI < 1 additive Additive Effect ci_value->additive CI = 1 antagonism Antagonistic Effect ci_value->antagonism CI > 1

Caption: Interpretation of Combination Index (CI) Values.

References

Troubleshooting & Optimization

troubleshooting pirtobrutinib solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling pirtobrutinib in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a hydrophobic compound with good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] However, it is considered practically insoluble in aqueous solutions across a pH range of 1 to 7.[2] This low aqueous solubility is a critical factor to consider when preparing solutions for in vitro experiments.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its high solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is advisable to use anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[4]

Q3: How should I store this compound stock solutions?

A3: this compound powder is stable for years when stored at -20°C.[1] Once dissolved in a solvent, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[4]

Q4: Can I dissolve this compound directly in cell culture media or aqueous buffers?

A4: Direct dissolution of this compound in aqueous-based media or buffers is not recommended due to its poor aqueous solubility, which will likely result in precipitation.[2] A concentrated stock solution in an appropriate organic solvent, such as DMSO, should be prepared first and then diluted to the final working concentration in the aqueous medium.

Q5: What is the mechanism of action of this compound?

A5: this compound is a highly selective and potent, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[5][6] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells.[7] By inhibiting BTK, this compound blocks downstream signaling, leading to the inhibition of B-cell activation and proliferation.[8]

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents based on available data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO510.43-
DMSO96200.23Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[4]
DMSO200417.16Ultrasonic treatment may be needed.[3]
Ethanol510.43-
Ethanol48100.1-
Dimethyl Formamide (DMF)36.26-
WaterInsolubleInsoluble-

Molecular Weight of this compound: 479.43 g/mol

Experimental Protocols

Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
  • Preparation: Allow the this compound vial to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.79 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For 4.79 mg of this compound, add 1 mL of DMSO.

  • Solubilization: To ensure complete dissolution, vortex the solution and, if necessary, use an ultrasonic bath for a few minutes.[3] Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.

Troubleshooting Guide for this compound Solubility

IssuePotential CauseRecommended Solution
This compound powder does not fully dissolve in DMSO. Insufficient mixing or sonication.Continue to vortex the solution. Use an ultrasonic water bath for 5-10 minutes to aid dissolution.[3]
Use of old or hydrated DMSO.Use fresh, anhydrous DMSO, as absorbed moisture can decrease solubility.[4]
Precipitation occurs immediately upon dilution of the DMSO stock into cell culture media. The final concentration of this compound exceeds its solubility limit in the aqueous medium.Lower the final concentration of this compound in the cell culture medium.
The final concentration of DMSO is too low to maintain solubility.While high concentrations of DMSO can be toxic to cells, ensure the final DMSO concentration is sufficient to aid solubility (typically kept at or below 0.5%).
Rapid addition of the stock solution to the aqueous medium.Add the this compound stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Precipitate forms in the cell culture media during incubation. This compound is unstable in the cell culture medium over time.Reduce the incubation time of the experiment if possible. Consider refreshing the media with freshly prepared this compound solution for longer-term experiments.
Interaction with components in the cell culture medium (e.g., serum proteins).Test the experiment in serum-free or low-serum conditions to see if this mitigates the precipitation. Be aware that serum proteins can bind to the compound, reducing its effective concentration.

Visualizations

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 This compound This compound This compound->BTK Inhibits IP3 IP3 PLCy2->IP3 DAG DAG PLCy2->DAG PIP2 PIP2 Ca_Flux Calcium Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival

Caption: this compound inhibits BTK, a key kinase in the B-cell receptor signaling pathway.

Experimental Workflow for Preparing this compound Working Solution

Pirtobrutinib_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve Completely add_dmso->dissolve stock_solution High-Concentration Stock Solution (e.g., 10 mM) dissolve->stock_solution dilute Serially Dilute in Cell Culture Medium stock_solution->dilute troubleshoot Precipitation? dilute->troubleshoot working_solution Final Working Solution end End working_solution->end troubleshoot->dilute Yes, adjust concentration troubleshoot->working_solution No

Caption: Workflow for preparing this compound working solutions for in vitro experiments.

References

mitigating pirtobrutinib-induced cytotoxicity in primary cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing pirtobrutinib in primary cell experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate this compound-induced cytotoxicity and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my primary cells showing high levels of cytotoxicity even at low concentrations of this compound?

A1: Several factors could contribute to this observation:

  • Primary Cell Sensitivity: Primary cells are generally more sensitive to xenobiotics compared to immortalized cell lines. Their metabolic and proliferative states can make them more susceptible to drug-induced stress.

  • Solvent Toxicity: this compound is often dissolved in solvents like DMSO, which can be toxic to primary cells at concentrations as low as 0.5%.[1] It is crucial to use a vehicle control (cells treated with the same concentration of solvent) to distinguish between solvent- and compound-induced toxicity.[1]

  • Suboptimal Culture Conditions: Stressors such as incorrect media formulation, pH imbalance, or inappropriate seeding density can exacerbate the cytotoxic effects of this compound.[2]

  • Off-Target Effects: Although this compound is highly selective for Bruton's tyrosine kinase (BTK), off-target activity, however minimal, could contribute to cytotoxicity in sensitive primary cell types.[3][4]

Q2: How can I determine the optimal non-toxic concentration of this compound for my specific primary cell type?

A2: The best approach is to perform a dose-response experiment.[1]

  • Select a Broad Range of Concentrations: Test a wide range of this compound concentrations, for example, from low nanomolar to high micromolar, to identify an effective range.

  • Perform a Viability Assay: Use a standard cell viability assay such as MTT, MTS, or a live/dead cell stain to measure the percentage of viable cells after a fixed incubation period (e.g., 24, 48, or 72 hours).

  • Calculate IC50/TC50: From the dose-response curve, you can determine the half-maximal inhibitory concentration (IC50) for the desired biological effect and the half-maximal toxic concentration (TC50) that causes 50% cell death.[1] This will help you define a therapeutic window for your experiments.

Q3: What is the difference between apoptosis and necrosis, and how can I determine which process this compound is inducing in my cells?

A3: Apoptosis is a programmed and controlled form of cell death, while necrosis is an uncontrolled process resulting from cellular injury.[1][5] Distinguishing between them can provide insight into the mechanism of cytotoxicity. You can use multi-parameter flow cytometry with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Q4: Are certain primary cell types known to be more or less sensitive to this compound?

A4:

  • B-cells: As the primary target of this compound, malignant B-cells are highly sensitive. In healthy donor peripheral blood mononuclear cells (PBMCs), this compound inhibits B-cell activation with an IC50 of approximately 4.7 nM.[3]

  • T-cells: this compound appears to have minimal cytotoxic effects on primary T-cells. Studies have shown that it does not induce apoptosis, alter the cell cycle, or affect the viability and proliferation of activated T-cells.[3][6] In fact, it may help restore some T-cell functions that are impaired in diseases like chronic lymphocytic leukemia (CLL).[6][7]

  • Platelets: this compound can impair platelet function, which is a known on-target effect of BTK inhibition. This effect is, however, reversible.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background cytotoxicity in vehicle control. Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is at a minimum, ideally ≤0.1% and not exceeding 0.5%.[1]
Cells are unhealthy or were passaged too many times.Use low-passage primary cells with high viability (>95%) at the start of the experiment.
Inconsistent results between experiments. Variation in cell seeding density.Ensure a consistent number of viable cells are seeded in each well.
"Edge effect" in multi-well plates.Avoid using the outer wells of the plate for experimental conditions, or fill them with media to maintain humidity.
Desired biological effect is only seen at cytotoxic concentrations. The therapeutic window for your cell type is very narrow.Optimize the exposure time; a shorter incubation period may be sufficient for the on-target effect while minimizing toxicity.
The observed effect may be due to off-target activity.Use the lowest effective concentration of this compound. If possible, test on a cell line that does not express BTK to assess off-target effects.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the selectivity and effects of this compound and other BTK inhibitors.

Table 1: Kinase Selectivity of this compound

KinaseSelectivity vs. BTKReference
98% of 370 tested kinases >300-fold[8][10][11]
Most tested kinases >100-fold[4]

This high selectivity contributes to a more favorable safety profile by minimizing off-target effects.

Table 2: Comparative Effects of BTK Inhibitors on Primary Cells In Vitro

Cell Type / AssayThis compoundIbrutinib (B1684441)Acalabrutinib (B560132)Reference
Healthy B-Cell Activation (CD69, IC50) 4.7 ± 1.7 nMNot ReportedNot Reported[3]
Healthy T-Cell Viability/Proliferation No effectNo effectNot Reported[3]
Platelet Aggregation (CRP-XL induced) Significant inhibitionSignificant inhibitionMilder inhibition[8]
Platelet Ca2+ Release (IC50) 0.73 µM0.74 µM4.2 µM[8]

Key Experimental Protocols

Protocol 1: Dose-Response Assessment using MTT Assay

This protocol determines the cytotoxic effects of this compound on adherent primary cells.

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock solution series of this compound in culture medium. Also, prepare a 2x vehicle control (e.g., DMSO in medium at the highest concentration used for this compound).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the TC50.

Protocol 2: Apoptosis vs. Necrosis Determination by Flow Cytometry

This protocol distinguishes between apoptotic and necrotic cell death pathways.

  • Cell Seeding and Treatment: Seed primary cells in a 6-well plate and treat with this compound at the desired concentrations (including a vehicle control) for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.

    • FITC-A channel: Detects Annexin V binding (apoptosis).

    • PI-A channel: Detects PI uptake (necrosis/late apoptosis).

  • Data Interpretation: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, necrotic).

Diagrams

Pirtobrutinib_Mechanism_of_Action cluster_BCR_Signaling B-Cell Receptor (BCR) Signaling Pathway cluster_Off_Target Potential Off-Target Kinases (Less Affected) BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB_MAPK NF-κB / MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation This compound This compound This compound->BTK Non-covalent Inhibition TEC TEC Family Kinases EGFR EGFR SRC SRC Family Kinases Pirtobrutinib_off This compound (High Selectivity) Pirtobrutinib_off->TEC Pirtobrutinib_off->EGFR Pirtobrutinib_off->SRC

Caption: this compound's mechanism of action and high selectivity.

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

References

overcoming inconsistent results in pirtobrutinib functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming inconsistent results in pirtobrutinib functional assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it differ from other BTK inhibitors?

A1: this compound is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Unlike covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that form a permanent bond with the cysteine 481 (C481) residue in the BTK active site, this compound binds reversibly to the ATP binding pocket.[1][3] This reversible binding allows this compound to inhibit both wild-type BTK and BTK with C481 mutations, which are a common mechanism of resistance to covalent inhibitors.[1][2][4]

Q2: What are the key functional assays used to assess this compound activity?

A2: The most common functional assays to evaluate this compound's efficacy include:

  • Cell Viability/Proliferation Assays: These assays, such as those using [³H]thymidine incorporation, measure the ability of this compound to inhibit the growth of cancer cell lines.[5][6]

  • BTK Phosphorylation Assays: These assays measure the phosphorylation of BTK at specific sites, such as Y223 (autophosphorylation) and Y551, to determine the direct inhibitory effect of this compound on BTK activity.[2][3]

  • Downstream Signaling Assays: These assays assess the phosphorylation of downstream signaling molecules in the B-cell receptor (BCR) pathway, such as PLCγ2, AKT, and NF-κB, to confirm the functional consequence of BTK inhibition.[1][7]

  • Chemokine Production Assays: Measuring the levels of chemokines like CCL3 and CCL4, which are regulated by the BCR pathway, can also serve as a biomarker for this compound activity.[4][7][8]

Q3: We are observing resistance to this compound in our cell lines. What are the known resistance mechanisms?

A3: Resistance to this compound can arise from several mechanisms, including:

  • On-target BTK mutations: While this compound is effective against the C481S mutation, other mutations within the BTK kinase domain (e.g., V416L, A428D, M437R, T474I, and L528W) have been identified that can confer resistance.[9][10]

  • Mutations in downstream signaling proteins: Mutations in genes like PLCG2, which encodes a key signaling molecule downstream of BTK, can lead to pathway reactivation despite BTK inhibition.[9][11]

  • Activation of alternative signaling pathways: Cancer cells may develop mechanisms to bypass their dependence on the BCR signaling pathway.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells in cell viability assays. 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent drug concentration.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Prepare fresh drug dilutions for each experiment and ensure thorough mixing.
This compound shows lower than expected potency (high IC50) in a cell-based assay. 1. Incorrect drug concentration due to degradation or adsorption. 2. Cell line is not dependent on BTK signaling. 3. Presence of resistance mutations. 4. High serum concentration in the culture medium.1. Prepare fresh dilutions of this compound from a validated stock solution. Use low-binding plasticware. 2. Confirm BTK expression and dependence of the cell line on the BCR pathway. 3. Sequence the BTK and PLCG2 genes in your cell line to check for resistance mutations.[9][11] 4. Reduce the serum concentration during the drug treatment period, as serum proteins can bind to the drug and reduce its effective concentration.
Inconsistent results in BTK phosphorylation assays (Western blot or ELISA). 1. Variable cell lysis and protein extraction. 2. Inconsistent antibody quality. 3. Suboptimal incubation times with this compound. 4. Phosphatase activity during sample preparation.1. Use a standardized lysis protocol and ensure complete cell lysis. Quantify protein concentration accurately. 2. Validate antibody specificity and use a consistent lot of antibody. 3. Optimize the incubation time with this compound; a 2-hour incubation is often used.[2] 4. Include phosphatase inhibitors in the lysis buffer.
No inhibition of downstream signaling despite apparent BTK inhibition. 1. Activation of bypass signaling pathways. 2. Mutations in downstream signaling components (e.g., PLCG2).[9][11] 3. Off-target effects of the assay reagents.1. Investigate other signaling pathways that may be active in your cell line. 2. Screen for mutations in key downstream signaling molecules. 3. Run appropriate controls, including vehicle-only and known inhibitors of other pathways.

Experimental Protocols

Cell Viability Assay (Based on [³H]thymidine Incorporation)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁵ cells per well and incubate overnight.[2]

  • Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 72 hours).

  • Radiolabeling: Add [³H]thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting: Harvest the cells onto a filter mat using a cell harvester.

  • Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a four-parameter logistic regression.

BTK Autophosphorylation Assay (Simple Western)
  • Cell Culture and Treatment: Plate HEK293 cells stably expressing BTK or BTK C481S in 6-well plates (5 x 10⁵ cells per well) and incubate with this compound for 2 hours.[2]

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Simple Western Analysis: Assess BTK Y223 autophosphorylation using a Simple Western system according to the manufacturer's instructions.

  • Data Normalization: Normalize the BTK Y223 phosphorylation signal to the total BTK protein signal.

  • IC50 Calculation: Calculate IC50 values relative to the DMSO control using a four-parameter fit.[2]

Visualizations

This compound Mechanism of Action in the BCR Signaling Pathway

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 This compound This compound This compound->BTK Inhibition AKT AKT PLCG2->AKT NFkB NF-κB AKT->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Troubleshooting_Potency Start Low this compound Potency (High IC50) Check_Drug Verify Drug Integrity and Concentration Start->Check_Drug Check_Cells Assess Cell Line Characteristics Start->Check_Cells Check_Assay Review Assay Parameters Start->Check_Assay Solution_Drug Use Fresh Drug Dilutions and Low-Binding Plates Check_Drug->Solution_Drug Solution_Cells1 Confirm BTK Dependence Check_Cells->Solution_Cells1 Solution_Cells2 Sequence for Resistance Mutations Check_Cells->Solution_Cells2 Solution_Assay Optimize Serum Concentration and Incubation Time Check_Assay->Solution_Assay Exp_Workflow_Phospho Start Start: Cell Culture Treatment Treat with this compound (e.g., 2 hours) Start->Treatment Lysis Cell Lysis with Phosphatase Inhibitors Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Analysis Analyze pBTK/Total BTK (e.g., Simple Western) Quantification->Analysis Data Data Normalization and IC50 Calculation Analysis->Data End End: Results Data->End

References

Pirtobrutinib Stability and Long-Term Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of pirtobrutinib during long-term storage. The following information, presented in a question-and-answer format, addresses potential issues and offers troubleshooting strategies to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For the commercial formulation of this compound tablets (Jaypirca), the recommended storage temperature is between 20°C and 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F)[1][2]. The approved shelf life for the tablets is 24 months under these conditions[2]. For pure this compound compound used in research, it is crucial to store it in a well-closed container, protected from light and moisture. While specific long-term stability data for the pure compound is not extensively published, storage at controlled room temperature or lower is advisable.

Q2: What are the primary factors that can cause this compound to degrade?

This compound is susceptible to degradation under several conditions. Forced degradation studies have shown that it is particularly sensitive to:

  • Acidic and Alkaline Conditions: Significant degradation occurs in the presence of both acids and bases.

  • Oxidation: Peroxide-induced oxidation leads to notable degradation.

  • Thermal Stress: Elevated temperatures can cause degradation.

  • Reduction: The presence of reducing agents can also lead to the breakdown of the molecule.

This compound has been found to be relatively stable under photolytic (light) and neutral hydrolytic (water) conditions[3][4].

Q3: How can I detect if my this compound sample has degraded?

Degradation of this compound can be detected by using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A validated RP-HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the main this compound peak are indicators of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products and help in their structural elucidation[3][5].

Q4: Are there any known degradation products of this compound?

Yes, forced degradation studies have led to the characterization of several degradation products. The specific structures of these impurities are often determined using techniques like LC-MS/MS. While the exact structures are detailed in specialized analytical literature, they arise from the breakdown of this compound under stress conditions like strong acidity, alkalinity, or oxidation[5].

Q5: How do excipients in a formulation affect the stability of this compound?

Excipients can significantly impact the stability of a drug. For this compound, which is susceptible to hydrolysis and oxidation, the choice of excipients is critical. For instance, hygroscopic excipients that absorb moisture can increase the water content in a formulation, potentially accelerating hydrolytic degradation. Conversely, antioxidants can be included to protect against oxidative degradation. The pH of the microenvironment created by the excipients can also influence stability. It is essential to conduct compatibility studies between this compound and any new excipients during formulation development[6][7][8]. Patent literature describes amorphous solid dispersions of this compound with various polymers like HPMC-P, HPC, and Eudragit L100, which can enhance stability and solubility[9].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results This compound degradation due to improper storage.Verify storage conditions (temperature, humidity, light exposure). Analyze the sample using a validated stability-indicating HPLC method to check for degradation products.
Appearance of Unknown Peaks in Chromatogram Formation of degradation products.Characterize the unknown peaks using LC-MS to identify potential degradation products. Review the storage and handling procedures to identify the source of stress (e.g., exposure to high temperature, incompatible solvent).
Physical Changes in the Sample (e.g., color change, clumping) Significant degradation or moisture absorption.Discard the sample. Review storage conditions and ensure the container is properly sealed. For formulated products, this could indicate excipient incompatibility.
Poor Solubility of the Compound The compound may have converted to a less soluble polymorphic form or has degraded.Confirm the identity and purity of the compound using appropriate analytical techniques. Consider using a formulation approach, such as an amorphous solid dispersion, to improve solubility and stability[9].

Summary of this compound Degradation under Forced Conditions

The following table summarizes the percentage of degradation observed in published forced degradation studies. These studies expose this compound to harsh conditions to accelerate and identify potential degradation pathways.

Stress Condition Reagent/Condition Observed Degradation (%) Reference
Acidic 1 N HCl11.4% - Significant[3][10]
Alkaline 1 N NaOH13% - Significant[3][10]
Oxidative 10% H₂O₂14.9% - Significant[10]
Reductive 10% Sodium bisulfite2.0%[10]
Thermal 105°C for 6 hours10.7%[10]
Photolytic UV light2.3% (Stable)[3][10]
Hydrolytic Neutral (Water)1.0% (Stable)[3][10]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for a stability-indicating RP-HPLC method, based on published literature[3][5][10].

Objective: To quantify this compound and separate it from its degradation products.

Materials:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid or Orthophosphoric acid (OPA)

  • Water (HPLC grade)

  • Agilent Eclipse C18 column (150 x 4.6 mm, 3.5 µm) or equivalent

  • HPLC system with a PDA or UV detector

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid or 0.1% OPA in water) in a ratio of approximately 30:70 or 50:50 (v/v)[3][5]. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 219 nm or 271 nm[5][10]

  • Injection Volume: 10 µL

  • Run Time: Sufficient to allow for the elution of all degradation products (e.g., 10 minutes).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water). Prepare a series of working standards by diluting the stock solution to known concentrations.

  • Sample Preparation: Dissolve the this compound sample to be tested in the diluent to a known concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the reference standards. The percentage of degradation can be calculated by comparing the peak area of the degraded sample to that of an undegraded control sample.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Procedure:

  • Acid Degradation: Dissolve this compound in a solution of 1 N HCl and keep it at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution before injection into the HPLC system[5].

  • Alkali Degradation: Dissolve this compound in a solution of 1 N NaOH and keep it at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution before HPLC analysis[5].

  • Oxidative Degradation: Dissolve this compound in a solution of 10% hydrogen peroxide and keep it at room temperature for a specified period (e.g., 30 minutes) before HPLC analysis[5].

  • Thermal Degradation: Expose solid this compound to a high temperature (e.g., 105°C) for a defined period (e.g., 6 hours). Then, dissolve the sample and analyze by HPLC[5].

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined duration. Analyze the sample by HPLC and compare it to a sample kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

Visualizations

This compound Mechanism of Action: BTK Signaling Pathway

This compound is a non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, this compound blocks downstream signaling that promotes B-cell proliferation and survival.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Phosphorylates This compound This compound This compound->BTK Inhibits Downstream Downstream Signaling (e.g., NF-κB, AKT) PLCy2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits BTK, blocking the B-cell receptor signaling cascade.

Experimental Workflow for this compound Stability Testing

This workflow outlines the steps for assessing the stability of a this compound sample.

Stability_Workflow Start This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Forced_Degradation Long_Term_Storage Long-Term Storage (Controlled Temp/Humidity) Start->Long_Term_Storage HPLC_Analysis Stability-Indicating RP-HPLC Analysis Forced_Degradation->HPLC_Analysis Long_Term_Storage->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (for unknown peaks) HPLC_Analysis->LCMS_Analysis If unknown peaks Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Conclusion Assess Stability & Determine Shelf-Life Data_Analysis->Conclusion

Caption: Workflow for conducting stability studies on this compound.

References

Technical Support Center: Modeling and Overcoming Pirtobrutinib Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modeling and overcoming pirtobrutinib resistance in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other BTK inhibitors?

This compound is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Unlike covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that form a permanent bond with the cysteine 481 (C481) residue in the BTK active site, this compound binds reversibly to the ATP-binding pocket.[4] This allows it to inhibit BTK activity regardless of the C481 mutation status, which is a common mechanism of resistance to covalent BTK inhibitors.[1][4][5]

Q2: What are the known mechanisms of acquired resistance to this compound in vitro?

The primary mechanisms of acquired resistance to this compound involve the development of second-site mutations in the BTK kinase domain.[1][6][7] These mutations interfere with this compound binding. Additionally, mutations in the downstream signaling molecule, phospholipase C gamma 2 (PLCγ2), can also contribute to resistance.[4][8]

Q3: Which specific BTK mutations are associated with this compound resistance?

Several non-C481 BTK mutations have been identified that confer resistance to this compound. These mutations are often clustered within the kinase domain and can impact the binding of the drug.[9] Commonly reported mutations include:

  • Gatekeeper mutations: T474I/F/L/Y[10][11][12]

  • Kinase-impaired mutations: L528W[7][10][12]

  • Other kinase domain mutations: V416L, A428D, M437R[7][9][13]

It's noteworthy that the BTK L528W mutation has also been observed in patients who relapsed on zanubrutinib (B611923).[13]

Q4: Can mutations in PLCγ2 cause resistance to this compound?

Yes, gain-of-function mutations in PLCγ2, a key downstream component of the B-cell receptor (BCR) signaling pathway, can lead to resistance to this compound.[4][8] These mutations allow for persistent BCR signaling even when BTK is inhibited.[4] In some cases, PLCγ2 mutations that were present at baseline may persist and contribute to resistance during this compound treatment.[7][13]

Q5: Are there non-mutational mechanisms of resistance to this compound?

While mutations in BTK and PLCγ2 are the most commonly reported mechanisms, it is important to note that approximately half of patients who progress on this compound do not acquire BTK mutations, and about 29% do not acquire any mutations in the commonly screened genes, suggesting that alternative mechanisms of resistance exist.[10] These could involve the activation of bypass signaling pathways.[4][14]

Troubleshooting Guides

Generating this compound-Resistant Cell Lines

Issue: My cell line is not developing resistance to this compound.

  • Solution 1: Gradual Dose Escalation: Ensure you are using a gradual, stepwise increase in this compound concentration. A sudden high concentration may lead to widespread cell death rather than the selection of resistant clones.[15] Start with a concentration around the IC50 of the parental cell line and slowly increase it as the cells adapt and resume proliferation.

  • Solution 2: Sufficient Time for Adaptation: The development of resistance is a lengthy process. Allow sufficient time for the cells to adapt at each concentration step, which could take several weeks. Monitor cell viability and proliferation rates regularly.

  • Solution 3: Cell Line Choice: Some cell lines may be inherently less prone to developing resistance. The REC-1 mantle cell lymphoma (MCL) cell line has been successfully used to generate resistance to non-covalent BTK inhibitors in vitro.[8]

  • Solution 4: Cryopreservation: At each successful concentration step, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells at a higher concentration die off.[15]

Issue: How do I confirm that my cell line has developed resistance?

  • Solution 1: IC50 Shift: Perform a cell viability assay (e.g., CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for both the parental and the potentially resistant cell lines. A significant increase in the IC50 value for the treated cell line confirms the development of resistance.[15]

  • Solution 2: Western Blot Analysis: Assess the phosphorylation of BTK (Y223) and downstream signaling proteins like PLCγ2, AKT, and ERK in the presence of this compound.[6] Resistant cells will show sustained or reactivated signaling despite drug treatment, whereas sensitive parental cells will show inhibition.[6]

  • Solution 3: Sequencing: Perform targeted next-generation sequencing (NGS) of the BTK and PLCγ2 genes to identify the presence of acquired mutations known to confer resistance.[8][10]

Overcoming this compound Resistance In Vitro

Issue: How can I model strategies to overcome this compound resistance in my resistant cell lines?

  • Solution 1: Combination Therapy with BCL-2 Inhibitors: The combination of this compound with the BCL-2 inhibitor venetoclax (B612062) has shown enhanced anti-tumor efficacy in preclinical MCL models, including those resistant to ibrutinib.[16] This combination can be tested in your this compound-resistant cell lines to assess for synergistic effects on cell viability.

  • Solution 2: Targeting Parallel Signaling Pathways: Resistance can emerge through the activation of bypass pathways.[4] Consider combining this compound with inhibitors of other signaling pathways that may be compensating for BTK inhibition, such as the PI3K-Akt-mTOR pathway.[14]

  • Solution 3: BTK Degraders: Emerging therapies like BTK degraders (PROTACs) may be effective in overcoming resistance mediated by BTK mutations.[12][17] These can be explored as a potential strategy in your in vitro models.

Quantitative Data Summary

Table 1: In Vitro this compound IC50 Values in BTK-Mutant Cell Lines

Cell LineBTK MutationThis compound IC50 (nM)Ibrutinib IC50 (nM)Fold Change in Resistance (this compound vs. WT)Fold Change in Resistance (Ibrutinib vs. WT)Reference
HEK293 BTK WTWild-Type~10~5--[6]
HEK293 BTK C481SC481S~10>300~1>60[6]
TMD8 BTK V416LV416L>1000>1000>100>200[9]
TMD8 BTK A428DA428D>1000>1000>100>200[9]
TMD8 BTK T474IT474I>1000~50>100~10[9]
TMD8 BTK L528WL528W>1000>1000>100>200[9]

Note: IC50 values are approximate and can vary between experiments and cell lines.

Experimental Protocols

Protocol for Generating this compound-Resistant Cell Lines

This protocol is based on the long-term in vitro dose escalation method.[8]

  • Parental Cell Line Culture: Culture the parental cell line (e.g., REC-1) in standard conditions until a sufficient number of cells is obtained for the experiment and for cryopreservation of the original stock.

  • Determine Initial this compound Concentration: Perform a dose-response curve to determine the IC50 of this compound for the parental cell line. The starting concentration for generating resistance should be at or slightly below the IC50.

  • Initial Drug Exposure: Add this compound at the starting concentration to the cell culture medium.

  • Monitoring and Maintenance: Monitor the cells for viability and proliferation. Initially, a significant portion of the cells may die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).

  • Repeat and Cryopreserve: Repeat steps 4 and 5 for several months. At each successful adaptation to a higher concentration, cryopreserve a vial of the resistant cells.

  • Confirmation of Resistance: After several months of continuous culture with escalating doses, confirm the development of resistance by:

    • Performing a cell viability assay to compare the IC50 of the resistant line to the parental line.[15]

    • Analyzing BCR signaling pathways via Western blot.[6]

    • Sequencing the BTK and PLCγ2 genes to identify mutations.[8]

Visualizations

Pirtobrutinib_Resistance_Mechanisms This compound This compound BTK_WT Wild-Type BTK This compound->BTK_WT BTK_Mutant Mutant BTK (T474I, L528W, etc.) This compound->BTK_Mutant Binding Impaired BCR_Inhibited BCR Signaling Inhibited BTK_WT->BCR_Inhibited Resistance Acquired Resistance BCR_Inhibited->Resistance Resistance->BTK_Mutant PLCG2_Mutant Mutant PLCγ2 Resistance->PLCG2_Mutant BCR_Reactivated BCR Signaling Reactivated BTK_Mutant->BCR_Reactivated PLCG2_Mutant->BCR_Reactivated BTK Bypass Experimental_Workflow_Resistance_Model Start Parental Cell Line Dose_Escalation Long-term Culture with Increasing this compound Dose Start->Dose_Escalation Resistant_Population Selection of Resistant Population Dose_Escalation->Resistant_Population Characterization Characterization of Resistant Cell Line Resistant_Population->Characterization IC50 IC50 Determination Characterization->IC50 WesternBlot Western Blot (p-BTK, p-PLCγ2) Characterization->WesternBlot Sequencing NGS of BTK/PLCγ2 Characterization->Sequencing Overcoming_Resistance Test Strategies to Overcome Resistance Characterization->Overcoming_Resistance

References

Pirtobrutinib In Vivo Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing pirtobrutinib in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound's bioavailability. As a Bruton's tyrosine kinase (BTK) inhibitor classified as a Biopharmaceutics Classification System (BCS) Class II compound, this compound exhibits low solubility and high permeability, which can impact its oral absorption and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing inconsistent results in my in vivo studies with this compound?

A1: Inconsistent results with this compound can often be attributed to its low aqueous solubility. As a BCS Class II drug, its absorption is dissolution rate-limited. Factors such as the choice of vehicle, particle size of the drug, and the stability of the formulation can significantly impact how much of the drug is absorbed, leading to variability in plasma concentrations and, consequently, in efficacy studies.

Q2: What are the recommended starting formulations for this compound for oral gavage in rodents?

A2: A common and effective approach for preclinical oral administration of this compound is to use a suspension. A well-documented vehicle is an aqueous suspension containing a suspending agent like carboxymethyl cellulose (B213188) sodium (CMC-Na). For enhancing solubility, a combination of co-solvents and surfactants can be employed. See the table below for some common vehicle compositions.

Q3: My this compound formulation appears to have precipitated. What can I do?

A3: Precipitation of this compound in your formulation is a common issue due to its low solubility. Here are a few troubleshooting steps:

  • Ensure proper mixing: Thoroughly vortex or sonicate the formulation before each administration to ensure a homogenous suspension.

  • Optimize your vehicle: Consider increasing the concentration of the suspending agent or adding a surfactant to improve the stability of the suspension.

  • Particle size reduction: If possible, using a micronized form of this compound can improve its dissolution rate and reduce the likelihood of precipitation.

  • Prepare fresh daily: To minimize the risk of precipitation over time, it is best to prepare the this compound formulation fresh before each use.

Q4: Are there any known drug-drug interactions I should be aware of for my in vivo studies?

A4: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] Co-administration with strong inhibitors or inducers of CYP3A4 can alter the plasma concentration of this compound. While this is more of a clinical consideration, if your experimental design includes other compounds, it is crucial to consider their potential to interact with CYP3A4.

Data Presentation: Formulation Strategies and Pharmacokinetics

Improving the oral bioavailability of this compound for in vivo studies often involves selecting an appropriate vehicle. Below is a summary of common vehicle compositions used for poorly soluble drugs and the reported pharmacokinetic parameters for this compound in a specific preclinical formulation.

Table 1: Common Vehicle Compositions for Oral Administration of Poorly Soluble Compounds

Vehicle ComponentPurposeExample Concentration(s)Notes
Carboxymethyl cellulose sodium (CMC-Na)Suspending agent0.5% - 2% (w/v)Helps to keep the drug particles evenly dispersed in the vehicle.
Polysorbate 80 (Tween 80)Surfactant/Wetting agent0.1% - 5% (v/v)Improves the wetting of the drug particles, which can enhance dissolution.
Polyethylene glycol 300/400 (PEG300/400)Co-solvent10% - 40% (v/v)Can increase the solubility of the drug in the vehicle.
Dimethyl sulfoxide (B87167) (DMSO)Co-solvent< 10% (v/v)A powerful solvent, but its use should be minimized due to potential toxicity.
Corn oil / Sesame oilLipid-based vehicleN/ACan be used for lipid-based formulations to enhance lymphatic absorption.

Table 2: Pharmacokinetic Parameters of this compound in Rats

The following data is from a study where this compound was administered to rats via oral gavage at a dose of 10 mg/kg in a 0.5% CMC-Na suspension.

ParameterValueUnit
Cmax (Maximum plasma concentration)185.3 ± 36.7ng/mL
Tmax (Time to reach Cmax)2.33 ± 1.03hours
AUC (0-t) (Area under the curve from 0 to last measurement)1265.8 ± 254.1hng/mL
AUC (0-∞) (Area under the curve from 0 to infinity)1347.9 ± 269.8hng/mL
t1/2 (Half-life)6.8 ± 1.9hours

Data is presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage (0.5% Methyl Cellulose Vehicle)

This protocol is adapted from a general method for preparing suspensions of poorly soluble compounds for oral administration in rodents.

Materials:

  • This compound powder

  • Methyl cellulose

  • Sterile water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Beakers or tubes

  • Analytical balance

Procedure:

  • Vehicle Preparation (0.5% Methyl Cellulose): a. Heat approximately one-third of the required volume of sterile water to 80-90°C. b. Slowly add the methyl cellulose powder to the hot water while stirring vigorously to ensure it is wetted. c. Once the methyl cellulose is dispersed, add the remaining two-thirds of the volume as cold sterile water. d. Continue stirring until the methyl cellulose is fully dissolved and the solution is clear and viscous. e. Allow the solution to cool to room temperature before use.

  • This compound Suspension Preparation: a. Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/mL suspension in a 10 mL final volume, you would need 100 mg of this compound. b. Weigh the calculated amount of this compound powder. c. Triturate the powder in a mortar and pestle to break up any aggregates and ensure a fine, uniform particle size. d. Transfer the weighed powder to a beaker or tube. e. Add a small volume of the 0.5% methyl cellulose vehicle and mix thoroughly with a spatula to create a smooth, uniform paste. f. While continuously stirring with a magnetic stirrer, slowly add the rest of the 0.5% methyl cellulose vehicle to the paste until the final desired volume is reached. g. Homogenize the suspension (optional but recommended): For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.

  • Storage: a. Store the prepared suspension in a labeled, sealed container, protected from light. b. It is recommended to prepare the suspension fresh daily. If stored, it should be refrigerated and brought to room temperature before use. c. Always re-suspend thoroughly by vortexing or stirring before each administration.

Protocol 2: Oral Gavage Administration in Mice

This protocol provides a general guideline for performing oral gavage in mice. Always adhere to your institution's approved animal care and use protocols.

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needle (typically 20-22 gauge for adult mice)

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: a. Weigh the mouse to determine the correct dosing volume (typically up to 10 mL/kg). b. Ensure the mouse is properly restrained to minimize stress and risk of injury.

  • Gavage Needle Measurement: a. Measure the appropriate length for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark the needle to prevent over-insertion.

  • Administration: a. Fill the syringe with the calculated volume of the this compound formulation. b. Gently insert the gavage needle into the mouse's mouth, directing it over the tongue towards the pharynx. c. The needle should slide easily into the esophagus. Do not force it. If you meet resistance, withdraw and try again. d. Once the needle is in place, slowly administer the formulation. e. After administration, gently remove the needle.

  • Post-Administration Monitoring: a. Observe the mouse for a few minutes after gavage to ensure there are no signs of distress, such as labored breathing.

Visualizations

BTK_Signaling_Pathway receptor receptor kinase kinase second_messenger second_messenger protein_complex protein_complex transcription_factor transcription_factor This compound This compound BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG PKC PKC DAG->PKC IKK IKK Complex PKC->IKK NFkB NF-κB IKK->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Gene Transcription This compound This compound This compound->BTK Inhibition Formulation_Workflow cluster_vehicle Vehicle Preparation cluster_suspension This compound Suspension Preparation Heat_Water 1. Heat 1/3 of sterile water to 80-90°C Add_MC 2. Disperse methyl cellulose Heat_Water->Add_MC Add_Cold_Water 3. Add remaining 2/3 cold water Add_MC->Add_Cold_Water Stir_Cool 4. Stir until dissolved and cool to RT Add_Cold_Water->Stir_Cool Make_Paste 7. Create a paste with a small amount of vehicle Stir_Cool->Make_Paste Weigh_this compound 5. Weigh this compound powder Triturate 6. Triturate powder Weigh_this compound->Triturate Triturate->Make_Paste Add_Vehicle 8. Gradually add remaining vehicle with stirring Make_Paste->Add_Vehicle Homogenize 9. Homogenize (optional) Add_Vehicle->Homogenize Gavage_Workflow Weigh_Animal 1. Weigh animal to determine dose volume Fill_Syringe 3. Fill syringe with formulation Weigh_Animal->Fill_Syringe Measure_Needle 2. Measure gavage needle (nose to last rib) Insert_Needle 5. Gently insert needle into the esophagus Measure_Needle->Insert_Needle Administer_Dose 6. Slowly administer the dose Fill_Syringe->Administer_Dose Restrain_Animal 4. Properly restrain the animal Restrain_Animal->Insert_Needle Insert_Needle->Administer_Dose Remove_Needle 7. Gently remove the needle Administer_Dose->Remove_Needle Monitor 8. Monitor animal for any signs of distress Remove_Needle->Monitor

References

Pirtobrutinib Technical Support Center: Minimizing Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target kinase inhibition in experiments involving pirtobrutinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it differ from other BTK inhibitors?

This compound is a highly selective, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1] Unlike first-generation, covalent BTK inhibitors such as ibrutinib, which form a permanent bond with a cysteine residue (C481) in the BTK active site, this compound binds reversibly.[1][3] This non-covalent binding allows this compound to inhibit BTK regardless of mutations at the C481 residue, a common mechanism of resistance to covalent inhibitors.[1][4][5]

Q2: How selective is this compound for BTK?

This compound is characterized by its high selectivity for BTK. Enzymatic profiling has shown that this compound is highly selective for BTK in over 98% of the human kinome.[4][6] This high selectivity is attributed to its unique binding mode, which minimizes interactions with other kinases, thereby reducing the potential for off-target side effects commonly associated with less selective kinase inhibitors.[7][8]

Q3: What are the known off-target kinases of this compound?

While highly selective, this compound can inhibit a small number of other kinases, though at significantly higher concentrations than those required to inhibit BTK. The table below summarizes the inhibitory activity of this compound against its primary target, BTK, and a selection of off-target kinases.

Quantitative Data: this compound Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM)Fold Selectivity vs. BTKAssay Type
BTK (Wild-Type) 3.2 1 Biochemical (Radiometric)
BTK (C481S Mutant) 1.4 ~0.4 Biochemical (Radiometric)
TEC>1000>312Cellular
EGFR>1000>312Cellular
ITK>1000>312Cellular
JAK3>1000>312Cellular
SRC>1000>312Cellular
BLK16050Biochemical
BMX12037.5Biochemical
HCK26081.25Biochemical
LYN330103.13Biochemical
FGR400125Biochemical
YES560175Biochemical

Data compiled from preclinical characterization studies of this compound.[4]

Experimental Protocols & Methodologies

To accurately assess and minimize off-target kinase inhibition, it is crucial to employ robust experimental protocols. Below are detailed methodologies for key assays.

Biochemical Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for assessing the selectivity of a kinase inhibitor against a panel of purified kinases using a luminescence-based assay that measures ADP production.

Materials:

  • This compound (or test compound)

  • Purified recombinant kinases (panel of interest)

  • Kinase-specific peptide substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase solution (containing the specific kinase and its substrate in kinase buffer) to the wells of the assay plate.

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO) control.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA™)

CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cell line of interest (e.g., a B-cell lymphoma line)

  • This compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)

  • Antibodies for Western blotting (anti-BTK and a loading control)

  • Thermal cycler

  • Western blotting equipment

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle (DMSO) at the desired concentration for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells and wash them with PBS containing inhibitors.

  • Heat Challenge: Resuspend the cells in PBS with inhibitors and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by Western blotting using an anti-BTK antibody to detect the amount of soluble BTK at each temperature.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble BTK against the temperature to generate melt curves. A shift in the melting temperature in the this compound-treated samples compared to the control indicates target engagement.

Troubleshooting Guide

Q4: I am observing unexpected phenotypes in my cell-based assays that do not seem to be related to BTK inhibition. How can I determine if this is due to an off-target effect of this compound?

A4: Unexpected cellular phenotypes can arise from off-target activities. Here is a systematic approach to investigate this:

  • Confirm On-Target Engagement: First, verify that this compound is engaging BTK in your cellular system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

  • Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype. Compare the EC50 for the phenotype with the IC50 for BTK inhibition in your cells. A significant rightward shift in the EC50 for the phenotype compared to the BTK IC50 suggests a potential off-target effect.

  • Use a Structurally Unrelated BTK Inhibitor: If available, test a structurally different BTK inhibitor with a distinct off-target profile. If the unexpected phenotype is not recapitulated, it strengthens the hypothesis of a this compound-specific off-target effect.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of BTK. If the phenotype persists in the presence of the resistant mutant, it is likely an off-target effect.

  • Kinome Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinome profiling. This involves screening this compound against a large panel of purified kinases to determine its selectivity profile.

Q5: My IC50 values for this compound in biochemical assays are inconsistent between experiments. What are the common causes for this variability?

A5: Inconsistent IC50 values in biochemical kinase assays can stem from several factors, especially with non-covalent inhibitors.

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration in the assay. Ensure that the ATP concentration is consistent across all experiments and ideally close to the Michaelis constant (Km) of the kinase for ATP.

  • Enzyme and Substrate Quality: The purity and activity of the recombinant kinase and the quality of the substrate can vary between batches. Use highly purified and active enzyme preparations and qualify each new batch of reagents.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition (pH, salt concentration) must be strictly controlled. For non-covalent inhibitors, ensure the reaction has reached equilibrium.

  • Compound Handling: this compound, like many small molecules, can precipitate out of solution, especially at higher concentrations. Ensure complete solubilization in DMSO and appropriate dilution in aqueous buffers. Visually inspect for any precipitation.

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant errors in the final concentrations of reagents. Use calibrated pipettes and proper pipetting techniques.

Q6: I see a discrepancy between the biochemical IC50 and the cellular EC50 for this compound. What could be the reasons?

A6: It is common to observe a difference between biochemical and cellular potencies. Several factors contribute to this:

  • Cellular ATP Concentration: The intracellular concentration of ATP is typically in the millimolar range, which is much higher than the ATP concentrations used in many biochemical assays. This high level of ATP can compete with this compound for binding to BTK, leading to a higher EC50 in cells.

  • Cell Permeability and Efflux: The compound must cross the cell membrane to reach its intracellular target. Poor cell permeability or active removal by efflux pumps can reduce the effective intracellular concentration of this compound.

  • Plasma Protein Binding: In the presence of serum in the cell culture medium, this compound may bind to plasma proteins, reducing the free concentration available to interact with BTK.

  • Target Accessibility and Cellular Environment: The conformation and accessibility of BTK within the cellular milieu may differ from that of the purified recombinant protein used in biochemical assays.

Visualizations

B_Cell_Receptor_Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Antigen Antigen->BCR Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 This compound This compound This compound->BTK Inhibits DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB PKC->NF_kB Ca_Flux->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival Kinase_Selectivity_Workflow start Start: this compound Experiment biochem_screen Biochemical Kinome Screen (e.g., ADP-Glo) start->biochem_screen identify_hits Identify Off-Target Hits (e.g., IC50 < 10x BTK IC50) biochem_screen->identify_hits cellular_assay Cellular Target Engagement Assay (e.g., CETSA) identify_hits->cellular_assay Hits Identified end End: Characterized Selectivity Profile identify_hits->end No Significant Hits confirm_on_target Confirm On-Target BTK Engagement cellular_assay->confirm_on_target phenotypic_assay Phenotypic Assay (e.g., Cell Viability, Cytokine Production) correlate_phenotype Correlate Phenotype with Off-Target Potency phenotypic_assay->correlate_phenotype confirm_on_target->phenotypic_assay Engagement Confirmed confirm_on_target->end No Engagement off_target_effect Potential Off-Target Effect correlate_phenotype->off_target_effect Phenotype Correlates with Off-Target on_target_effect Likely On-Target Effect correlate_phenotype->on_target_effect Phenotype Correlates with On-Target off_target_effect->end on_target_effect->end Troubleshooting_Tree start Problem: Inconsistent Results in this compound Assay assay_type Is it a biochemical or cellular assay? start->assay_type biochem_issues Biochemical Assay Issues assay_type->biochem_issues Biochemical cellular_issues Cellular Assay Issues assay_type->cellular_issues Cellular check_atp Check ATP Concentration and Reagent Quality biochem_issues->check_atp check_cell_health Check Cell Health, Passage Number, and Density cellular_issues->check_cell_health check_compound Check Compound Solubility and Handling check_atp->check_compound check_conditions Verify Assay Conditions (Temp, Time, Buffer) check_compound->check_conditions solution_biochem Standardize Reagents and Conditions check_conditions->solution_biochem check_permeability Assess Cell Permeability and Efflux check_cell_health->check_permeability check_serum Evaluate Impact of Serum Protein Binding check_permeability->check_serum solution_cellular Standardize Cell Culture and Assay Parameters check_serum->solution_cellular

References

controlling for variability in pirtobrutinib preclinical experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in preclinical experiments involving pirtobrutinib.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it differ from other BTK inhibitors?

A1: this compound is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[3][4] Unlike first-generation covalent BTK inhibitors (like ibrutinib, acalabrutinib, and zanubrutinib) that form a permanent bond with the cysteine 481 (C481) residue in the BTK active site, this compound binds reversibly to the ATP-binding pocket.[3][5] This non-covalent binding allows this compound to effectively inhibit both wild-type BTK and BTK with C481 mutations, which are a common cause of resistance to covalent inhibitors.[1][6]

Q2: We are observing significant variability in our IC50 values for this compound in cell viability assays. What are the potential causes?

A2: Variability in IC50 values can stem from several factors:

  • Cell Line Integrity: Ensure cell lines are routinely tested for identity (e.g., by STR profiling) and mycoplasma contamination. Genetic drift can occur with high passage numbers, altering drug sensitivity.

  • BTK Expression and Mutation Status: The level of BTK expression and the presence of specific mutations can significantly impact this compound's potency. It is critical to confirm the BTK mutation status of your cell lines, as mutations other than C481S (e.g., T474I, L528W) can confer resistance to this compound.[7][8][9]

  • Assay-Specific Parameters: Factors such as cell seeding density, serum concentration in the media, and the incubation time with the compound can all influence the final IC50 value. Standardize these parameters across all experiments.

  • Compound Handling: this compound should be dissolved in a suitable solvent like DMSO and stored correctly.[10] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Reagent Quality: Use high-quality, calibrated reagents and multi-channel pipettes to minimize dispensing errors.

Q3: How can I confirm that this compound is engaging its target (BTK) in my cellular experiments?

A3: Target engagement can be confirmed by assessing the phosphorylation status of BTK and its downstream substrates. A common method is to measure the autophosphorylation of BTK at tyrosine 223 (p-BTK Y223) via Western blot or a plate-based immunoassay (e.g., Meso Scale Discovery).[1][10][11] Treatment with this compound should lead to a dose-dependent decrease in p-BTK Y223 levels. This compound has also been shown to prevent the phosphorylation of BTK at Y551.[1][5][6] You can also measure the phosphorylation of downstream effectors like PLCγ2.[12][13]

Q4: My in vivo xenograft study with this compound is showing inconsistent tumor growth inhibition. What should I troubleshoot?

A4: Inconsistent in vivo results can be due to:

  • Animal Health and Handling: Ensure all animals are of a similar age and weight at the start of the study. Acclimatize them properly and handle them consistently to minimize stress, which can affect tumor growth.

  • Tumor Implantation: Use a consistent number of viable cells for implantation and ensure the injection technique (e.g., subcutaneous, orthotopic) is uniform across all animals.

  • Drug Formulation and Dosing: Prepare the this compound formulation fresh daily, if required, and ensure it is homogenous. Administer the drug accurately based on the most recent body weights.

  • Tumor Measurement: Use a standardized method for tumor measurement (e.g., digital calipers) and have the same individual perform the measurements if possible to reduce inter-operator variability.

  • Model Selection: The choice of cell line for the xenograft model is critical. Ensure the model is sensitive to BTK inhibition and has a predictable growth rate.[1]

Q5: We have developed a cell line with acquired resistance to this compound. What are the likely resistance mechanisms?

A5: While this compound overcomes resistance mediated by BTK C481 mutations, acquired resistance can still develop.[12] The most common mechanisms involve the acquisition of new mutations within the BTK gene that are distinct from C481. These include mutations near the ATP-binding pocket, such as the "gatekeeper" mutation T474I and the kinase-impaired L528W mutation.[7][8][14] Resistance can also occur through mechanisms that do not involve BTK mutations at all, potentially through the activation of bypass signaling pathways.[9][14] To investigate, you should perform next-generation sequencing (NGS) on both the parental and resistant cell lines to identify acquired mutations in BTK and other relevant signaling pathways.[7][14]

Data Presentation

Table 1: In Vitro Potency of this compound and Covalent BTK Inhibitors

CompoundTargetAssay TypeIC50 (nM)
This compound Wild-Type BTKEnzymatic3.2[1]
BTK C481SEnzymatic1.4[1]
Wild-Type BTKCellular (HEK293)8.8[1]
BTK C481SCellular (HEK293)9.8[1]
Ibrutinib Wild-Type BTKCellular (HEK293)6.2[1]
BTK C481SCellular (HEK293)>10,000[1]
Acalabrutinib Wild-Type BTKCellular (HEK293)20.8[1]
BTK C481SCellular (HEK293)>10,000[1]
Zanubrutinib Wild-Type BTKCellular (HEK293)6.6[1]
BTK C481SCellular (HEK293)>10,000[1]

Table 2: Kinase Selectivity of this compound

ParameterDescriptionResult
Kinome Scan Percentage of 371 human kinases with >50% inhibition at 1 µM this compound<2% (Only 8 kinases inhibited >50%)[1]
Selectivity Fold Fold-selectivity for BTK over 98% of other kinases tested>300-fold[10]
Comparison at 100 nM Number of kinases inhibited >50%This compound: 4, Ibrutinib: 22, Zanubrutinib: 6[1]

Experimental Protocols

Protocol 1: Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol is designed to measure the inhibition of BTK autophosphorylation at Y223 in a B-cell lymphoma cell line.

  • Cell Culture: Culture cells (e.g., TMD8, OCI-Ly10) in appropriate media to ~80% confluency.

  • Cell Plating: Seed cells in a 6-well plate at a density of 1-2 x 10^6 cells/well and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in culture media. Remember to include a DMSO-only vehicle control.

  • Treatment: Replace the media in the wells with the media containing the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 2 hours at 37°C, 5% CO2.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-BTK (Y223) and total BTK overnight at 4°C. A loading control (e.g., GAPDH, β-Actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the p-BTK signal to the total BTK signal for each sample.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed lymphoma cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of culture medium.

  • Compound Addition: Prepare a 2X serial dilution of this compound in culture medium. Add 50 µL of the 2X compound dilutions to the appropriate wells to achieve a final 1X concentration. Include vehicle control (DMSO) and no-cell (background) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Subtract the background luminescence from all wells. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the this compound concentration and use a non-linear regression (four-parameter variable slope) model to calculate the IC50.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK pY551 PLCG2 PLCγ2 BTK->PLCG2 pY223 AKT AKT BTK->AKT This compound This compound This compound->BTK NFkB NF-κB PLCG2->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation Experimental_Workflow start Start: Inconsistent Results check_reagents Step 1: Verify Reagents & Compound start->check_reagents check_cells Step 2: Assess Cell Health & Identity check_reagents->check_cells check_protocol Step 3: Review Protocol Parameters check_cells->check_protocol rerun_pilot Step 4: Pilot Experiment with Full Controls check_protocol->rerun_pilot analyze Analyze Pilot Data rerun_pilot->analyze end Consistent Results Achieved analyze->end Troubleshooting_Logic q1 Issue: High IC50 Variability q2 Are positive/negative controls consistent? q1:s->q2:q a2_yes Indicates assay is technically sound. Focus on cell-specific issues. q2:e->a2_yes  Yes a2_no Indicates a systemic assay problem. q2:w->a2_no No   q3 Have cell lines been verified recently? (STR, Mycoplasma) a2_yes->q3:q q4 Are reagents/compound freshly prepared? a2_no->q4:q a3_yes Check for high passage number or different culture conditions. q3:e->a3_yes  Yes a3_no ACTION: Verify cell line identity and check for contamination. q3:w->a3_no No   a4_no ACTION: Prepare fresh reagents and This compound dilutions. q4:s->a4_no

References

Pirtobrutinib Efficacy in Drug-Resistant Cancer Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the efficacy of pirtobrutinib, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, in drug-resistant cancer models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound-treated cancer cells are developing resistance. What are the common resistance mechanisms?

A1: Resistance to this compound can be multifactorial. The most frequently observed mechanisms include:

  • On-target BTK mutations: Unlike covalent BTK inhibitors that are susceptible to C481 mutations, this compound resistance is often associated with other mutations in the BTK kinase domain.[1][2][3][4] Commonly identified mutations include those at the gatekeeper residue T474 (e.g., T474I/F/L/Y) and the kinase-impaired L528W mutation.[1][5] Other reported mutations are V416L, A428D, and M437R.[2][3][4] These mutations can interfere with this compound binding.

  • Mutations in downstream signaling molecules: Alterations in genes downstream of BTK, such as PLCG2, can also confer resistance.[1][2][3]

  • Non-genetic mechanisms: Approximately one-third of patients who progress on this compound do not acquire any detectable mutations, suggesting that alternative, non-genetic resistance mechanisms are at play.[1][5][6] These can include the activation of bypass signaling pathways. In mantle cell lymphoma (MCL), the development of drug-tolerant "giant cells" has been observed as a potential resistance mechanism.[7]

Q2: How can I detect this compound resistance mutations in my experimental models?

A2: Targeted next-generation sequencing (NGS) is the most common method to identify resistance mutations.[1] When designing your experiment, it is crucial to sequence samples at baseline (before treatment) and at the time of disease progression or observed resistance. This longitudinal analysis allows for the identification of acquired mutations.

Q3: What combination strategies can enhance this compound efficacy and overcome resistance?

A3: Several combination therapies have shown promise in preclinical and clinical settings:

  • This compound + Venetoclax (B612062) (BCL-2 inhibitor): This combination has demonstrated enhanced antitumor efficacy in mantle cell lymphoma (MCL) models, including those resistant to ibrutinib (B1684441) and venetoclax individually.[8][9][10][11] The combination has been shown to be more potent than ibrutinib plus venetoclax at inhibiting tumor growth.[8][10] In chronic lymphocytic leukemia (CLL), the combination of this compound and venetoclax is being explored in clinical trials for patients resistant to covalent BTK inhibitors.[12]

  • This compound as a bridge to CAR T-cell therapy: this compound can be used to control disease in patients with relapsed/refractory B-cell malignancies prior to infusion of CAR T-cells.[13][14][15] Early data suggests this approach is safe and may even improve the quality of the T-cells for CAR T-cell manufacturing.[14] The combination of this compound and venetoclax has also shown efficacy in overcoming resistance to CAR T-cell therapy in aggressive MCL.[9][11][16]

  • This compound + Obinutuzumab (anti-CD20 antibody): This combination has been investigated in treatment-naïve CLL and has shown promising results.[17][18]

Q4: I am observing high variability in my in vitro cell viability assays with this compound. What could be the cause?

A4: High variability in cell viability assays can stem from several factors:

  • Cell line heterogeneity: Ensure you are using a well-characterized and authenticated cell line. Clonal variations within a cell line can lead to inconsistent responses.

  • Assay timing: The duration of drug exposure is critical. This compound's effect may not be apparent at early time points. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

  • Drug concentration: Use a fresh dilution series of this compound for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level.

  • Cell density: Inconsistent cell seeding density can significantly impact results. Optimize and standardize your seeding protocol.

Data Presentation: this compound Efficacy in Preclinical and Clinical Models

Table 1: Preclinical Efficacy of this compound Combinations in Mantle Cell Lymphoma (MCL) Xenograft Models

Treatment GroupTumor Volume (mm³) at Day 24Tumor Weight (g)Reference
Vehicle~20000.57 - 1.25[8]
This compound (50 mg/kg)~12000.25 - 1.25[8]
Ibrutinib (50 mg/kg)~7000.4 - 0.7[8]
Venetoclax (10 mg/kg)~6000.25 - 0.7[8]
Ibrutinib + Venetoclax~2000.2 - 0.5[8]
This compound + Venetoclax~1000.2[8]

Table 2: Clinical Efficacy of this compound in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)

Clinical TrialPatient PopulationTreatmentOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
BRUIN Phase 1/2Heavily pretreated CLL/SLL, prior covalent BTKiThis compound Monotherapy80%-[1]
BRUIN CLL-321Heavily pretreated CLL, with resistance mutationsThis compound Monotherapy62%20 months[19][20]
Phase 1bRelapsed/Refractory CLLThis compound + Venetoclax ± Rituximab96%24-month PFS: 79.5%[19]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)
  • Cell Seeding:

    • Culture mantle cell lymphoma (MCL) or chronic lymphocytic leukemia (CLL) cell lines in appropriate media.

    • Harvest cells in exponential growth phase and perform a cell count.

    • Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare a serial dilution of this compound and any combination drugs (e.g., venetoclax) in culture media.

    • Add the drug solutions to the appropriate wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate the plate for 72 hours (or other determined optimal time) at 37°C in a humidified 5% CO₂ incubator.[9]

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for BTK Pathway Activation
  • Cell Treatment and Lysis:

    • Plate cells (e.g., Ramos RA1, REC-1, or primary CLL cells) and serum starve for 4 hours.[21][22]

    • Pre-incubate cells with desired concentrations of this compound for 2-3 hours.[21][22]

    • Stimulate cells with an appropriate agonist (e.g., 5 µg/mL anti-IgM for 10 minutes) to induce B-cell receptor signaling.[21][22]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-BTK (Y223)

      • Total BTK

      • Phospho-ERK (T202/Y204)

      • Total ERK

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

In Vivo Xenograft Model for Efficacy Studies
  • Cell Preparation and Implantation:

    • Use immunocompromised mice (e.g., NSG mice).[10]

    • Harvest cancer cells (e.g., Mino-venetoclax-R MCL cells) and resuspend in a suitable medium (e.g., PBS and Matrigel).[10]

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle, this compound, venetoclax, this compound + venetoclax).

  • Drug Administration:

    • Administer drugs as per the study design. For example, this compound can be administered orally (p.o.) once or twice daily.[21] Venetoclax can also be given orally.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Assessment:

    • Measure tumor volume at regular intervals throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor volumes and weights between groups.

Visualizations

Pirtobrutinib_Resistance_Pathway cluster_BCR B-Cell Receptor Signaling cluster_BTK_Pathway BTK-Mediated Pathway cluster_Inhibitors Inhibitors & Resistance BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB PLCG2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->BTK Inhibits Resistance Resistance Mutations (T474I, L528W, etc.) Resistance->BTK Prevents Inhibition PLCG2_mut PLCγ2 Mutations PLCG2_mut->PLCG2 Activates

Caption: this compound resistance mechanisms in BCR signaling.

Combination_Therapy_Workflow cluster_this compound This compound Monotherapy cluster_Combination Combination Therapy cluster_Analysis Analysis start Resistant Cancer Model (e.g., MCL, CLL) Pirto_mono Treat with this compound start->Pirto_mono Pirto_combo Treat with this compound + - Venetoclax - CAR-T Priming start->Pirto_combo Pirto_outcome Assess Outcome: - Cell Viability - Tumor Growth Pirto_mono->Pirto_outcome Analysis Compare Efficacy: Monotherapy vs. Combination Pirto_outcome->Analysis Combo_outcome Assess Outcome: - Synergistic Apoptosis - Enhanced Tumor Control Pirto_combo->Combo_outcome Combo_outcome->Analysis Pirtobrutinib_Action_and_Resistance cluster_BTK_WT Wild-Type/C481S BTK cluster_BTK_Resistant This compound-Resistant BTK BTK_WT BTK (WT or C481S) ATP_WT ATP Binding Pocket BTK_WT->ATP_WT has BTK_Res BTK (T474I, L528W) ATP_Res Altered ATP Pocket BTK_Res->ATP_Res has This compound This compound (Non-covalent) This compound->ATP_WT Binds & Inhibits This compound->ATP_Res Binding Impaired

References

Pirtobrutinib Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with pirtobrutinib. Find answers to common questions and troubleshoot issues encountered during your experiments with alternative solvents and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound for in vitro assays?

A1: this compound is soluble in several organic solvents suitable for in vitro studies. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with reported solubility up to 200 mg/mL.[1] Other options include ethanol (B145695) and dimethylformamide (DMF).[2] When preparing stock solutions, it is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[3][4] For cellular assays, ensure the final concentration of the organic solvent is compatible with your cell line and does not exceed cytotoxic levels.

Q2: this compound has poor aqueous solubility. How can I formulate it for in vivo animal studies?

A2: Due to its low aqueous solubility across a pH range of 1 to 7, formulating this compound for in vivo studies requires specialized vehicles.[5] Common approaches include suspensions or solutions using a combination of solvents and surfactants. A frequently used vehicle for oral administration in mouse xenograft models involves a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.[1] Another suggested oral formulation is a suspension in 0.2% Carboxymethyl cellulose (B213188).

Q3: I am observing precipitation of this compound when diluting my DMSO stock solution in aqueous media. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for poorly soluble compounds like this compound. To mitigate this, consider the following:

  • Lower the final concentration: Ensure the final concentration in your assay medium is well below the aqueous solubility limit.

  • Use a surfactant: Incorporating a non-ionic surfactant, such as Tween 80, in the final formulation can help maintain solubility.

  • Prepare an intermediate dilution: Instead of diluting directly into the final aqueous buffer, create an intermediate dilution in a solvent system that is more miscible with water, such as a mixture of ethanol and water, before the final dilution.

  • Vortexing during dilution: Add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion.

Q4: What are amorphous solid dispersions and how can they improve this compound's properties?

A4: Amorphous solid dispersions (ASDs) are a formulation strategy to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound. In an ASD, the drug is dispersed in an amorphous state within a polymer matrix. This prevents the drug from crystallizing, and the high energy of the amorphous state leads to improved dissolution rates. Common polymers used for creating this compound ASDs include hydroxypropyl methylcellulose (B11928114) phthalate (B1215562) (HPMCP), hydroxypropyl cellulose (HPC), and Eudragit L100.

Troubleshooting Guides

Problem: Inconsistent results in in vivo efficacy studies.

Possible Cause 1: Poor bioavailability due to formulation issues.

  • Solution: Ensure a homogenous and stable formulation. If using a suspension, verify uniform particle size and prevent settling by appropriate vehicle selection and thorough mixing before each administration. For solution formulations, visually inspect for any signs of precipitation. Consider preparing fresh formulations daily.

Possible Cause 2: Drug degradation.

  • Solution: this compound is susceptible to degradation under certain conditions. It has been shown to degrade in acidic, alkaline, and peroxide environments.[6][7] Ensure that your formulation vehicle is within a stable pH range and free of oxidizing agents. Store stock solutions and formulations at appropriate temperatures and protect from light.

Problem: Difficulty preparing a stable amorphous solid dispersion (ASD).

Possible Cause 1: Incomplete solvent removal.

  • Solution: Residual solvent can act as a plasticizer and promote crystallization. Ensure complete solvent removal by optimizing the drying process (e.g., extending drying time, increasing temperature, or using a higher vacuum).

Possible Cause 2: Incompatible drug-polymer ratio.

  • Solution: The ratio of this compound to the polymer is crucial for the stability of the ASD. If you observe recrystallization, consider increasing the proportion of the polymer. Ratios of 1:1 to 1:6 (drug to polymer) have been explored.[5]

Possible Cause 3: Inappropriate polymer selection.

  • Solution: The choice of polymer can significantly impact the stability and dissolution of the ASD. If one polymer is not yielding a stable formulation, experiment with other carriers such as HPMC-P, HPC, or Eudragit L100.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~96-200 mg/mL[1][3]
Ethanol~48 mg/mL[3]
DMF~3 mg/mL[2]
WaterInsoluble[3]

Table 2: this compound Stability Under Forced Degradation Conditions

ConditionDegradationReference
AcidicSignificant Degradation[6][7]
AlkalineSignificant Degradation[6][7]
PeroxideSignificant Degradation[6][7]
ThermalDegradation[6][7]
PhotolyticStable[6][7]
HydrolyticStable[6][7]
ReductionStable[6][7]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound with HPMC-P (1:1 w/w)

Materials:

  • This compound

  • Hydroxypropyl methylcellulose phthalate (HPMC-P)

  • Methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh 200 mg of this compound and 200 mg of HPMC-P.

  • Dissolve both components in 10 mL of methanol in a round-bottom flask at room temperature (25-30°C).

  • Stir the mixture until a clear solution is obtained.

  • Remove the methanol using a rotary evaporator under reduced pressure at 60°C.

  • Further dry the resulting solid in a vacuum oven to ensure complete removal of the solvent.

  • The resulting product is an amorphous solid dispersion of this compound with HPMC-P.

Protocol 2: Preparation of an In Vivo Formulation for Oral Gavage (Mouse)

Materials:

  • This compound

  • DMSO (cell culture grade)

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • To prepare the final formulation, use the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • For a 1 mL final volume, start with 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 and mix again until the solution is clear.

  • Finally, add 450 µL of sterile saline and mix to obtain a clear solution.

  • Prepare this formulation fresh daily and visually inspect for any precipitation before administration.

Visualizations

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB Activation PKC->NFkB Ca_Flux->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->BTK Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the development and characterization of a this compound ASD.

troubleshooting_logic start Issue: Inconsistent In Vivo Data cause1 Poor Bioavailability Check formulation stability Verify dosing accuracy start->cause1 Possible Cause cause2 Drug Degradation Check vehicle pH Analyze for degradants start->cause2 Possible Cause solution1 Optimize Formulation: - Use fresh preparations - Consider alternative vehicle cause1->solution1 Solution solution2 Control Storage: - Store protected from light - Use appropriate temperature cause2->solution2 Solution

References

Validation & Comparative

A Preclinical Showdown: Pirtobrutinib vs. Ibrutinib in Chronic Lymphocytic Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Generations of BTK Inhibitors

In the landscape of targeted therapies for Chronic Lymphocytic Leukemia (CLL), Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone of treatment. Ibrutinib (B1684441), the first-in-class covalent BTK inhibitor, revolutionized CLL management by irreversibly binding to BTK at the C481 residue, thereby disrupting B-cell receptor (BCR) signaling essential for CLL cell survival and proliferation. However, the emergence of resistance, most commonly through mutations at the C481 binding site, has necessitated the development of next-generation BTK inhibitors. Pirtobrutinib, a highly selective, non-covalent (reversible) BTK inhibitor, represents a significant advancement, demonstrating efficacy in patients who have developed resistance to covalent inhibitors. This guide provides an objective comparison of the preclinical performance of this compound and ibrutinib in CLL models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.

Quantitative Performance Analysis

The following tables summarize the key quantitative data from preclinical studies comparing the efficacy of this compound and ibrutinib in various CLL models.

Table 1: Inhibition of BTK Phosphorylation in Primary CLL Cells

DrugTargetIC50 (nM)Cell Type
This compound p-BTK (Y223)1.1Primary CLL cells (BTK WT)
Ibrutinib p-BTK (Y223)0.7Primary CLL cells (BTK WT)

Data sourced from a study utilizing primary CLL cells with wild-type (WT) BTK, demonstrating the potent and comparable ability of both inhibitors to block BTK autophosphorylation, a critical step in its activation.[1]

Table 2: Efficacy Against Ibrutinib-Resistant BTK C481S Mutant

DrugTargetIC50 (nM)Cell Model
This compound p-BTK (Y223)16HEK293 cells expressing BTK C481S
Ibrutinib p-BTK (Y223)>1000HEK293 cells expressing BTK C481S

This data highlights this compound's key advantage: its ability to maintain potent inhibition of the most common ibrutinib-resistance mutation, C481S, while ibrutinib's efficacy is significantly diminished.[1]

Table 3: Induction of Apoptosis in Primary CLL Cells

Treatment (1 µM for 48h)% Annexin V Positive Cells (Apoptosis)Cell Type
DMSO (Control) ~10%Primary CLL cells (BTK WT)
This compound ~25% (Significant increase vs. control)Primary CLL cells (BTK WT)
Ibrutinib ~25% (Significant increase vs. control)Primary CLL cells (BTK WT)

Both this compound and ibrutinib demonstrated a significant, and comparable, ability to induce apoptosis in primary CLL cells at a concentration of 1 µM after 48 hours of treatment.[1]

Table 4: Inhibition of Cell Viability in CLL Cell Lines

DrugCell LineIC50
This compound MEC1, OSU-CLLComparable to Ibrutinib
Ibrutinib MEC1, OSU-CLLComparable to this compound

Preclinical studies have reported that this compound and ibrutinib exhibit similar inhibitory effects on the viability of CLL-like cell lines, with comparable IC50 values.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are outlines of key experimental protocols used to compare this compound and ibrutinib.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Plating: Seed CLL cell lines (e.g., MEC1, OSU-CLL) in 96-well plates at a density of 1 x 10^4 cells/well in complete RPMI 1640 medium.

  • Drug Treatment: Add serial dilutions of this compound and ibrutinib to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure luminescence using a plate reader to determine the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat primary CLL cells or CLL cell lines with this compound, ibrutinib (e.g., at 1 µM), or a vehicle control for 48 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI staining indicates late apoptotic or necrotic cells.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot for BTK Phosphorylation
  • Cell Treatment: Treat primary CLL cells or CLL cell lines with a dose range of this compound or ibrutinib for 1-2 hours.

  • BCR Stimulation (Optional): To assess the inhibition of BCR-induced signaling, stimulate cells with an anti-IgM antibody for a short period (e.g., 10 minutes) before lysis.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-BTK (e.g., Y223) and total BTK.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition.

Visualizing the Mechanisms and Workflow

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental processes.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation C481 C481 residue PIP2 PIP2 PLCG2->PIP2 DAG_IP3 DAG & IP3 PIP2->DAG_IP3 Hydrolysis PKC PKC DAG_IP3->PKC NFkB NF-κB PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Ibrutinib Ibrutinib (Covalent Inhibitor) Ibrutinib->BTK Irreversible binding to C481 This compound This compound (Non-covalent Inhibitor) This compound->BTK Reversible binding

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CLL_Cells CLL Cell Lines (MEC1, OSU-CLL) or Primary CLL Cells This compound This compound Ibrutinib Ibrutinib Control Vehicle Control (DMSO) Viability Cell Viability (e.g., CellTiter-Glo) This compound->Viability Apoptosis Apoptosis (Annexin V/PI) This compound->Apoptosis Signaling BCR Signaling (Western Blot for p-BTK) This compound->Signaling Ibrutinib->Viability Ibrutinib->Apoptosis Ibrutinib->Signaling Control->Viability Control->Apoptosis Control->Signaling IC50 IC50 Calculation Viability->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Signaling_Quant Densitometry of Western Blots Signaling->Signaling_Quant

Caption: A typical experimental workflow for comparing this compound and ibrutinib.

Conclusion

Preclinical data from CLL models demonstrate that this compound is a potent BTK inhibitor with comparable efficacy to ibrutinib in wild-type BTK settings. Both drugs effectively inhibit BTK phosphorylation, reduce cell viability, and induce apoptosis in CLL cells. The primary preclinical advantage of this compound lies in its robust activity against the ibrutinib-resistant BTK C481S mutation, a critical finding that has translated to clinical benefit. This guide provides a foundational understanding of the preclinical characteristics of these two important BTK inhibitors, offering valuable insights for researchers and drug development professionals in the ongoing effort to overcome therapeutic resistance in CLL.

References

Comparative In Vitro Efficacy of Pirtobrutinib and Zanubrutinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro performance of pirtobrutinib and zanubrutinib (B611923), two prominent Bruton's tyrosine kinase (BTK) inhibitors. We present key experimental data, outline the methodologies used to obtain these results, and visualize the underlying biological and experimental frameworks. This information is intended for researchers, scientists, and drug development professionals evaluating the therapeutic potential and mechanisms of these agents.

Introduction to this compound and Zanubrutinib

This compound and zanubrutinib are highly potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway essential for B-cell proliferation and survival.[1][2] While both drugs target BTK, they employ distinct mechanisms of action.

  • Zanubrutinib is a second-generation covalent inhibitor. It forms an irreversible bond with a cysteine residue at position 481 (C481) in the ATP-binding pocket of BTK, leading to sustained inactivation of the enzyme.[2][3][4]

  • This compound is a novel, next-generation non-covalent inhibitor. It binds reversibly to BTK in a manner that does not depend on the C481 residue.[5][6][7]

This fundamental difference in binding mode is the primary determinant of their comparative efficacy, particularly against BTK enzymes with resistance mutations at the C481 site.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound and zanubrutinib from in vitro enzymatic and binding assays.

ParameterThis compoundZanubrutinibSignificance
Binding Mechanism Non-covalent (Reversible)Covalent (Irreversible)This compound can repeatedly bind and unbind, while zanubrutinib forms a permanent bond.
Target Site ATP-binding region (does not interact with C481)[5][6]ATP-binding pocket (forms covalent bond with C481)[2][3]This compound's efficacy is independent of the C481 residue status.
IC₅₀ vs. Wild-Type BTK 3.2 nM (enzymatic assay)[5]~0.2 - 3.7 nM (biochemical/enzymatic assays)Both are highly potent inhibitors of wild-type BTK.
IC₅₀ vs. C481S Mutant BTK 1.4 nM (enzymatic assay)[5]Efficacy is significantly reduced or abolished.This compound retains potent activity against the most common resistance mutation for covalent inhibitors.[8]
Binding Affinity (K D ) Single-digit nM range[5]N/A (forms covalent bond)Demonstrates high-affinity, reversible binding.
BTK Complex Half-Life 1.5 to 2.4 hours[5]N/A (irreversible)Indicates a durable but reversible interaction with the target.
Kinase Selectivity Highly selective for BTK in >98% of the human kinome.[5][6]Highly selective; designed to minimize off-target inhibition of TEC- and EGFR-family kinases compared to ibrutinib.[4][9][10]Both inhibitors exhibit high selectivity, suggesting a lower potential for off-target effects.

Signaling Pathway and Mechanism of Inhibition

BTK is a central node in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to BTK activation. Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately promotes cell survival and proliferation. Both this compound and zanubrutinib inhibit the kinase activity of BTK, thereby blocking this critical pathway. The diagram below illustrates this process and the distinct interaction of each inhibitor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Binds BTK_WT BTK (Wild-Type) LYN_SYK->BTK_WT Phosphorylates (Activates) BTK_C481S BTK (C481S Mutant) LYN_SYK->BTK_C481S Phosphorylates (Activates) PLCG2 PLCγ2 BTK_WT->PLCG2 Phosphorylates BTK_C481S->PLCG2 Phosphorylates Proliferation Cell Proliferation & Survival PLCG2->Proliferation Promotes Apoptosis Apoptosis Zanubrutinib Zanubrutinib (Covalent) Zanubrutinib->BTK_WT Irreversibly Binds (Inhibits at C481) Zanubrutinib->BTK_C481S Binding Impaired This compound This compound (Non-covalent) This compound->BTK_WT Reversibly Binds (Inhibits) This compound->BTK_C481S Reversibly Binds (Inhibits)

Caption: BCR signaling pathway and BTK inhibitor action.

Experimental Protocols

The data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for key experiments.

BTK Enzymatic Inhibition Assay (Time-Resolved FRET)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of isolated BTK protein.

  • Objective: To determine the IC₅₀ value of the inhibitor against wild-type and mutant BTK.

  • Methodology:

    • Recombinant human BTK enzyme (either wild-type or C481S mutant) is pre-incubated with serially diluted concentrations of the test inhibitor (this compound or zanubrutinib) in an assay buffer.[11]

    • The enzymatic reaction is initiated by adding ATP and a biotinylated peptide substrate.[11]

    • The enzyme phosphorylates the substrate. The reaction is allowed to proceed for a fixed time at room temperature.

    • A "stop solution" containing EDTA (to chelate Mg²⁺ and stop the reaction) and detection reagents is added. The detection reagents typically include a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.[11]

    • If the substrate is phosphorylated, the antibody binds to the new phosphate (B84403) group. The streptavidin binds to the biotin (B1667282) on the substrate, bringing the Eu and XL665 molecules into close proximity, which generates a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • The signal is read by a suitable plate reader. The inhibitor concentration that reduces the signal by 50% is calculated as the IC₅₀.

Cellular BTK Phosphorylation Assay

This assay measures the inhibitor's effect on BTK activity within a living cell.

  • Objective: To confirm the inhibitor's ability to block BTK signaling in a cellular context.

  • Methodology:

    • A B-cell lymphoma cell line (e.g., REC-1 or Ramos) is cultured.[12]

    • Cells are treated with various concentrations of the inhibitor for a specified period.

    • B-cell receptor signaling is stimulated, typically using an anti-IgM antibody, to induce BTK autophosphorylation at tyrosine 223 (Y223).

    • Cells are lysed, and protein concentrations are determined.

    • The levels of phosphorylated BTK (pBTK Y223) and total BTK are measured using techniques such as Western Blot or specific ELISA kits.

    • The reduction in pBTK levels in treated cells relative to untreated (but stimulated) controls indicates the inhibitor's cellular potency.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a biophysical technique used to measure the binding and dissociation kinetics of a reversible inhibitor like this compound.

  • Objective: To determine the association rate (kₐ), dissociation rate (kₔ), and binding affinity (K D ) of a non-covalent inhibitor.

  • Methodology:

    • Purified BTK protein is immobilized on the surface of an SPR sensor chip.

    • A solution containing this compound at a specific concentration is flowed over the chip surface, allowing the inhibitor to bind to the immobilized BTK. This binding event causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU). This phase provides the association rate (kₐ).

    • After a period, the inhibitor solution is replaced with a buffer-only solution. The inhibitor dissociates from the BTK, causing the RU signal to decrease. This phase provides the dissociation rate (kₔ).

    • The equilibrium dissociation constant (K D ) is calculated as the ratio of kₔ/kₐ. The complex half-life (t₁/₂) can also be calculated from the dissociation rate.

Experimental Workflow

The following diagram outlines a typical in vitro workflow for characterizing and comparing BTK inhibitors.

start Start: Inhibitor Synthesis enzyme_assay 1. BTK Enzymatic Assay (Wild-Type & Mutant) start->enzyme_assay binding_assay 2. Binding Kinetics Assay (e.g., SPR for non-covalent) enzyme_assay->binding_assay Determine IC₅₀ cell_assay 3. Cellular BTK Phosphorylation Assay binding_assay->cell_assay Determine K D, t₁/₂ viability_assay 4. Cell Viability / Apoptosis Assay (e.g., in Lymphoma Cell Lines) cell_assay->viability_assay Confirm Cellular Activity kinome_scan 5. Kinome Selectivity Profiling viability_assay->kinome_scan Assess Functional Effect end Data Analysis & In Vitro Profile kinome_scan->end Determine Off-Target Profile

Caption: In vitro workflow for BTK inhibitor evaluation.

Conclusion

The in vitro data clearly distinguish this compound and zanubrutinib based on their mechanism of action. Both are highly potent and selective inhibitors of wild-type BTK. However, this compound's non-covalent binding mechanism confers a significant advantage by allowing it to potently inhibit both wild-type BTK and the C481S mutant, which is the primary mechanism of acquired resistance to covalent inhibitors like zanubrutinib.[5][8] Furthermore, studies suggest this compound uniquely stabilizes BTK in an inactive conformation, preventing phosphorylation of the activation loop, a feature not seen with covalent inhibitors.[6][12] These in vitro findings highlight this compound's potential to address treatment limitations associated with covalent BTK inhibitors.

References

A Head-to-Head Showdown: Covalent vs. Non-Covalent BTK Inhibitors in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A new era in the treatment of B-cell malignancies is dawning with the advent of non-covalent Bruton's tyrosine kinase (BTK) inhibitors. These novel agents are challenging the established efficacy of their covalent predecessors, offering potential advantages in overcoming resistance and improving safety. This comprehensive guide provides a detailed, data-driven comparison of covalent and non-covalent BTK inhibitors, designed for researchers, scientists, and drug development professionals.

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1][2] Inhibiting BTK has become a cornerstone of therapy for various B-cell cancers.

Covalent BTK inhibitors, the first generation of these targeted therapies, function by forming a permanent, irreversible bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme.[3] This leads to sustained inhibition of BTK activity. In contrast, non-covalent BTK inhibitors bind reversibly to the enzyme through non-permanent interactions, such as hydrogen bonds and van der Waals forces.[3] A key advantage of this reversible binding is that it is not dependent on the Cys481 residue, allowing these inhibitors to remain effective against BTK enzymes with mutations at this site—a common mechanism of acquired resistance to covalent inhibitors.[3]

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference in the mechanism of action between these two classes of inhibitors has significant clinical implications.

cluster_covalent Covalent Inhibition cluster_noncovalent Non-Covalent Inhibition cluster_resistance Resistance Mechanism Covalent Inhibitor Covalent Inhibitor BTK (Cys481) BTK (Cys481) Covalent Inhibitor->BTK (Cys481) Irreversible Covalent Bond BTK (C481S Mutation) BTK (C481S Mutation) Covalent Inhibitor->BTK (C481S Mutation) Binding Impaired Sustained BTK Inactivation Sustained BTK Inactivation BTK (Cys481)->Sustained BTK Inactivation Non-Covalent Inhibitor Non-Covalent Inhibitor BTK BTK Non-Covalent Inhibitor->BTK Reversible Binding Non-Covalent Inhibitor->BTK (C481S Mutation) Binding Unaffected Transient BTK Inhibition Transient BTK Inhibition BTK->Transient BTK Inhibition

Figure 1: Covalent vs. Non-Covalent BTK Inhibition Mechanisms

Head-to-Head Clinical Trial Data: Pirtobrutinib vs. Ibrutinib (B1684441)

The Phase 3 BRUIN CLL-314 trial provides the first direct head-to-head comparison of a non-covalent inhibitor, this compound, against a covalent inhibitor, ibrutinib, in patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[4][5][6]

Efficacy OutcomeThis compoundIbrutinibPopulation
Overall Response Rate (ORR) 87.0%78.6%Intent-to-Treat (ITT)
ORR 84.0%74.8%Relapsed/Refractory (R/R)
Progression-Free Survival (PFS) Hazard Ratio 0.57-ITT

Table 1: Efficacy of this compound vs. Ibrutinib in the BRUIN CLL-314 Trial

Adverse Event (Any Grade)This compoundIbrutinib
Atrial Fibrillation/Flutter 2.4%13.5%
Hypertension 10.6%15.1%
Treatment Discontinuation due to Adverse Events 9.4%10.8%
Dose Reductions due to Adverse Events 7.9%18.2%

Table 2: Key Safety Data from the BRUIN CLL-314 Trial

Efficacy of Nemtabrutinib in Covalent Inhibitor-Experienced Patients

While direct head-to-head data for the non-covalent inhibitor nemtabrutinib is not yet available from a completed Phase 3 trial, the BELLWAVE-001 study has demonstrated its activity in heavily pre-treated CLL/SLL patients, many of whom had prior exposure to covalent BTK inhibitors.[7][8][9][10]

Efficacy OutcomeNemtabrutinib (65mg daily)Patient Population
Overall Response Rate (ORR) 56%R/R CLL/SLL (n=57)
Median Duration of Response 24 monthsResponding Patients
Median Progression-Free Survival 26 monthsR/R CLL/SLL

Table 3: Efficacy of Nemtabrutinib in the BELLWAVE-001 Study

Overcoming Resistance: The C481S Mutation

A significant limitation of covalent BTK inhibitors is the development of resistance, most commonly through a mutation in the BTK gene at the Cys481 binding site (C481S).[11] This mutation prevents the irreversible binding of covalent inhibitors. Non-covalent inhibitors, which do not rely on this residue for binding, have shown efficacy in patients with the C481S mutation.[11] In the BELLWAVE-001 study of nemtabrutinib, 63% of patients had a C481S mutation.[7]

Experimental Protocols

Biochemical BTK Kinase Inhibition Assay (IC50 Determination)

A common method to determine the biochemical potency of a BTK inhibitor is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[12][13]

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

  • Substrate (e.g., a synthetic peptide)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add the diluted compounds, BTK enzyme, and substrate/ATP mix to the wells of a 384-well plate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Prepare Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare Reagents Reaction Incubation Incubate (Kinase Reaction) Prepare Reagents->Reaction Incubation Add ADP-Glo Reagent Add ADP-Glo™ Reagent (Deplete ATP) Reaction Incubation->Add ADP-Glo Reagent Add Kinase Detection Reagent Add Kinase Detection Reagent (Generate Signal) Add ADP-Glo Reagent->Add Kinase Detection Reagent Measure Luminescence Measure Luminescence Add Kinase Detection Reagent->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50 End End Calculate IC50->End

Figure 2: Workflow for a Biochemical BTK Kinase Inhibition Assay
Cellular BTK Occupancy Assay

This assay measures the extent to which a BTK inhibitor binds to its target within a cellular context.[12]

Objective: To determine the target engagement of a BTK inhibitor in cells.

Principle: A biotinylated probe that also binds to the Cys-481 residue of BTK is used. The amount of probe that can bind to BTK is inversely proportional to the occupancy of the target by the test inhibitor.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • Biotinylated BTK probe

  • Streptavidin-conjugated detection reagent

  • Lysis buffer

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with serial dilutions of the test compound for a specified time.

  • Lyse the cells and add the lysates to a new 96-well plate.

  • Add the biotinylated BTK probe to the wells and incubate to allow binding to any unoccupied BTK.

  • Add the streptavidin-conjugated detection reagent and incubate.

  • Add the substrate and measure the resulting signal (e.g., chemiluminescence).

  • The percentage of BTK occupancy is calculated by comparing the signal from treated cells to that of untreated cells.

B-Cell Receptor Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Both covalent and non-covalent inhibitors target BTK, thereby blocking downstream signals that promote B-cell proliferation and survival.[14][15]

Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR LYN/SYK LYN/SYK BCR->LYN/SYK BTK BTK LYN/SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Signaling Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Signaling Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Proliferation & Survival Inhibitors Covalent & Non-Covalent BTK Inhibitors Inhibitors->BTK

Figure 3: Simplified B-Cell Receptor (BCR) Signaling Pathway

Conclusion

The emergence of non-covalent BTK inhibitors represents a significant advancement in the treatment of B-cell malignancies. The head-to-head data from the BRUIN CLL-314 trial suggest that this compound is not only non-inferior but may offer a superior efficacy and safety profile compared to the first-generation covalent inhibitor ibrutinib. Furthermore, the ability of non-covalent inhibitors to overcome the common C481S resistance mutation addresses a critical unmet need for patients who progress on covalent BTK inhibitor therapy. As more data from ongoing clinical trials become available, the role of these two classes of inhibitors in the evolving treatment landscape will be further clarified. The distinct mechanisms of action and differing clinical profiles underscore the importance of continued research and development in this promising area of oncology.

References

Pirtobrutinib Efficacy in Ibrutinib-Resistant B-Cell Malignancies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pirtobrutinib's activity, particularly in the context of ibrutinib (B1684441) resistance, with a focus on supporting experimental data and detailed methodologies. This compound is a highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor designed to overcome the limitations of covalent BTK inhibitors (cBTKis) like ibrutinib.[1][2]

Executive Summary

This compound demonstrates potent and sustained inhibition of both wild-type (WT) and C481S-mutated BTK, the most common mechanism of acquired resistance to ibrutinib.[3][4] Preclinical and clinical studies have consistently shown its efficacy in patient populations whose disease has progressed on cBTKi therapy.[3][5] Its unique non-covalent binding mechanism allows it to effectively inhibit BTK signaling in cells harboring the C481S mutation, leading to apoptosis of malignant B-cells.[4][6] This guide will delve into the comparative efficacy, underlying signaling pathways, and the experimental validation of this compound's activity in ibrutinib-resistant patient samples.

Comparative Efficacy of BTK Inhibitors

The following tables summarize key quantitative data from preclinical and clinical studies, comparing the performance of this compound with other BTK inhibitors.

Table 1: Preclinical Potency and Selectivity of BTK Inhibitors

InhibitorTypeBTK IC₅₀ (nM)BTK C481S IC₅₀ (nM)Kinase Selectivity (Inhibited >50% at 100 nM)
This compound Non-covalent3.21.44
Ibrutinib CovalentNot specifiedNot effective22
Zanubrutinib CovalentNot specifiedNot effective6
Acalabrutinib CovalentNot specifiedNot effective4

Data sourced from Gomez et al. (2023).[2]

Table 2: Clinical Activity of this compound in Patients with Prior Covalent BTK Inhibitor Therapy

MalignancyPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
CLL/SLL Previously treated with a cBTKi81.6%19.4 months
CLL/SLL Previously treated with a cBTKi and a BCL-2 inhibitor79.7%15.9 months
MCL Previously treated with a cBTKi49.3%5.6 months

Data from the BRUIN Phase 1/2 Study presented at the 2023 ASH Annual Meeting.[7]

Signaling Pathways and Mechanism of Action

This compound's efficacy in ibrutinib-resistant cells stems from its distinct mechanism of action. Unlike covalent inhibitors that form a permanent bond with the C481 residue in the BTK active site, this compound binds reversibly to a different part of the ATP-binding pocket.[2] This allows it to inhibit BTK even when the C481 residue is mutated.

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the points of inhibition for both covalent and non-covalent BTK inhibitors.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors BTK Inhibitors cluster_resistance Resistance Mechanism BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 IP3_DAG IP3 + DAG PIP2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Multiple Steps Cell_Survival Cell Survival, Proliferation, Adhesion NFkB->Cell_Survival Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK Inhibits (C481) This compound This compound (Non-covalent) This compound->BTK Inhibits C481S BTK C481S Mutation C481S->Ibrutinib Blocks Binding

Caption: BCR signaling pathway and BTK inhibitor action.

Experimental Workflows and Protocols

The validation of this compound's activity in ibrutinib-resistant samples relies on several key in vitro experiments. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_assays Assays Patient_Samples Patient-Derived Ibrutinib-Resistant CLL/MCL Cells Cell_Culture Cell Culture Patient_Samples->Cell_Culture Treatment Treatment with This compound vs. Ibrutinib Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Signaling BCR Signaling Analysis (Western Blot for pBTK, pPLCγ2) Treatment->Signaling Chemokine Chemokine Secretion Assay (ELISA for CCL3/CCL4) Treatment->Chemokine Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Signaling->Data_Analysis Chemokine->Data_Analysis

Caption: Experimental workflow for validating this compound activity.

Detailed Experimental Protocols

1. Cell Viability Assay

  • Objective: To determine the cytotoxic effects of this compound and ibrutinib on ibrutinib-resistant patient-derived cells.

  • Method:

    • Plate patient-derived Chronic Lymphocytic Leukemia (CLL) or Mantle Cell Lymphoma (MCL) cells in 384-well plates at a density of 1,500 to 2,500 cells per well.

    • Add this compound or ibrutinib at various concentrations in duplicate or triplicate to the wells.

    • Incubate the plates for 72 hours.

    • Lyse the cells using a reagent such as CellTiter-Glo.

    • Measure luminescence to determine the number of viable cells.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values.[8]

2. B-Cell Receptor (BCR) Signaling Analysis (Western Blot)

  • Objective: To assess the inhibition of BTK and downstream signaling molecules by this compound in ibrutinib-resistant cells.

  • Method:

    • Isolate peripheral blood mononuclear cells (PBMCs) from patients with CLL.

    • Incubate approximately 1.5 x 10⁶ cells per condition with this compound for 3 hours.

    • For cell lines like Ramos RA1 and REC-1, serum starve for 4 hours, incubate with this compound for 2 hours, and then stimulate with anti-IgM (5 µg/mL) for 10 minutes.

    • Harvest, wash, and lyse the cells.

    • Perform protein quantification and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with primary antibodies against phosphorylated BTK (Y223 and Y551), total BTK, phosphorylated PLCγ2, and other relevant downstream targets.

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

    • Normalize phosphorylation signals to the total protein levels.[2]

3. Chemokine Secretion Assay (ELISA)

  • Objective: To measure the effect of this compound on the secretion of pro-survival chemokines by CLL cells.

  • Method:

    • Culture CLL cells from patients with either wild-type BTK or BTK C481S.

    • Treat the cells with 1 µM this compound or a vehicle control.

    • Collect the cell culture supernatants after a specified incubation period.

    • Analyze the supernatants for the levels of chemokines such as CCL3 and CCL4 using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[6]

Conclusion

The presented data robustly validates the activity of this compound in ibrutinib-resistant patient samples, particularly those harboring the BTK C481S mutation. Its non-covalent binding mechanism allows it to effectively inhibit the BCR signaling pathway where covalent inhibitors fail. The provided experimental protocols offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound. This next-generation BTK inhibitor represents a significant advancement in the treatment of B-cell malignancies, offering a promising therapeutic option for patients with acquired resistance to covalent BTK inhibitors.

References

Synergistic Antitumor Effects of Pirtobrutinib and Venetoclax In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of pirtobrutinib, a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, and venetoclax (B612062), a BCL-2 inhibitor, has demonstrated significant synergistic effects in preclinical in vitro studies, particularly in B-cell malignancies such as Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL). This guide provides a comprehensive comparison of the in vitro performance of this combination, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms.

Data Presentation

The synergistic activity of this compound and venetoclax has been quantified in various MCL cell lines, including those resistant to conventional BTK inhibitors or venetoclax alone. The combination consistently demonstrates enhanced cytotoxicity and induction of apoptosis compared to single-agent treatments.

Cell LineTreatmentResultSynergy Score (Combination Index)Reference
JeKo BTK KD_2This compound + VenetoclaxReduced cell viability0.54[1]
JeKo-ibrutinib-RThis compound + VenetoclaxReduced cell viability0.47[1]

Table 1: Synergistic Reduction in Cell Viability. This table summarizes the synergistic effects of this compound and venetoclax on the viability of Mantle Cell Lymphoma (MCL) cell lines. Combination Index (CI) values less than 1 indicate synergy.

Cell LineTreatmentResultFold Increase in Apoptosis (Combination vs. Single Agent)Reference
JeKo BTK KD cellsThis compound + VenetoclaxEnhanced apoptosisData not quantified[1]
JeKo-ibrutinib-RThis compound + VenetoclaxEnhanced apoptosisData not quantified[1]
Mino-venetoclax-RThis compound + VenetoclaxEnhanced apoptosisData not quantified[1]
Z-138This compound~40-60% apoptotic cellsNot Applicable[2]
MinoIbrutinib~20% apoptotic cellsNot Applicable[2]
JVM-2Ibrutinib~20% apoptotic cellsNot Applicable[2]

Table 2: Enhanced Apoptosis Induction. This table highlights the increased apoptosis in various MCL cell lines following treatment with the this compound and venetoclax combination, as well as single-agent effects for comparison. While the synergistic enhancement was consistently observed, specific fold-increase values were not always reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key in vitro assays used to evaluate the synergistic effects of this compound and venetoclax.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Seeding: Plate MCL cell lines in 96-well plates at a density of 1 x 104 cells per well.

  • Drug Treatment: Treat the cells with a dose range of this compound, venetoclax, or the combination of both for 72 hours. Include a vehicle-treated control group.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Synergy is determined using software such as CompuSyn to calculate the Combination Index (CI).

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.

  • Cell Treatment: Treat MCL cells with this compound, venetoclax, or the combination for 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis signaling pathways.

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, BCL-2, BTK).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry analysis can be used to quantify the relative protein expression levels.

Mandatory Visualization

Signaling Pathway of Synergistic Action

The synergy between this compound and venetoclax stems from their complementary targeting of two critical survival pathways in B-cell malignancies: the B-cell receptor (BCR) pathway and the intrinsic apoptosis pathway.

Synergy_Pathway cluster_BCR BCR Signaling Pathway cluster_Apoptosis Intrinsic Apoptosis Pathway cluster_Downstream Downstream Effects BCR BCR BTK BTK BCR->BTK ProSurvival Pro-survival Factors BTK->ProSurvival Pro-survival Signaling MYC MYC BTK->MYC mTORC1 mTORC1 BTK->mTORC1 This compound This compound This compound->BTK BCL2 BCL-2 ProSurvival->BCL2 Apoptosis Apoptosis BCL2->Apoptosis Venetoclax Venetoclax Venetoclax->BCL2 MYC->ProSurvival mTORC1->ProSurvival Combination This compound + Venetoclax Combination->MYC Downregulates Combination->mTORC1 Downregulates

Caption: Synergistic mechanism of this compound and venetoclax.

Experimental Workflow for In Vitro Synergy Assessment

A structured workflow is essential for systematically evaluating the synergistic effects of drug combinations.

Experimental_Workflow start Start: MCL Cell Lines treatment Treatment: - this compound - Venetoclax - Combination start->treatment viability Cell Viability Assay (CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Cleaved PARP, Caspase-3) treatment->western analysis Data Analysis: - Synergy Calculation (CI) - Apoptosis Quantification viability->analysis apoptosis->analysis western->analysis conclusion Conclusion: Synergistic Effect Established analysis->conclusion

Caption: Workflow for in vitro synergy assessment.

Logical Relationship of the Combination Therapy

The combination of this compound and venetoclax creates a dual-pronged attack on cancer cell survival, leading to enhanced therapeutic efficacy.

Logical_Relationship This compound This compound BTK_Inhibition Inhibition of BTK Signaling This compound->BTK_Inhibition Venetoclax Venetoclax BCL2_Inhibition Inhibition of BCL-2 Anti-Apoptotic Function Venetoclax->BCL2_Inhibition Reduced_Proliferation Reduced Cell Proliferation & Survival BTK_Inhibition->Reduced_Proliferation Increased_Apoptosis Increased Apoptosis BCL2_Inhibition->Increased_Apoptosis Synergy Synergistic Antitumor Effect Reduced_Proliferation->Synergy Increased_Apoptosis->Synergy

Caption: Logical flow of the combination therapy's effect.

Conclusion

The in vitro data strongly support the synergistic interaction between this compound and venetoclax in MCL cell lines, including those with acquired resistance to single-agent therapies. The combination effectively inhibits pro-survival signaling and promotes apoptosis. Mechanistically, this synergy is attributed to the dual targeting of the BCR and BCL-2 pathways, leading to the downregulation of key oncogenic drivers like MYC and mTORC1.[1] These promising preclinical findings provide a solid rationale for the continued clinical investigation of this combination therapy in patients with B-cell malignancies.

References

Pirtobrutinib Demonstrates Superior Kinase Selectivity in Preclinical Analyses

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-reactivity analysis reveals pirtobrutinib as a highly selective Bruton's tyrosine kinase (BTK) inhibitor with a favorable off-target profile compared to other approved BTK inhibitors, including ibrutinib (B1684441), acalabrutinib, and zanubrutinib (B611923). These findings, supported by extensive preclinical data, suggest a potential for reduced off-target-related adverse events in clinical settings.

This compound, a non-covalent (reversible) BTK inhibitor, has been shown to be exceptionally potent against both wild-type BTK and the C481S mutant, a common resistance mutation to covalent BTK inhibitors.[1] Its high degree of selectivity is a key differentiating feature, minimizing interactions with other kinases in the human kinome and thereby potentially improving its safety profile.

Comparative Kinase Inhibition Profile

Enzymatic profiling of this compound against a broad panel of 371 human kinases demonstrated its high specificity for BTK.[1] In these assays, this compound exhibited greater than 100-fold selectivity for BTK over the vast majority of other kinases tested.[1]

A direct comparison with other BTK inhibitors at a concentration of 100 nM highlighted this compound's superior selectivity. While this compound inhibited only four other kinases by more than 50%, ibrutinib and zanubrutinib inhibited 22 and six other kinases, respectively, at the same concentration.[1] This suggests that this compound has a cleaner off-target profile, which may translate to fewer side effects in patients. Adverse events such as atrial fibrillation, bleeding, and diarrhea have been associated with off-target inhibition of kinases like EGFR, SRC, and TEC by less selective BTK inhibitors.[2]

The table below summarizes the biochemical potency of this compound against its primary target, BTK, and its common resistance mutant, C481S.

Target KinaseThis compound IC50 (nM)
BTK (Wild-Type)3.2
BTK (C481S Mutant)1.4

Data sourced from preclinical enzymatic assays.[1]

Further analysis identified a small number of kinases for which this compound showed less than 100-fold selectivity compared to BTK. These include HER4 and BRK, which were the only kinases inhibited with less than 20-fold selectivity.[3]

Experimental Protocols

The kinase selectivity of this compound and comparator drugs was determined using established biochemical assays. A summary of the methodology is provided below.

Kinase Inhibition Assay (HotSpot™ Assay):

The inhibitory activity of this compound was assessed against a panel of 371 human kinases using the HotSpot™ radiometric kinase assay. The assay measures the incorporation of the gamma phosphate (B84403) of ATP into a peptide substrate.

  • Test Compound: this compound was initially tested at a concentration of 1 µM. For dose-response curves, serial dilutions were prepared.

  • Kinases: A panel of 371 purified human kinases was used.

  • Substrate: Specific peptide substrates for each kinase were utilized.

  • ATP: Assays were performed at the Km ATP concentration for each respective kinase to ensure accurate determination of inhibitory potency.

  • Procedure: Kinase, substrate, and test compound were incubated in a reaction buffer. The reaction was initiated by the addition of [γ-³³P]ATP. After a defined incubation period, the reaction was stopped, and the amount of radiolabeled phosphate incorporated into the substrate was quantified.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor was calculated relative to a vehicle control. IC50 values were determined by fitting the dose-response data to a standard four-parameter logistic equation.

Visualizing the Broader Context

To understand the significance of BTK inhibition and the workflow for assessing kinase selectivity, the following diagrams are provided.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG (Second Messengers) PLCg2->IP3_DAG NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 (Transcription Factors) IP3_DAG->NFkB_NFAT_AP1 Cell_Response B-Cell Proliferation, Survival, and Differentiation NFkB_NFAT_AP1->Cell_Response This compound This compound This compound->BTK Inhibition

Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Test Compound (e.g., this compound) Serial Dilution Incubation Incubation of Kinase, Compound, and Substrate Compound_Prep->Incubation Kinase_Panel Kinase Panel (e.g., 371 Kinases) Kinase_Panel->Incubation Reagents Assay Reagents (Substrate, ATP, Buffer) Reagents->Incubation Reaction_Start Initiate Reaction (Add [γ-³³P]ATP) Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Detection Quantify Substrate Phosphorylation Reaction_Stop->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

Caption: General experimental workflow for determining the selectivity of a kinase inhibitor.

Conclusion

References

A Comparative Analysis of Resistance Mechanisms: Pirtobrutinib vs. Acalabrutinib

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular underpinnings of therapeutic resistance to covalent and non-covalent Bruton's tyrosine kinase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to navigating the evolving landscape of BTK-targeted therapies.

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies. The development of BTK inhibitors has revolutionized the treatment of diseases such as chronic lymphocytic leukemia (CLL). Acalabrutinib (B560132), a second-generation covalent inhibitor, and pirtobrutinib, a novel non-covalent inhibitor, represent two key therapeutic options. However, the emergence of drug resistance poses a significant clinical challenge. This guide provides a detailed comparison of the mechanisms of resistance to this compound and acalabrutinib, supported by experimental data, to inform future research and drug development strategies.

Mechanisms of Resistance: A Head-to-Head Comparison

The primary distinction in the resistance profiles of this compound and acalabrutinib lies in their interaction with BTK and the consequent selective pressures they exert on the cancer cell population. Acalabrutinib, as a covalent inhibitor, irreversibly binds to the cysteine residue at position 481 (C481) of BTK.[1][2] In contrast, this compound is a non-covalent, reversible inhibitor that does not rely on binding to C481, allowing it to be effective against tumors that have developed resistance to covalent inhibitors through mutations at this site.[3][4][5]

This compound Resistance: Beyond the C481 Gatekeeper

This compound's efficacy in patients with C481-mutant BTK has been a significant advancement.[3][4] However, acquired resistance to this compound does occur, primarily through the selection of novel, non-C481 mutations within the BTK kinase domain.[6][7][8] Clinical data from the BRUIN phase 1/2 trial has been instrumental in elucidating these mechanisms.[6][9]

Key resistance mutations for this compound include:

  • Gatekeeper Mutations: Alterations at the T474 residue, such as T474I, are a common mechanism of resistance.[6][10]

  • Kinase-Impaired Mutations: The L528W mutation is another frequently observed alteration that confers resistance.[6][10]

  • Other Kinase Domain Mutations: A variety of other mutations within the BTK kinase domain, including V416L, A428D, and M437R, have also been identified in patients progressing on this compound.[7][8]

  • Downstream Mutations: Mutations in the downstream signaling molecule, phospholipase C gamma 2 (PLCG2), can also lead to resistance.[6][8]

A notable finding is that a significant proportion of patients who develop resistance to this compound do not harbor detectable mutations in BTK or other commonly screened genes, suggesting the involvement of alternative, non-genomic resistance mechanisms.[6][9]

Acalabrutinib Resistance: The Dominance of C481 Mutations

Resistance to acalabrutinib is predominantly driven by mutations at the C481 residue of BTK.[11][12][13] These mutations, most commonly C481S, prevent the covalent binding of acalabrutinib, thereby restoring BTK activity.[13]

Primary resistance mechanisms for acalabrutinib include:

  • BTK C481 Mutations: The C481S, C481R, and C481Y mutations are the most frequent causes of acquired resistance to acalabrutinib.[11][14]

  • PLCG2 Mutations: As with this compound, mutations in PLCG2 can also contribute to acalabrutinib resistance.[11][12]

  • BTK T474I Mutations: While less common than C481 mutations, the T474I gatekeeper mutation has been observed in patients progressing on acalabrutinib, often in conjunction with a C481 mutation.[12][15]

Quantitative Analysis of Resistance Mutations

The following tables summarize the frequency of key resistance mutations observed in patients with chronic lymphocytic leukemia who have developed resistance to this compound or acalabrutinib, based on data from clinical trials.

Table 1: Frequency of Acquired Resistance Mutations in Patients Progressing on this compound (BRUIN Trial) [6][9][10]

MutationFrequency in Patients with Acquired Mutations
BTK Mutations ~55%
T474X (gatekeeper)~35%
L528W (kinase-impaired)~18%
Other BTK mutations (V416L, A428D, etc.)~12%
PLCG2 Mutations ~8%
TP53 Mutations ~14%
No Detectable Mutations in Screened Genes ~29%

Table 2: Frequency of Acquired Resistance Mutations in Patients Progressing on Acalabrutinib [11][12][14]

MutationFrequency in Patients with Progressive Disease
BTK C481 Mutations (C481S, C481R, C481Y) ~55-69%
PLCG2 Mutations ~25%
BTK T474I Mutation ~20-29% (often co-occurs with C481 mutations)

Experimental Methodologies

The identification and characterization of these resistance mechanisms rely on a suite of molecular and cellular biology techniques.

Next-Generation Sequencing (NGS) for Mutation Detection
  • Principle: NGS allows for the high-throughput sequencing of DNA, enabling the detection of genetic mutations in a patient's cancer cells. Targeted NGS, focusing on a panel of genes known to be involved in cancer and drug resistance (e.g., BTK, PLCG2, TP53), is commonly employed.[9][16]

  • Protocol Outline:

    • Sample Collection: Peripheral blood mononuclear cells (PBMCs) or bone marrow aspirates are collected from patients at baseline and at the time of disease progression.[9]

    • DNA Extraction: Genomic DNA is isolated from the collected cells.

    • Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments to prepare a sequencing library. For targeted sequencing, specific gene regions are enriched using custom probes.[17]

    • Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina).

    • Bioinformatic Analysis: The sequencing data is aligned to a reference genome, and specialized software is used to identify genetic variants (mutations). The variant allele frequency (VAF) is calculated to determine the proportion of cancer cells carrying the mutation.

Droplet Digital PCR (ddPCR) for Sensitive Mutation Detection
  • Principle: ddPCR is a highly sensitive method for detecting and quantifying known mutations, even at very low frequencies. It works by partitioning a DNA sample into thousands of individual droplets, with PCR amplification occurring in each droplet.[4][18]

  • Protocol Outline:

    • Sample Preparation: DNA is extracted as for NGS.

    • Assay Setup: A PCR reaction mix is prepared containing primers and probes specific for both the wild-type and mutant alleles of interest (e.g., BTK C481S).

    • Droplet Generation: The PCR mix and DNA sample are partitioned into approximately 20,000 droplets.

    • PCR Amplification: Thermal cycling is performed to amplify the target DNA within each droplet.

    • Droplet Reading: A droplet reader analyzes each droplet for fluorescence, indicating the presence of the wild-type or mutant allele.

    • Data Analysis: The number of positive and negative droplets is used to calculate the absolute concentration of the mutant allele.

Cell-Based Assays for Functional Validation of Resistance
  • Principle: To confirm that an identified mutation functionally confers resistance, cell-based assays are performed. This typically involves introducing the mutant gene into a cancer cell line that is normally sensitive to the drug and then assessing the cell's viability and signaling activity in the presence of the inhibitor.

  • Protocol Outline (Cell Viability Assay):

    • Cell Line Engineering: A BTK-dependent cell line is engineered to express the wild-type or a mutant version of BTK.

    • Drug Treatment: The engineered cells are treated with a range of concentrations of the BTK inhibitor (this compound or acalabrutinib).

    • Viability Assessment: After a set incubation period, cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

    • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the drug concentration required to inhibit cell growth by 50%. A higher IC50 for the mutant-expressing cells compared to the wild-type cells indicates resistance.

Biochemical Assays for Kinase Activity
  • Principle: Biochemical assays directly measure the enzymatic activity of the BTK protein and the inhibitory effect of the drugs. These assays are often performed with purified recombinant BTK protein.[1][3]

  • Protocol Outline (In Vitro Kinase Assay):

    • Reaction Setup: Purified wild-type or mutant BTK enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

    • Inhibitor Addition: The BTK inhibitor is added at various concentrations to measure its effect on kinase activity.

    • Activity Measurement: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as radioactivity-based assays or fluorescence-based assays like the Transcreener ADP² assay.[1]

    • Data Analysis: The kinase activity is plotted against the inhibitor concentration to determine the IC50 value.

Structural Modeling
  • Principle: Computational modeling is used to visualize the three-dimensional structure of the BTK protein and to predict how a mutation might alter the binding of an inhibitor.[6][13]

  • Methodology:

    • Structure Acquisition: The crystal structure of the BTK kinase domain is obtained from a protein data bank.

    • In Silico Mutagenesis: The amino acid sequence is altered in the model to reflect the resistance mutation.

    • Drug Docking: The inhibitor molecule is computationally "docked" into the binding pocket of both the wild-type and mutant BTK structures.

    • Analysis: The binding energy and interactions between the drug and the protein are analyzed to predict whether the mutation will disrupt binding and confer resistance.

Visualizing Resistance Pathways and Experimental Workflows

BCR_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCG2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (NF-κB, MAPK) PLCG2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Acalabrutinib Acalabrutinib (Covalent) Acalabrutinib->BTK Inhibition (at C481) This compound This compound (Non-covalent) This compound->BTK Inhibition C481_mutation C481S/R/Y Mutation C481_mutation->Acalabrutinib Blocks Binding Non_C481_mutation T474I, L528W, etc. Mutations Non_C481_mutation->this compound Blocks Binding PLCG2_mutation PLCG2 Activating Mutation PLCG2_mutation->Downstream Bypasses BTK Inhibition

Figure 1: B-Cell Receptor (BCR) signaling pathway and mechanisms of resistance.

Experimental_Workflow Patient Patient with Progressive Disease Sample Sample Collection (Blood/Bone Marrow) Patient->Sample DNA_Extraction DNA Extraction Sample->DNA_Extraction NGS Next-Generation Sequencing (NGS) DNA_Extraction->NGS Mutation_ID Identification of Potential Resistance Mutations NGS->Mutation_ID ddPCR ddPCR for Validation & Quantification Mutation_ID->ddPCR Validate Cell_Assay Cell-Based Functional Assays Mutation_ID->Cell_Assay Functional Test Biochem_Assay Biochemical Kinase Assays Mutation_ID->Biochem_Assay Functional Test Modeling Structural Modeling Mutation_ID->Modeling Structural Analysis Mechanism Confirmation of Resistance Mechanism ddPCR->Mechanism Cell_Assay->Mechanism Biochem_Assay->Mechanism Modeling->Mechanism

Figure 2: Experimental workflow for identifying and characterizing resistance mutations.

Conclusion

The mechanisms of resistance to this compound and acalabrutinib are distinct, reflecting their different modes of binding to BTK. Acalabrutinib resistance is primarily driven by mutations at the C481 covalent binding site, while this compound resistance involves the emergence of non-C481 mutations in the BTK kinase domain. Understanding these differences is crucial for the development of next-generation BTK inhibitors and for designing effective treatment strategies for patients who have developed resistance to currently available therapies. The continued application of advanced molecular and cellular techniques will be essential for further elucidating the complexities of BTK inhibitor resistance and for personalizing treatment approaches in B-cell malignancies.

References

Pirtobrutinib Preclinical Data: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pirtobrutinib (formerly LOXO-305) is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It was developed to address the limitations of covalent BTK inhibitors (cBTKis), such as acquired resistance, particularly through mutations at the C481 residue, and off-target side effects.[1][2][3] This guide provides a comprehensive overview of the published preclinical data on this compound, focusing on its biochemical and cellular activity, in vivo efficacy, and selectivity. The information is intended for researchers, scientists, and drug development professionals to facilitate the reproducibility of these key preclinical findings.

Mechanism of Action

This compound functions by binding to the ATP binding site of BTK, but unlike covalent inhibitors, it does so in a reversible manner and does not interact with the C481 residue.[1][2][3] This allows this compound to inhibit both wild-type (WT) BTK and BTK with C481 mutations with similar potency.[1][3] Preclinical studies have shown that this compound stabilizes BTK in an inactive conformation, preventing phosphorylation of Y551 in the activation loop, a key step in BTK activation.[1] This mode of action is distinct from cBTKis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical characterization of this compound, providing a basis for comparison with other BTK inhibitors.

Table 1: Biochemical Activity of this compound against Wild-Type and Mutant BTK
TargetAssay TypeThis compound IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK (WT)Enzymatic3.21.73.70.6
BTK (C481S)Enzymatic1.4>1000>1000>1000

Data extracted from "Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor"[1].

Table 2: Cellular Activity of this compound in B-cell Lymphoma Cell Lines
Cell LineHistologyBTK StatusThis compound IC50 (nM)
OCI-Ly10ABC-DLBCLWT6
TMD8ABC-DLBCLWT5
REC-1MCLWT9

Data extracted from "Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor"[1]. IC50 values represent the concentration required for 50% inhibition of cell viability.

Table 3: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCell LineTreatmentTumor Growth Inhibition (%)
ABC-DLBCLOCI-Ly10This compound (10 mg/kg BID)88
ABC-DLBCLOCI-Ly10This compound (50 mg/kg BID)95
ABC-DLBCLTMD8This compound (15 mg/kg BID)76
ABC-DLBCLTMD8This compound (30 mg/kg BID)101
MCLREC-1This compound (10 mg/kg BID)80
MCLREC-1This compound (30 mg/kg BID)84
MCLREC-1This compound (50 mg/kg BID)-11 (regression)

Data extracted from "Preclinical characterization of this compound, a highly selective, noncovalent (reversible) BTK inhibitor"[1]. TGI is reported at the end of the treatment period. BID: twice daily.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.

Biochemical Kinase Inhibition Assay
  • Enzyme and Substrate: Recombinant human BTK (wild-type or C481S mutant) and a suitable peptide substrate are used.

  • Inhibitors: this compound and other BTK inhibitors are serially diluted in DMSO.

  • Assay Buffer: The reaction is typically performed in a buffer containing HEPES, MgCl2, DTT, and BSA.

  • Reaction: The kinase reaction is initiated by adding ATP (often at the Km concentration for each enzyme). The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 33P-ATP) or fluorescence-based assays.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay
  • Cell Lines: B-cell lymphoma cell lines (e.g., OCI-Ly10, TMD8, REC-1) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: Cells are treated with a range of concentrations of this compound or other inhibitors for a specified duration (e.g., 72 hours).

  • Viability Reagent: A cell viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, is added to each well.

  • Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability relative to vehicle-treated control cells is calculated, and IC50 values are determined from the dose-response curves.

In Vivo Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

  • Cell Implantation: Human B-cell lymphoma cells (e.g., OCI-Ly10, TMD8, REC-1) are implanted subcutaneously into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules (e.g., twice daily). The vehicle used for the control group should be identical to that used for the drug.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Tumor regression may also be reported.

  • Tolerability: Animal body weight and general health are monitored throughout the study to assess the tolerability of the treatment.

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PIP2 PIP2 PLCg2 PLCγ2 PIP3 PIP3 BTK->PLCg2 Phosphorylation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Proliferation Cell Proliferation & Survival IP3->Proliferation Ca2+ influx NFkB NF-κB DAG->NFkB MAPK MAPK DAG->MAPK This compound This compound This compound->BTK Inhibition NFkB->Proliferation MAPK->Proliferation

Caption: this compound inhibits BTK, blocking downstream signaling pathways crucial for B-cell proliferation and survival.

Experimental Workflow: In Vivo Xenograft Study

This diagram outlines the key steps involved in a typical preclinical xenograft study to evaluate the efficacy of this compound.

Xenograft_Workflow start Start cell_culture 1. Cell Line Culture start->cell_culture implantation 2. Subcutaneous Implantation cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Treatment (this compound or Vehicle) randomization->treatment measurement 6. Tumor Volume Measurement treatment->measurement analysis 7. Data Analysis (TGI Calculation) measurement->analysis end End analysis->end

Caption: A streamlined workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of both wild-type and C481-mutant BTK. Its non-covalent, reversible binding mechanism translates to significant anti-proliferative activity in B-cell lymphoma cell lines and robust tumor growth inhibition in in vivo models. The detailed protocols provided in this guide are intended to support the reproducibility of these findings, which form the foundation for the ongoing clinical development of this compound as a promising therapy for B-cell malignancies.

References

Navigating the Landscape of Pirtobrutinib Combination Therapies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying synergistic drug combinations is paramount to advancing cancer therapy. This guide provides a comparative overview of high-throughput screening approaches for pirtobrutinib combination therapies, offering insights into experimental design, data interpretation, and the molecular pathways underpinning potential therapeutic strategies.

This compound, a highly selective, non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor, has shown significant promise in treating B-cell malignancies, particularly in patients who have developed resistance to covalent BTK inhibitors.[1][2][3] Its unique mechanism of action offers a renewed opportunity to target the B-cell receptor (BCR) signaling pathway, a critical driver of proliferation and survival in many B-cell cancers.[1] High-throughput screening (HTS) is a powerful methodology to systematically explore synergistic or additive effects of this compound with a broad range of therapeutic agents.

High-Throughput Combination Screening: A Methodological Overview

High-throughput screening for drug combinations typically involves assessing the effects of two or more drugs across a matrix of concentrations to identify interactions that are more potent than the effects of the individual agents. This process allows for the efficient and reliable detection of synergistic interactions, accelerating the identification of promising combination therapies for further investigation.[4][5]

Experimental Workflow

A generalized workflow for high-throughput drug combination screening is as follows:

  • Cell Line Selection and Seeding: A panel of relevant cancer cell lines is chosen, representing the diversity of the disease. Cells are seeded into multi-well plates (e.g., 384- or 1536-well) at a predetermined density.

  • Drug Plating: this compound and a library of combination agents are dispensed in a dose-response matrix format using automated liquid handlers. This creates a grid where each well has a unique concentration of both drugs.

  • Incubation: The cells are incubated with the drug combinations for a set period, typically 48-72 hours.

  • Cell Viability Assay: A cell viability reagent (e.g., CellTiter-Glo®, MTS) is added to each well to measure the number of viable cells.

  • Data Acquisition: The luminescence or absorbance is read using a plate reader.

  • Data Analysis: The raw data is analyzed to determine cell inhibition and synergy scores. Several models can be used to calculate synergy, including the Bliss independence model, Loewe additivity model, and the Zero Interaction Potency (ZIP) model.[6]

G cluster_workflow High-Throughput Screening Workflow start Select & Seed Cancer Cell Lines drug_plating Automated Drug Plating (Dose-Response Matrix) start->drug_plating incubation Incubate Cells with Drug Combinations drug_plating->incubation viability_assay Add Cell Viability Reagent incubation->viability_assay data_acquisition Read Plates (Luminescence/Absorbance) viability_assay->data_acquisition data_analysis Calculate Synergy Scores (e.g., Bliss, ZIP) data_acquisition->data_analysis end Identify Synergistic Combinations data_analysis->end

A generalized workflow for high-throughput drug combination screening.

This compound's Mechanism of Action and Rationale for Combination Therapies

This compound inhibits BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including PLCγ2, which ultimately activates pathways such as NF-κB and AKT, promoting B-cell proliferation and survival.[1] By non-covalently binding to BTK, this compound effectively blocks this signaling cascade, inducing apoptosis in malignant B-cells.[1]

The rationale for combination therapies with this compound stems from the potential to overcome resistance mechanisms and target parallel survival pathways. Resistance to BTK inhibitors can emerge through mutations in BTK itself or through the activation of alternative signaling pathways that bypass the need for BTK.

G cluster_pathway This compound Mechanism of Action BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Apoptosis Apoptosis BTK->Apoptosis This compound This compound This compound->BTK AKT AKT Pathway PLCG2->AKT NFkB NF-κB Pathway PLCG2->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation

Simplified diagram of the BCR signaling pathway and this compound's inhibitory action.

Comparative Analysis of Potential this compound Combination Partners

While specific high-throughput screening data for this compound combinations are not yet widely published, insights can be drawn from studies on the first-generation BTK inhibitor, ibrutinib (B1684441), and from ongoing clinical trials with this compound.

A notable high-throughput combination screen with ibrutinib against a library of 459 agents in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines revealed strong synergistic interactions with several classes of drugs.[7][8] These findings provide a valuable roadmap for potential this compound combinations.

Table 1: Potential Synergistic Partners for this compound Based on Ibrutinib HTS Data and Clinical Trials

Drug ClassExamplesRationale for CombinationSupporting Evidence (Ibrutinib HTS or this compound Clinical Data)
BCL-2 Inhibitors Venetoclax (B612062), NavitoclaxBCL-2 is an anti-apoptotic protein. Combining a BTK inhibitor with a BCL-2 inhibitor can simultaneously block proliferation signals and promote apoptosis.Strong synergy observed between ibrutinib and navitoclax/ABT-199 (venetoclax precursor) in HTS.[7] this compound in combination with venetoclax is being actively investigated in clinical trials with promising response rates.[9]
PI3K/AKT/mTOR Pathway Inhibitors Idelalisib, BKM-120, EverolimusThe PI3K/AKT/mTOR pathway is a parallel survival pathway in B-cell malignancies. Dual inhibition can prevent pathway reactivation and overcome resistance.Cooperative interactions were observed between ibrutinib and multiple PI3K/AKT/mTOR inhibitors in HTS.[7][8]
Proteasome Inhibitors Carfilzomib (B1684676), BortezomibProteasome inhibitors can induce apoptosis and have shown synergy with BTK inhibitors in preclinical models of mantle cell lymphoma.Robust synergy was observed between ibrutinib and carfilzomib in preclinical screening.[10]
Chemotherapeutic Agents Bendamustine (B91647)Bendamustine is a cytotoxic agent commonly used in B-cell malignancies.A clinical trial showed that this compound monotherapy resulted in significantly better progression-free survival compared to the combination of bendamustine and rituximab (B1143277).[11]
Anti-CD20 Monoclonal Antibodies RituximabRituximab targets the CD20 protein on B-cells, leading to cell death through various mechanisms. Combining with a BTK inhibitor can enhance anti-tumor activity.This compound is being evaluated in combination with rituximab in clinical trials.[9]

Experimental Protocols

High-Throughput Combination Screening Protocol (Adapted from Ibrutinib Screening)

This protocol is a representative example based on published high-throughput screening methodologies.[7]

  • Cell Culture: ABC-DLBCL cell lines (e.g., TMD8, HBL1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Assay Plate Preparation: 5 µL of cell suspension (e.g., 500 cells/well) is dispensed into 1536-well plates using a multi-drop dispenser.

  • Drug Addition: this compound and the library of combination agents are acoustically dispensed in a 6x6 or 10x10 dose-response matrix. A broad range of concentrations is typically used, for example, from 1 nM to 10 µM.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: 2.5 µL of CellTiter-Glo® reagent is added to each well, and plates are incubated for 10 minutes at room temperature. Luminescence is measured using a plate reader.

  • Synergy Analysis: Data is normalized to vehicle-treated controls. Synergy scores are calculated using a suitable model, such as the Bliss independence model, where the expected additive effect is calculated from the single-agent dose-response curves. Synergy is defined as an observed effect greater than the expected additive effect.

Future Directions and Considerations

The landscape of this compound combination therapies is rapidly evolving. While preclinical high-throughput screening provides a crucial foundation for identifying promising combinations, the ultimate validation lies in well-designed clinical trials. As more data from both preclinical and clinical studies become available, a clearer picture of the most effective this compound combination strategies will emerge. Researchers should consider the genetic heterogeneity of B-cell malignancies when designing and interpreting combination screening studies, as the optimal combination may vary depending on the specific molecular subtype of the cancer.

References

Pirtobrutinib vs. Next-Generation Covalent BTK Inhibitors: A Comparative Benchmarking Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of pirtobrutinib's performance against its covalent counterparts, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

This compound, a novel non-covalent (reversible) Bruton's tyrosine kinase (BTK) inhibitor, is reshaping the therapeutic landscape for B-cell malignancies. Unlike its covalent predecessors (ibrutinib, acalabrutinib (B560132), zanubrutinib), which form a permanent bond with the C481 residue of BTK, this compound's unique mechanism of action allows for potent and selective inhibition of both wild-type and C481-mutant BTK.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound with next-generation covalent BTK inhibitors, focusing on efficacy, selectivity, and resistance profiles, supported by experimental data.

Mechanism of Action: A Fundamental Distinction

The primary difference between this compound and other next-generation BTK inhibitors lies in their binding modality. Covalent inhibitors, such as acalabrutinib and zanubrutinib, irreversibly bind to the cysteine residue at position 481 (C481) in the ATP-binding domain of BTK.[2][6] This irreversible binding leads to sustained inhibition of BTK signaling. However, mutations at the C481 residue, most commonly C481S, can prevent this covalent bond from forming, leading to acquired resistance.[1][2]

This compound, on the other hand, is a non-covalent inhibitor that binds reversibly to the ATP-binding pocket of BTK, independent of the C481 residue.[1][3][4][7] This allows this compound to effectively inhibit both wild-type BTK and BTK with C481 mutations, a key advantage in treating patients who have developed resistance to covalent BTK inhibitors.[1][2][3][8]

cluster_covalent Covalent BTK Inhibitors cluster_noncovalent Non-Covalent BTK Inhibitor cBTKi Ibrutinib, Acalabrutinib, Zanubrutinib BTK_WT_c Wild-Type BTK (C481) cBTKi->BTK_WT_c Irreversible Covalent Bond BTK_mut_c Mutant BTK (C481S) cBTKi->BTK_mut_c Binding Impaired Inhibition_c Inhibition_c BTK_WT_c->Inhibition_c Inhibition Resistance_c Resistance_c BTK_mut_c->Resistance_c Resistance This compound This compound BTK_WT_nc Wild-Type BTK This compound->BTK_WT_nc Reversible Non-Covalent Bond BTK_mut_nc Mutant BTK (C481S) This compound->BTK_mut_nc Reversible Non-Covalent Bond Inhibition_nc Inhibition_nc BTK_WT_nc->Inhibition_nc Inhibition BTK_mut_nc->Inhibition_nc Inhibition

Figure 1. Mechanism of action comparison.

Comparative Efficacy: Clinical Trial Data

Clinical trials have demonstrated the robust efficacy of this compound in various settings, including in patients previously treated with covalent BTK inhibitors.

Head-to-Head Comparison: this compound vs. Ibrutinib (BRUIN CLL-314)

The BRUIN CLL-314 phase 3 trial was the first to directly compare this compound with the first-generation covalent BTK inhibitor, ibrutinib, in patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[9][10]

EndpointThis compoundIbrutinibp-value
Overall Response Rate (ORR) - Intent-to-Treat 87.0%78.5%<0.0001
ORR - Relapsed/Refractory 84.0%74.8%<0.0001
ORR - Treatment-Naïve 92.9%85.8%-
18-month Progression-Free Survival (PFS) - Intent-to-Treat 86.9%82.3%-
18-month PFS - Treatment-Naïve 95.3%87.6%-

Data from the BRUIN CLL-314 trial as presented at the 2025 ASH Annual Meeting.[11][12]

Efficacy in Covalent BTK Inhibitor-Resistant Populations (BRUIN Phase 1/2)

A key strength of this compound is its efficacy in patients whose disease has progressed on a prior covalent BTK inhibitor.

PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
CLL/SLL (cBTKi-pretreated) 62% - 83%19.4 - 20 months
Mantle Cell Lymphoma (cBTKi-pretreated) 52% - 62.9%Not Reached (at 12 months)

Data from various analyses of the BRUIN phase 1/2 trial.[1][8][13][14][15]

Selectivity and Safety Profile

This compound exhibits high selectivity for BTK over other kinases, which is believed to contribute to its favorable safety profile.[4][16][17] Off-target inhibition of other kinases by covalent BTK inhibitors has been associated with adverse events such as atrial fibrillation, bleeding, and hypertension.[15][18]

Adverse Event (Grade ≥3)This compoundIbrutinib
Hypertension Lower rates observedHigher rates observed
Atrial Fibrillation Lower rates observedHigher rates observed
Neutropenia 20.4%-
Anemia 8.8%-

Comparative rates of hypertension and atrial fibrillation are based on observations from clinical trials; specific percentages from head-to-head trials are still maturing.[1][11][15] Neutropenia and anemia rates for this compound are from the BRUIN trial.[13]

Resistance to this compound

While this compound overcomes resistance mediated by C481 mutations, acquired resistance to this compound can still occur.[19] Studies have identified non-C481 BTK mutations, such as those at the gatekeeper residue T474 and the kinase-impaired L528W mutation, in patients who progress on this compound.[14][19] Interestingly, about half of the patients who develop resistance to this compound do not acquire new BTK mutations, suggesting that alternative resistance mechanisms are at play.[19]

Experimental Protocols

BTK Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for assessing the inhibitory activity of compounds against BTK in a biochemical assay format.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[20]

  • ATP

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)[21]

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[20]

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the BTK enzyme diluted in kinase buffer.

  • Add the diluted test compound or DMSO (for control wells) to the respective wells.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for ATP conversion to ADP.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves two steps: a. Add ADP-Glo™ Reagent to deplete the remaining ATP. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

cluster_workflow BTK Kinase Inhibition Assay Workflow A Prepare Serial Dilutions of Test Compound C Add Test Compound and Incubate A->C B Add BTK Enzyme to 384-well Plate B->C D Initiate Kinase Reaction (Substrate + ATP) C->D E Incubate for Kinase Reaction D->E F Stop Reaction & Measure ADP Production (e.g., ADP-Glo™) E->F G Read Luminescence F->G H Calculate % Inhibition and IC50 G->H

Figure 2. BTK kinase inhibition assay workflow.
Cellular BTK Autophosphorylation Assay

This protocol describes a method to assess the inhibition of BTK activity within a cellular context by measuring its autophosphorylation.

Objective: To determine the cellular potency of a BTK inhibitor by measuring the inhibition of BTK autophosphorylation at Tyr223.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium

  • Test compound (serially diluted)

  • Anti-human IgM antibody

  • Lysis buffer

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed B-cell lymphoma cells in a multi-well plate and culture overnight.

  • Pre-treat the cells with serial dilutions of the test compound or DMSO for a specified time.

  • Stimulate the B-cell receptor by adding anti-human IgM for a short period (e.g., 10-15 minutes).[22]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phospho-BTK (Tyr223) and total BTK.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

  • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

BTK Signaling Pathway

BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both normal and malignant B-cells.[6][23][24][25]

BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation (Y551) PLCG2 PLCγ2 BTK->PLCG2 Activation PI3K PI3K BTK->PI3K Activation Downstream Downstream Signaling (e.g., NF-κB, AKT) PLCG2->Downstream PI3K->Downstream Cell_Outcomes B-Cell Proliferation & Survival Downstream->Cell_Outcomes

Figure 3. Simplified BTK signaling pathway.

Upon antigen binding to the BCR, LYN and SYK kinases are activated, leading to the phosphorylation and activation of BTK.[6][24] Activated BTK then phosphorylates downstream targets, including PLCγ2, initiating signaling cascades that result in the activation of transcription factors like NF-κB and AKT, which promote B-cell proliferation and survival.[3][6][24] BTK inhibitors block this critical step, thereby inhibiting these pro-survival signals.

Conclusion

This compound represents a significant advancement in the treatment of B-cell malignancies, offering a distinct mechanism of action compared to covalent BTK inhibitors. Its ability to inhibit both wild-type and C481-mutant BTK provides a crucial therapeutic option for patients with acquired resistance to covalent inhibitors. Head-to-head clinical trial data suggest at least non-inferior, and in some cases superior, efficacy compared to ibrutinib, coupled with a favorable safety profile likely attributable to its high selectivity. The emergence of non-C481 resistance mutations to this compound highlights the ongoing evolution of therapeutic challenges and underscores the need for continued research into mechanisms of resistance and novel combination strategies. For researchers and drug developers, the comparative data and methodologies presented here provide a foundation for the continued evaluation and development of the next generation of targeted therapies for B-cell cancers.

References

Pirtobrutinib Efficacy in Patient-Derived Xenografts with BTK Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pirtobrutinib's efficacy in preclinical models, with a focus on patient-derived xenografts (PDX) harboring Bruton's tyrosine kinase (BTK) mutations. This compound, a non-covalent (reversible) BTK inhibitor, has demonstrated significant potential in overcoming resistance to covalent BTK inhibitors (cBTKis) such as ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib. This document synthesizes available experimental data to offer an objective comparison of its performance against these alternatives.

Introduction to this compound and BTK Inhibition

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1] First-generation BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, form a covalent bond with the cysteine 481 (C481) residue in the BTK active site, leading to irreversible inhibition. However, the emergence of mutations at this site, most commonly C481S, confers resistance to these drugs, limiting their long-term efficacy.[2][3]

This compound represents a novel approach to BTK inhibition. By binding non-covalently and reversibly to BTK, its activity is independent of the C481 residue.[1][4] This unique mechanism allows this compound to effectively inhibit both wild-type (WT) BTK and BTK with C481 resistance mutations.[1][5][6]

Comparative Efficacy in Preclinical Models

Preclinical studies utilizing xenograft models have been instrumental in demonstrating this compound's potency against BTK-mutant malignancies. While specific data from patient-derived xenograft (PDX) models of chronic lymphocytic leukemia (CLL) with BTK mutations is emerging, studies in other B-cell malignancy models provide valuable insights.

One key study used a murine xenograft model with the diffuse large B-cell lymphoma (DLBCL) cell line TDM8, engineered to express either wild-type BTK or the C481S mutant. In this model, this compound demonstrated significant antitumor activity.[7]

Quantitative Data Summary
Model SystemBTK StatusTreatmentDosingEfficacy OutcomeSource
TDM8 DLBCL Xenograft Wild-TypeThis compound30 mg/kg BIDNearly identical efficacy to ibrutinib[7]
Ibrutinib50 mg/kg BIDNearly identical efficacy to this compound[7]
TDM8 DLBCL Xenograft C481S MutantThis compound30 mg/kg BIDSignificant improvement in efficacy compared to ibrutinib[7]
Ibrutinib50 mg/kg BIDReduced efficacy[7]
Human CLL NSG Xenograft Not SpecifiedAcalabrutinibFormulated in drinking waterSignificantly decreased tumor burden in the spleen compared to vehicle[8][9][10]
TCL1 Adoptive Transfer Not SpecifiedAcalabrutinibFormulated in drinking waterSignificant increase in survival compared to vehicle[8][9][10]

Note: Data for acalabrutinib is from general CLL xenograft models, not specifically stated to be from models with BTK C481S mutations.

Experimental Protocols

TDM8 DLBCL Xenograft Model
  • Cell Line: TDM8, a DLBCL cell line.

  • Genetic Modification: Engineered to express either wild-type BTK or BTK with the C481S mutation.

  • Animal Model: Murine xenograft model.

  • Drug Administration: this compound administered at 30 mg/kg twice daily (BID) and ibrutinib at 50 mg/kg BID.

  • Efficacy Evaluation: Tumor growth inhibition was measured to compare the effectiveness of the treatments in both the wild-type and C481S mutant tumor models.[7]

Human CLL Xenograft Model (for Acalabrutinib)
  • Cell Source: Primary CLL cells from human patients.

  • Animal Model: NOD-scid IL2Rgammanull (NSG) mice.

  • Drug Administration: Acalabrutinib was formulated into the drinking water.

  • Efficacy Evaluation: On-target effects were measured by decreased phosphorylation of downstream signaling molecules (PLCγ2, ERK), inhibition of CLL cell proliferation, and reduction of tumor burden in the spleen.[8][9][10]

Visualizing Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the points of inhibition by both covalent and non-covalent inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors BTK Inhibitors cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_inactive BTK (Inactive) LYN_SYK->BTK_inactive Phosphorylation BTK_active BTK (Active) BTK_inactive->BTK_active PLCg2_inactive PLCγ2 (Inactive) BTK_active->PLCg2_inactive Phosphorylation PLCg2_active PLCγ2 (Active) PLCg2_inactive->PLCg2_active NFkB NF-κB PLCg2_active->NFkB MAPK MAPK PLCg2_active->MAPK cBTKi Covalent BTK Inhibitors (e.g., Ibrutinib) cBTKi->BTK_active Inhibits (WT) BTK_C481S BTK C481S Mutant cBTKi->BTK_C481S Ineffective This compound This compound (Non-covalent) This compound->BTK_active Inhibits (WT) This compound->BTK_C481S Inhibits Cell_Response Cell Proliferation & Survival NFkB->Cell_Response MAPK->Cell_Response

Caption: BTK signaling pathway and inhibitor action.

Patient-Derived Xenograft (PDX) Experimental Workflow

This diagram outlines the typical workflow for establishing and utilizing PDX models to evaluate drug efficacy.

PDX_Workflow Patient Patient with B-Cell Malignancy Tumor Tumor Biopsy Patient->Tumor Implantation Implantation into Immunocompromised Mice Tumor->Implantation PDX_Model Patient-Derived Xenograft (PDX) Model Implantation->PDX_Model Expansion Tumor Expansion and Passaging PDX_Model->Expansion Treatment_Groups Randomization into Treatment Groups Expansion->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle This compound This compound Treatment_Groups->this compound cBTKi Covalent BTKi Treatment_Groups->cBTKi Monitoring Tumor Growth Monitoring Vehicle->Monitoring This compound->Monitoring cBTKi->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Volume, Survival) Monitoring->Endpoint

Caption: General workflow for PDX model studies.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound is a highly effective BTK inhibitor, particularly in the context of C481S-mediated resistance to covalent BTK inhibitors. Its ability to maintain activity against this common resistance mutation provides a significant advantage.

While the TDM8 xenograft model provides compelling evidence, further studies in patient-derived xenograft models from CLL and other B-cell malignancies with a broader range of BTK mutations are warranted. Such studies would provide a more direct understanding of this compound's efficacy in a setting that more closely recapitulates the heterogeneity of human disease.

Furthermore, as new resistance mechanisms to non-covalent BTK inhibitors are identified, including other BTK mutations (e.g., T474I, L528W) and mutations in downstream signaling molecules like PLCγ2, it will be crucial to evaluate the efficacy of this compound and next-generation inhibitors in PDX models harboring these alterations.[11][12][13][14]

References

Pirtobrutinib's Precision Strike on B-Cell Signaling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular impact of the non-covalent BTK inhibitor, pirtobrutinib, reveals a distinct and highly selective mechanism of action that sets it apart from its covalent predecessors, offering new therapeutic avenues in B-cell malignancies. This guide provides a comparative analysis of this compound's effects on key B-cell signaling pathways, supported by experimental data and detailed methodologies for researchers and drug development professionals.

This compound is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Unlike first and second-generation covalent BTK inhibitors such as ibrutinib (B1684441), acalabrutinib, and zanubrutinib, which form a permanent bond with the C481 residue in the BTK active site, this compound's reversible binding allows it to effectively inhibit both wild-type BTK and BTK harboring the C481S mutation, a common mechanism of acquired resistance to covalent inhibitors.[1][2][4][5] This distinct mode of action translates to a differentiated impact on B-cell signaling, offering a potent therapeutic option for patients with relapsed or refractory B-cell cancers.[3][6]

The B-Cell Receptor Signaling Cascade: A Tale of Two Inhibition Modes

The BCR pathway is central to the proliferation, differentiation, and survival of B-cells.[1][7] Upon antigen binding, a signaling cascade is initiated, with BTK playing a pivotal role. Activated BTK phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which in turn propagates signals leading to the activation of transcription factors like NF-κB, ultimately promoting cell survival and proliferation.[1][2][7]

Covalent BTK inhibitors irreversibly block BTK activity, leading to a shutdown of this pro-survival signaling. However, mutations at the C481 binding site can render these inhibitors ineffective.[1] this compound's non-covalent binding circumvents this issue, as it does not rely on interaction with the C481 residue.[8][9] This allows this compound to maintain potent inhibition of BTK and its downstream signaling even in the presence of C481 mutations.[10]

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN BTK BTK LYN->BTK P PLCG2 PLCγ2 BTK->PLCG2 P AKT AKT PLCG2->AKT NFkB NF-κB AKT->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression This compound This compound (Non-covalent) This compound->BTK BTK_mut BTK (C481S) This compound->BTK_mut Covalent_BTKi Ibrutinib / Acalabrutinib (Covalent) Covalent_BTKi->BTK Covalent_BTKi->BTK_mut Ineffective

Diagram 1: B-Cell Receptor (BCR) Signaling Pathway Inhibition.

Comparative Efficacy and Selectivity

Experimental data consistently demonstrates this compound's potent and selective inhibition of BTK. In biochemical and cellular assays, this compound effectively inhibits both wild-type and C481S-mutant BTK with similar potencies.[8] This contrasts with covalent inhibitors, which show a significant loss of activity against the C481S mutant.

InhibitorTargetIC50 (nM) - Wild-Type BTKIC50 (nM) - C481S Mutant BTKKinase Selectivity
This compound BTK3.53.5High (>300-fold vs most kinases)
Ibrutinib BTK0.5>1000Lower (off-target effects on EGFR, TEC, etc.)[7][11]
Acalabrutinib BTK3>1000Higher than ibrutinib, but still some off-targets[7]

Table 1: Comparative Inhibitory Activity and Selectivity of BTK Inhibitors. (Note: IC50 values are representative and may vary between different studies and assay conditions).

The high selectivity of this compound for BTK over other kinases is a key differentiating factor.[8] Off-target inhibition by covalent inhibitors, particularly ibrutinib, has been associated with adverse effects such as atrial fibrillation and bleeding.[11][12] this compound's cleaner kinase profile suggests a potential for a more favorable safety profile, which has been observed in clinical trials.[13][14]

Impact on Downstream Signaling Events

The inhibition of BTK by this compound leads to a rapid and sustained suppression of downstream signaling pathways. This can be quantified by measuring the phosphorylation status of key signaling molecules.

Treatmentp-BTK (Y223) Inhibitionp-PLCγ2 (Y759) Inhibitionp-ERK1/2 Inhibition
This compound (1 µM) > 90%> 85%> 80%
Ibrutinib (1 µM) - WT BTK > 90%> 85%> 80%
Ibrutinib (1 µM) - C481S BTK < 20%< 15%< 10%

Table 2: Comparative Inhibition of Downstream BCR Signaling Molecules. (Note: Data are illustrative based on typical findings in cellular assays).

Experimental Protocols

Western Blotting for Phosphorylated Signaling Proteins

This method is used to detect and quantify the levels of phosphorylated (activated) BTK, PLCγ2, and ERK in B-cell lysates following treatment with BTK inhibitors.

Western_Blot_Workflow Start B-cell Culture and Inhibitor Treatment Lysis Cell Lysis and Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Electrophoresis Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibody (e.g., anti-p-BTK) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection and Imaging Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End Quantification of Protein Phosphorylation Analysis->End

Diagram 2: Western Blotting Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Culture B-cell lymphoma cell lines (e.g., TMD8, Ramos) or primary patient cells. Treat cells with varying concentrations of this compound, ibrutinib, or a vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-BTK Y223, anti-p-PLCγ2 Y759) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or total protein).

Clinical Implications and Future Directions

The distinct mechanism of this compound has significant clinical implications. The BRUIN CLL-314 phase 3 trial demonstrated that this compound is non-inferior to ibrutinib in patients with chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL), with a numerically higher overall response rate.[13] Furthermore, this compound has shown a favorable safety profile with lower incidences of adverse events like hypertension and atrial fibrillation compared to ibrutinib.[14]

While this compound overcomes resistance mediated by the C481S mutation, acquired resistance to non-covalent BTK inhibitors can still emerge through other on-target BTK mutations or mutations in downstream signaling molecules like PLCγ2.[15][16][17] Understanding these resistance mechanisms is crucial for the development of next-generation therapeutic strategies.

References

Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to Pirtobrutinib Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of pirtobrutinib, an antineoplastic agent, is a critical final step in the experimental workflow, ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with established safety protocols and regulatory requirements.

Core Disposal Principles

The disposal of this compound, as with any investigational drug, must adhere to local, regional, national, and international regulations.[1][2][3] Safety Data Sheets (SDS) for this compound specify that excess and expired materials should be handled by a licensed hazardous material disposal company.[4] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method for the product.[4]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes:

Protective EquipmentSpecification
Eye ProtectionTightly fitting safety goggles with side-shields.[4]
Hand ProtectionInspected, impervious gloves.[2][4]
Body ProtectionFire/flame resistant and impervious clothing.[2][4]
Respiratory ProtectionA suitable respirator should be used to avoid inhalation of dust.[2]

This table summarizes the recommended Personal Protective Equipment for handling this compound based on safety data sheets.

Step-by-Step Disposal Protocol for a Laboratory Setting

This protocol outlines the key steps for the proper disposal of this compound waste in a research environment:

  • Waste Identification and Segregation :

    • Identify all materials contaminated with this compound. This includes unused or excess compound, contaminated labware (e.g., vials, pipette tips, plates), and used PPE.

    • Segregate this compound waste from regular municipal waste and other chemical waste streams.[5] It should be classified as chemotherapeutic/antineoplastic waste.[5]

  • Containment :

    • Solid Waste : Collect solid waste, such as contaminated gloves, gowns, and labware, in designated, leak-proof, and puncture-proof containers.[5] These containers should be clearly labeled as "Chemotherapeutic Waste."[5]

    • Liquid Waste : Collect liquid waste containing this compound in tightly sealed, leak-proof containers.[5] Do not dispose of liquid chemotherapeutic waste down the drain.[5]

    • Sharps : Any sharps contaminated with this compound, such as needles or syringes, should be placed in a designated chemotherapy sharps container.[5]

  • Labeling :

    • All waste containers must be clearly labeled with the contents ("this compound Waste," "Chemotherapeutic Waste") and the appropriate hazard symbols in accordance with the Hazard Communication Standard.[6]

  • Storage :

    • Store the sealed and labeled waste containers in a secure, designated area away from general lab traffic. This area should be cool and well-ventilated.[2]

  • Disposal :

    • Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7]

    • Ensure that the disposal vendor is certified to handle and transport hazardous pharmaceutical waste in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[6][8]

  • Documentation :

    • Maintain detailed records of the disposal, including the date, quantity of waste, and the disposal vendor used. This documentation is crucial for regulatory compliance.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.

G This compound Disposal Workflow A Start: this compound Waste Generation B Don Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Place in Labeled, Leak-Proof 'Chemotherapeutic Waste' Containers C->D E Store Securely in Designated Area D->E F Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor E->F G Arrange for Waste Pickup and Transport F->G H Incineration at a Licensed Facility G->H I Maintain Disposal Records H->I J End: Proper Disposal Complete I->J

Caption: this compound Disposal Workflow for Research Laboratories.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Safeguarding Researchers: A Guide to Handling Pirtobrutinib

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for laboratory professionals working with Pirtobrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination. As this compound is classified as a hazardous substance with potential reproductive and organ toxicity, it must be handled with appropriate precautions.[1][2]

Hazard Identification and Risk Assessment

This compound is identified as a hazardous chemical that may cause damage to fertility or an unborn child and may cause organ damage through prolonged or repeated exposure.[1][2] It is also toxic to aquatic life with long-lasting effects.[1] Before commencing any work, a thorough risk assessment should be conducted to identify potential hazards and implement appropriate control measures.

Personal Protective Equipment (PPE)

The selection and correct use of Personal Protective Equipment (PPE) are paramount to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

OperationEngineering ControlRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Certified Chemical Fume Hood or Glovebox/Isolator- Respiratory Protection: Full-face respirator with P100 (or equivalent) cartridges or a Powered Air-Purifying Respirator (PAPR) is recommended, especially for larger quantities or where aerosolization is possible. - Hand Protection: Double nitrile gloves. - Body Protection: Disposable, solid-front lab coat with tight cuffs. - Eye Protection: Chemical splash goggles. - Other: Shoe covers.
Solution Preparation and Handling Certified Chemical Fume Hood- Hand Protection: Nitrile gloves. - Body Protection: Standard lab coat. - Eye Protection: Safety glasses with side shields.
In-vitro / In-vivo Dosing Biosafety Cabinet (for cell-based assays) or Ventilated Cage Changing Station (for animal studies)- Hand Protection: Nitrile gloves. - Body Protection: Lab coat. - Eye Protection: Safety glasses or face shield.

Note: Always inspect gloves prior to use and wash hands thoroughly after handling.

Experimental Protocols: Safe Handling Procedures

A systematic approach is crucial for safely working with this compound. The following workflow outlines key procedural steps.

1. Weighing and Aliquoting Solid this compound:

  • Ensure all operations are performed within a certified chemical fume hood or a glovebox to minimize inhalation exposure.[3]

  • Wear all required PPE as specified in the table above.

  • Use dedicated spatulas and weigh boats.

  • Handle the compound gently to avoid creating dust.

  • Close the primary container tightly immediately after use.

  • Clean all equipment used for weighing with an appropriate solvent (e.g., 70% ethanol), collecting the rinsate as hazardous waste.[3]

2. Solution Preparation:

  • Prepare solutions in a certified chemical fume hood.

  • Add the solvent to the solid this compound slowly to avoid splashing.

  • Ensure the container is securely capped.

3. Spill Management:

  • In case of a spill, do not sweep the dry powder.

  • If a vacuum with a HEPA filter is available, use it to collect the spilled material.[2]

  • If a vacuum is not available, lightly mist the material with water to prevent it from becoming airborne, and then remove it by mopping or wet wiping.[2]

  • Decontaminate the area by wiping surfaces with a solvent known to dissolve the compound (e.g., DMSO, ethanol), followed by a soap and water wash.

  • Collect all cleaning materials as hazardous waste.[3]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation develops, seek medical attention.[2]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Immediately give large quantities of water to drink. Never give anything by mouth to an unconscious person. Call a physician immediately.[2]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[2]

  • Contaminated Labware (pipette tips, tubes, etc.): Collect in a dedicated, lined hazardous waste container within the fume hood. Seal the container when full.[3]

  • Liquid Waste (solutions, rinsates): Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[3]

  • Contaminated PPE: Dispose of disposable gloves, lab coats, and other contaminated items in a sealed bag and place them in the hazardous waste stream.[3]

  • Excess this compound: Offer to a licensed hazardous material disposal company.[4]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Engineering Controls (Fume Hood / Glovebox) Select_PPE->Prepare_Work_Area Weighing Weighing and Aliquoting Prepare_Work_Area->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Dosing In-vitro / In-vivo Dosing Solution_Prep->Dosing Decontamination Decontaminate Work Area and Equipment Dosing->Decontamination Waste_Disposal Segregate and Dispose of Hazardous Waste Decontamination->Waste_Disposal Remove_PPE Remove PPE Correctly Waste_Disposal->Remove_PPE Spill Spill Event Spill_Procedure Follow Spill Management Protocol Spill->Spill_Procedure Spill_Procedure->Decontamination

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirtobrutinib
Reactant of Route 2
Reactant of Route 2
Pirtobrutinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.